Product packaging for L-Iditol(Cat. No.:CAS No. 488-45-9)

L-Iditol

Cat. No.: B1674375
CAS No.: 488-45-9
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UNTFVMJOSA-N
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Description

L-iditol is the L-enantiomer of iditol. It has a role as a fungal metabolite and a human metabolite. It is an enantiomer of a D-iditol.
This compound has been reported in Homo sapiens, Daucus carota, and Aeromonas veronii with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN refers to L-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B1674375 L-Iditol CAS No. 488-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1
Source PubChem
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InChI Key

FBPFZTCFMRRESA-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901337629
Record name L-Iditol
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Molecular Weight

182.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS], Solid
Record name Iditol
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CAS No.

488-45-9
Record name L-Iditol
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Record name IDITOL, L-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a naturally occurring hexitol, serves as a valuable building block in chemical synthesis and holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and a visualization of its primary metabolic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various solvents, its stability under different conditions, and its potential for interaction with biological systems.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄O₆[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
Appearance White crystalline solid[4]
Melting Point 77-80 °C[3][4][5][6]
Boiling Point 235.55 °C (rough estimate)[5][7]
Density 1.2393 g/cm³ (rough estimate)[5][7]
pKa (Strongest Acidic) 12.59[8][9]
pKa (Strongest Basic) -3[8][9]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water 50 mg/mL (clear, colorless solution)[3][6][10][11]
Dimethyl Sulfoxide (DMSO) Slightly soluble (sonication may be required)[2][5][7]
Methanol Slightly soluble[5][7]
Table 3: Optical Properties of this compound
PropertyValueConditionsReference(s)
Specific Optical Rotation ([α]D) -3 °c=1, H₂O[5][7][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for sugar alcohols and related polyols.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be accurately determined using the capillary melting point method, a standard technique for crystalline solids.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered this compound. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute as the melting point is neared.[4]

  • Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like this compound and is determined using a polarimeter.

Principle: Plane-polarized light is passed through a solution of the chiral substance. The angle to which the plane of polarization is rotated is measured. The specific rotation is calculated based on the observed rotation, concentration, and path length.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Solution Preparation: An accurately weighed sample of this compound (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (distilled water).

  • Measurement: The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present. The observed rotation (α) is measured.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the isothermal shake-flask method.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

  • Isothermal shaker bath

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC with a refractive index detector)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

  • Equilibration: The vials are placed in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand for a period to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Concentration Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

  • Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Metabolic Pathway of this compound

This compound is a participant in the fructose and mannose metabolism pathway.[7] Its primary metabolic conversion is the oxidation to L-sorbose, a reaction catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.14).[5][7] This enzyme utilizes NAD+ as a cofactor.[7]

L_Iditol_Metabolism L_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme L_Sorbose L-Sorbose Fructose_Mannose_Metabolism Fructose and Mannose Metabolism L_Sorbose->Fructose_Mannose_Metabolism NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH

Figure 1. Metabolic conversion of this compound to L-Sorbose.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the melting point of this compound using the capillary method.

Melting_Point_Workflow start Start prep_sample Grind this compound to a fine powder start->prep_sample pack_capillary Pack powder into capillary tube (2-3 mm) prep_sample->pack_capillary place_in_apparatus Place capillary in melting point apparatus pack_capillary->place_in_apparatus heat_sample Heat sample at a controlled rate (1-2 °C/min) place_in_apparatus->heat_sample observe Observe for melting heat_sample->observe record_onset Record onset temperature (T1) observe->record_onset First drop of liquid record_completion Record completion temperature (T2) observe->record_completion All solid has melted record_onset->observe report_range Report melting point as T1 - T2 record_completion->report_range end End report_range->end

Figure 2. Workflow for melting point determination.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers and professionals in drug development and related scientific fields, enabling a more informed and efficient use of this compound in their work. The clear presentation of data in tables and the visualization of the metabolic pathway and experimental workflows are intended to facilitate easy access and application of this knowledge.

References

An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of L-Iditol. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes detailed experimental protocols for the characterization of this compound and visual representations of its structure and metabolic significance.

Introduction to this compound

This compound is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom. Its chemical formula is C₆H₁₄O₆.[1] this compound is found in various plants and is also a known human and fungal metabolite.[2] In metabolic pathways, it is a substrate for the enzyme this compound 2-dehydrogenase, which plays a role in fructose and mannose metabolism.[3] Due to its properties as a polyol, it has potential applications in the food industry as a sugar substitute and in the pharmaceutical industry as an excipient.[1]

Physicochemical and Stereochemical Properties

The structural and stereochemical identity of this compound defines its physical and chemical behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for this compound is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial arrangement of its hydroxyl groups.[3]

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₆[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[3]
CAS Number 488-45-9[1]
Appearance White/Off-White Crystalline Solid[1]
Melting Point 77 °C[1]
Boiling Point 235.55°C (rough estimate)[1]
Solubility Slightly soluble in Water, DMSO, and Methanol[1]
Optical Rotation ([α]D) -3 ° (c=1, H₂O)[1]

Structural Visualization

The following diagrams illustrate the chemical structure and a key metabolic reaction of this compound.

L_Iditol_Structure Fischer Projection of this compound (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol C1 HOCH₂- C2 C C3 C OH2 H-|-OH C2->OH2 C4 C OH3 HO-|-H C3->OH3 C5 C OH4 HO-|-H C4->OH4 C6 -CH₂OH OH5 H-|-OH C5->OH5

A 2D diagram representing the Fischer projection of the this compound molecule.

Metabolic Pathway Involvement

This compound is a key intermediate in the polyol pathway, where it is oxidized by this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a part of the broader fructose and mannose metabolism.[3]

metabolic_pathway Oxidation of this compound in the Polyol Pathway L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose this compound 2-dehydrogenase (EC 1.1.1.14) NADH NADH + H+ L_Sorbose->NADH NAD NAD+ NAD->L_Iditol

The enzymatic conversion of this compound to L-Sorbose.

Experimental Protocols

The structural elucidation and characterization of this compound rely on several analytical techniques. Below are detailed protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of this compound in solution by providing information about the connectivity and stereochemistry of its atoms.

  • Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure and stereochemical configuration.

  • Equipment and Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • This compound sample

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

    • Pipettes and vials

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of D₂O in a clean vial. Vortex briefly to ensure complete dissolution.

    • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

    • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

    • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum.

      • Use a pulse program with water suppression if using D₂O.

      • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled 1D carbon spectrum.

      • Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • 2D NMR (Optional but Recommended):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Spectral Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S) stereochemistry.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

  • Objective: To determine the three-dimensional crystal structure of this compound.

  • Equipment and Materials:

    • Single-crystal X-ray diffractometer

    • Goniometer head and mounting loops

    • Cryostream for low-temperature data collection

    • High-purity this compound

    • Crystallization solvents (e.g., water, ethanol, isopropanol)

    • Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)

  • Protocol:

    • Crystallization:

      • Prepare a saturated solution of this compound in a suitable solvent or solvent mixture.

      • Set up crystallization trials using vapor diffusion. A common method is to place a drop of the this compound solution on a coverslip and invert it over a well containing a precipitant solution (e.g., a higher concentration of a miscible solvent like ethanol).

      • Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature) until single crystals form (days to weeks).

    • Crystal Mounting:

      • Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.

      • Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or glycerol) to prevent ice formation.

      • Flash-cool the crystal in the cryostream (typically at 100 K).

    • Data Collection:

      • Mount the crystal on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Data Processing:

      • Integrate the diffraction spots to determine their intensities.

      • Scale and merge the data to create a final reflection file.

    • Structure Solution and Refinement:

      • Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

      • Build an atomic model into the electron density map.

      • Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental property for distinguishing between enantiomers.

  • Objective: To measure the specific rotation of this compound and confirm its enantiomeric identity.

  • Equipment and Materials:

    • Polarimeter

    • Sample cell (typically 1 decimeter in path length)

    • Sodium lamp (for D-line at 589 nm)

    • Analytical balance

    • Volumetric flask

    • This compound sample

    • Solvent (e.g., deionized water)

  • Protocol:

    • Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes for stabilization.

    • Sample Preparation:

      • Accurately weigh a precise amount of this compound (e.g., 100 mg).

      • Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric flask) to obtain a known concentration (c, in g/mL).

    • Blank Measurement:

      • Fill the polarimeter cell with the pure solvent (deionized water).

      • Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

    • Sample Measurement:

      • Rinse the cell with a small amount of the this compound solution and then fill it completely, ensuring no air bubbles are present.

      • Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

    • Calculation of Specific Rotation:

      • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

        • α is the observed rotation in degrees.

        • l is the path length of the cell in decimeters (dm).

        • c is the concentration of the solution in g/mL.

      • The temperature and wavelength should also be reported (e.g., [α]²⁰D). A negative value confirms the levorotatory nature of this compound.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a six-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various biological systems. As a metabolite in both fungal and human pathways, its presence and concentration are of interest to researchers in metabolism, microbiology, and drug development. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, methods for its analysis, and its metabolic context. While this compound is found in a variety of natural sources, quantitative data on its concentration in plants and animals is limited, with microbial fermentation processes offering a more characterized and quantifiable source. This guide consolidates the available scientific information, presenting it in a structured format with detailed experimental protocols and visual representations of metabolic pathways to aid in further research and application.

Natural Sources and Occurrence

This compound is distributed across the biological kingdoms, from microorganisms to plants and humans.

Microbial Sources

Certain microorganisms are notable producers of this compound. The yeast Saccharomyces cerevisiae is known to produce this compound as a metabolite[1]. Several species of the yeast genus Candida have been identified as efficient producers of this compound through the hydrogenation of L-sorbose. Notably, Candida intermedia has been shown to produce optically pure this compound[2][3]. Another yeast, Candida boidinii (Kloeckera sp. No. 2201), can also be used for the production of this compound from D-sorbitol[4]. The bacterium Aeromonas veronii has also been reported to be associated with this compound[1].

Plant Sources

This compound has been detected in a variety of plant species, although often in unquantified amounts. It has been reported in carrots (Daucus carota)[1]. Other plant sources where this compound has been identified include saffrons, adzuki beans, custard apples, and peppers (Capsicum frutescens)[5][6]. It has also been detected in boysenberries, pecan nuts, tea leaf willows, cassava, and tea[6]. The fruit of the service tree (sorbs) contains small quantities of this compound, historically referred to as sorbieritol[7].

Animal and Human Occurrence

This compound is a human metabolite and has been detected in various biological fluids. It is found in blood, urine, and feces[5]. Its presence in human metabolism is linked to the polyol pathway and the metabolism of fructose and mannose[2][3][8].

Quantitative Data

Quantitative data on this compound concentrations in natural sources, particularly plants, are scarce in the available literature. Most studies report its detection without specifying the concentration[5][6]. However, quantitative data is available for microbial production processes.

SourceMatrixConcentration/YieldReference
Candida intermediaCulture Broth50 g/L of this compound from 150 g/L of L-sorbose (33.3% yield)[2]
Gluconobacter oxydans ATCC 19357 FermentationFermentation BrothA mixture containing 55% this compound and 45% L-sorbose was produced from a starting mixture of D-sorbitol and this compound.[9]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of this compound.

Microbial Production of this compound using Candida intermedia

This protocol is based on the findings of Ogawa et al. (1983)[2][3].

Objective: To produce optically pure this compound through the fermentation of L-sorbose by Candida intermedia.

Materials:

  • Candida intermedia strain

  • Culture medium: 15% (w/v) L-sorbose, 0.5% yeast extract, 0.5% peptone, 0.5% malt extract.

  • Fermentor

  • Centrifuge

  • Analytical equipment for monitoring substrate and product concentrations (e.g., HPLC).

Procedure:

  • Inoculum Preparation: Cultivate Candida intermedia in a suitable seed medium until a sufficient cell density is reached.

  • Fermentation: Inoculate the production medium (15% L-sorbose) with the seed culture. The fermentation is carried out for 5 days.

  • Monitoring: Monitor the consumption of L-sorbose and the production of this compound throughout the fermentation process using an appropriate analytical method like HPLC.

  • Harvesting: After 5 days, or when L-sorbose is depleted, harvest the culture broth by centrifugation to separate the yeast cells.

  • Product Recovery: The supernatant containing this compound can then be subjected to purification steps. The reported yield is approximately 50 g of this compound per liter of culture broth.

Purification of this compound by Chromatography

This protocol is derived from patent literature describing the separation of this compound from L-sorbose[4][9][10].

Objective: To purify this compound from a mixture containing L-sorbose using chromatographic techniques.

Materials:

  • Syrup containing a mixture of this compound and L-sorbose.

  • Chromatography column.

  • Cation-exchange resin (e.g., sulfonated polystyrene resin in calcium form).

  • Eluent (e.g., deionized water).

  • Fraction collector.

  • Analytical equipment for fraction analysis (e.g., HPLC).

Procedure:

  • Column Packing: Pack the chromatography column with the cation-exchange resin.

  • Sample Loading: Load the syrup containing the this compound and L-sorbose mixture onto the column.

  • Elution: Elute the column with deionized water at a controlled flow rate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for their this compound and L-sorbose content. This compound is typically more strongly retained by the resin than L-sorbose.

  • Pooling and Concentration: Pool the fractions highly enriched in this compound (typically >95% purity) and concentrate them to obtain pure this compound.

Extraction and Analysis of this compound from Plant Tissues by GC-MS

This protocol is a general method for the analysis of polyols in plant tissues and can be adapted for this compound[11].

Objective: To extract and quantify this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue sample.

  • Mortar and pestle or homogenizer.

  • Methanol (80%).

  • Internal standard (e.g., Ribitol).

  • Ultrasonicator.

  • Centrifuge.

  • Nitrogen gas evaporator.

  • Derivatization agent (e.g., MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • GC-MS system with a suitable column (e.g., HP-5).

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction:

    • To a known weight of the powdered tissue, add 80% methanol and the internal standard.

    • Sonicate the mixture for approximately 5 minutes to enhance extraction efficiency.

    • Centrifuge the mixture to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Derivatization: Add the derivatization agent (MSTFA) to the dried extract and heat to convert the polyols into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on the capillary column using an appropriate temperature program.

    • Identify this compound-TMS based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound based on the peak area relative to the internal standard.

Signaling Pathways and Experimental Workflows

This compound plays a role in the polyol pathway, which is interconnected with fructose and mannose metabolism[2][3][8]. The key enzyme in this compound metabolism is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the reversible oxidation of this compound to L-sorbose.

This compound Metabolic Pathway

The following diagram illustrates the central reaction catalyzed by this compound 2-dehydrogenase and its connection to other metabolic pathways.

L_Iditol_Metabolism L_Iditol This compound L_iditol_2_dehydrogenase This compound 2-dehydrogenase (Sorbitol Dehydrogenase) EC 1.1.1.14 L_Iditol->L_iditol_2_dehydrogenase L_Sorbose L-Sorbose Fructose_Metabolism Fructose Metabolism L_Sorbose->Fructose_Metabolism Enters Mannose_Metabolism Mannose Metabolism L_Sorbose->Mannose_Metabolism Can be converted L_iditol_2_dehydrogenase->L_Sorbose NADH NADH + H+ L_iditol_2_dehydrogenase->NADH Product NAD NAD+ NAD->L_iditol_2_dehydrogenase Substrate Glycolysis Glycolysis Fructose_Metabolism->Glycolysis Mannose_Metabolism->Glycolysis

Caption: The metabolic conversion of this compound to L-Sorbose.

Experimental Workflow for this compound Production and Purification

The following diagram outlines the general workflow from microbial fermentation to the purification of this compound.

L_Iditol_Production_Workflow Start Start: Select Microorganism (e.g., Candida intermedia) Fermentation Fermentation (Substrate: L-Sorbose) Start->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Separation Separation of Supernatant and Cell Biomass Harvesting->Separation Supernatant Supernatant (Contains this compound) Separation->Supernatant Chromatography Chromatographic Purification (Cation-Exchange Resin) Supernatant->Chromatography Fractionation Fraction Collection and Analysis Chromatography->Fractionation Pooling Pooling of this compound Rich Fractions Fractionation->Pooling Concentration Concentration (Evaporation) Pooling->Concentration End End: Pure this compound Concentration->End

Caption: Workflow for microbial production and purification of this compound.

Conclusion

This compound is a naturally occurring sugar alcohol with a widespread but often unquantified presence in the biological world. While its detection in various plants suggests a role in plant metabolism, the most characterized and quantifiable sources are microbial fermentation processes. The detailed protocols provided in this guide for production, purification, and analysis offer a solid foundation for researchers. The elucidation of its metabolic pathway, centered around this compound 2-dehydrogenase, provides a framework for understanding its physiological significance. Further research is warranted to quantify the natural occurrence of this compound in various organisms and to fully explore its potential applications in drug development and other scientific fields. The methodologies and information presented herein are intended to facilitate these future investigations.

References

L-Iditol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Iditol (CAS No: 488-45-9), a naturally occurring sugar alcohol, is a hexitol that has garnered interest in various scientific fields, particularly in metabolic studies and as a potential intermediate in chemical synthesis.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₄O₆, is the L-enantiomer of iditol.[1][4] It is also known by synonyms such as Sorbierit and L-Idit.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 488-45-9[1][4][5]
Molecular Formula C₆H₁₄O₆[1][4][5]
Molecular Weight 182.17 g/mol [1][4][5]
IUPAC Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[1][4]
Appearance White/Crystalline Powder[5]
Melting Point 78-80 °C[2]
Solubility Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly), Water (Slightly, Sonicated)[5]
Storage Temperature 2-8°C (short term), -20°C (long term)[4][5]

Synthesis and Purification

The production of high-purity this compound primarily involves the reduction of L-sorbose, which can be achieved through fermentation or enzymatic processes, followed by chromatographic purification.

Experimental Protocol: Production of this compound via Fermentation and Chromatographic Purification

This protocol is based on methodologies described in patent literature for the industrial production of this compound.[1][2][4][7]

Objective: To produce high-purity this compound from a mixture of D-sorbitol and this compound.

Materials:

  • A fermentation medium containing:

    • Mixture of D-sorbitol and this compound: 100 to 200 g/L

    • Organic nitrogen source (e.g., corn-steep liquor or yeast extract): 2 g/L

    • KH₂PO₄: 1 to 3 g/L

    • MgSO₄·7H₂O: 1 to 2 g/L

  • Culture of Gluconobacter oxydans ATCC 19357

  • Chromatography column packed with a suitable resin

  • Eluent (e.g., deionized water)

  • Filtration apparatus

  • Decolorizing agent (e.g., granular activated carbon)

  • Ion exchange resins

Methodology:

  • Preparation of the Starting Mixture: A mixture of D-sorbitol and this compound is obtained by the catalytic hydrogenation of a 40% L-sorbose solution using a Raney nickel catalyst under neutral pH conditions.[2][4]

  • Fermentation:

    • Prepare the fermentation medium with the D-sorbitol and this compound mixture.

    • Inoculate the medium with Gluconobacter oxydans. This microorganism selectively oxidizes D-sorbitol to L-sorbose, leaving the this compound largely unchanged.[1][2]

    • Maintain the fermentation under appropriate conditions of temperature and aeration until the desired conversion of D-sorbitol to L-sorbose is achieved.

  • Initial Purification:

    • After fermentation, purify the resulting syrup by filtration to remove microbial cells.[2][4]

    • Decolorize the filtered syrup using granular activated carbon.[2][4]

    • Demineralize the syrup by passing it through ion exchange resins.[2][4]

    • Concentrate the purified syrup to a solids content of approximately 50%.[2][4]

  • Chromatographic Separation:

    • Subject the concentrated syrup, containing a mixture of this compound and L-sorbose, to chromatographic treatment.[1][7]

    • This separation yields at least two fractions: one highly enriched in this compound (Fraction X1) and another highly enriched in L-sorbose (Fraction X2).[1][7] The this compound-rich fraction can achieve a purity of 80% to 99.9%.[2]

  • Final Processing: The this compound-rich fraction can be further concentrated and crystallized to obtain a high-purity solid product.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

Table 2: Analytical Methods for this compound

MethodDescriptionReference
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are used to elucidate the structure of this compound. Specific chemical shifts can confirm the identity and purity of the compound.[3]
High-Performance Liquid Chromatography (HPLC) HPLC is a common method for the quantification of this compound, particularly in complex mixtures such as fermentation broths or biological samples.[8]
Gas Chromatography (GC) GC can be used for the analysis of this compound, often after derivatization to increase its volatility. It is also used to assess purity.[2]

Biological Role and Signaling Pathways

This compound is a metabolite found in a variety of organisms, from fungi to humans.[3] It plays a role in the polyol pathway, which is implicated in the metabolism of fructose and mannose.[6][9]

This compound Metabolism

The key enzymatic reaction involving this compound is its oxidation to L-sorbose, catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), also known as sorbitol dehydrogenase.[6][10] This reaction is NAD⁺-dependent.

The reaction is as follows: this compound + NAD⁺ ⇌ L-Sorbose + NADH + H⁺[6]

This enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose.[10]

Below is a DOT script representation of the metabolic conversion of this compound.

L_Iditol_Metabolism L_Iditol This compound Enzyme This compound 2-dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme L_Sorbose L-Sorbose NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH

Caption: Metabolic conversion of this compound to L-Sorbose.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the production and analysis of this compound.

L_Iditol_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis start L-Sorbose Solution hydrogenation Catalytic Hydrogenation (Raney Nickel) start->hydrogenation mixture Mixture of This compound and L-Sorbose hydrogenation->mixture fermentation Fermentation (Gluconobacter oxydans) filtration Filtration fermentation->filtration mixture->fermentation decolorization Decolorization (Activated Carbon) filtration->decolorization demineralization Demineralization (Ion Exchange) decolorization->demineralization chromatography Chromatographic Separation demineralization->chromatography pure_liditol High-Purity This compound chromatography->pure_liditol hplc HPLC pure_liditol->hplc nmr NMR pure_liditol->nmr gc GC pure_liditol->gc

Caption: Experimental workflow for this compound production and analysis.

References

The Unseen Player: A Technical Guide to the Role of L-Iditol in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyols, or sugar alcohols, are crucial molecules in fungal physiology, acting as carbon storage reserves, osmolytes, and agents for stress mitigation. While mannitol, glycerol, and arabitol are extensively studied, the role of other polyols like L-iditol has remained less defined. This technical guide synthesizes the current understanding of this compound's metabolic pathways, the enzymes governing its synthesis and degradation, and its integration within the broader context of fungal stress response networks. By providing a detailed overview of its biochemistry, alongside relevant experimental protocols and quantitative data, this document aims to illuminate the significance of this compound and propose new avenues for research and therapeutic development.

Introduction to Polyols and this compound in Fungi

Fungi produce and accumulate a variety of polyols, which serve multiple physiological functions. These compounds act as significant carbon and energy stores, readily mobilized when primary carbon sources are scarce.[1] They are also vital for protecting cells against osmotic stress and damage from reactive oxygen species (ROS).[1][2] The most abundant polyols in fungi include mannitol, glycerol, and erythritol.[1][3]

This compound, a six-carbon sugar alcohol and an epimer of D-sorbitol, is another such polyol found in fungal metabolic pathways. While not as universally abundant as mannitol, its presence and the activity of its related enzymes indicate a specific, albeit less characterized, role in fungal carbon metabolism and stress adaptation. Understanding the this compound pathway offers a more complete picture of the metabolic flexibility that allows fungi to thrive in diverse and often hostile environments.

Metabolic Pathways of this compound

The metabolism of this compound in fungi involves a straightforward, reversible pathway that connects it to the central carbon metabolism via the ketose L-sorbose. This pathway is primarily governed by oxidoreductases.

Anabolism: Synthesis of this compound

The primary route for this compound synthesis in fungi is the reduction of L-sorbose. This reaction is catalyzed by an NAD(P)H-dependent reductase. Studies with yeast species, particularly from the genus Candida, have demonstrated the capacity to produce optically pure this compound by hydrogenating L-sorbose, highlighting the existence of specific enzymes for this conversion.[4][5]

Catabolism: Degradation of this compound

This compound is catabolized through oxidation to L-sorbose. This reaction is catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), an enzyme also known as sorbitol dehydrogenase (SDH).[6][7][8] This enzyme utilizes NAD+ as a cofactor. The resulting L-sorbose can then be phosphorylated by a kinase to L-sorbose-1-phosphate, which can subsequently enter the pentose phosphate pathway for further metabolism. This connects this compound degradation directly to the central energy-generating pathways of the cell.

Integration with D-Glucuronate Catabolism

In the filamentous fungus Aspergillus niger, a novel pathway for the catabolism of D-glucuronate has been identified which involves the formation of L-idonate, the corresponding sugar acid of this compound.[9][10] This pathway proceeds through a 2-keto-L-gulonate reductase that produces L-idonate. While this pathway does not directly involve this compound, it underscores the presence and activity of enzymes capable of acting on substrates with an "ido-" configuration, suggesting a broader metabolic context for these molecules in fungi.

L_Iditol_Metabolism L_Sorbose L-Sorbose L_Iditol This compound L_Sorbose->L_Iditol L-Sorbose Reductase (NAD(P)H -> NAD(P)+) L_Sorbose_P L-Sorbose-1-P L_Sorbose->L_Sorbose_P Kinase (ATP -> ADP) L_Iditol->L_Sorbose this compound 2-Dehydrogenase (SDH) (NAD+ -> NADH) PPP Pentose Phosphate Pathway L_Sorbose_P->PPP Metabolic Entry

Caption: Core metabolic pathway of this compound in fungi.

Key Enzymes in this compound Metabolism

The turnover of this compound is primarily controlled by two types of enzymes: reductases for its synthesis and dehydrogenases for its catabolism.

  • This compound 2-Dehydrogenase (SDH) (EC 1.1.1.14): This is the most critical enzyme in this compound catabolism. It is a member of the medium-chain dehydrogenase/reductase protein family and typically uses NAD+ as an electron acceptor.[8] In Aspergillus niger, the sorbitol dehydrogenase gene (sdhA) is essential for D-sorbitol catabolism and is upregulated in the presence of D-galactose, galactitol, and D-sorbitol.[7] This enzyme exhibits broad substrate specificity, acting on various polyols, but its activity on this compound connects it to this specific metabolic route.[8][11]

  • L-Sorbose Reductase: The enzymes responsible for the reduction of L-sorbose to this compound are less characterized. However, functional studies in Candida species confirm their activity.[4] These are likely NADPH- or NADH-dependent enzymes, contributing to the regeneration of NADP+ or NAD+ and thus playing a role in maintaining cellular redox balance.

Biological Role and Signaling Context

While this compound itself has not been identified as a signaling molecule, its metabolism is intrinsically linked to the broader fungal stress response, particularly the pathways governing osmotic and oxidative stress.

Polyol synthesis is a key output of stress signaling pathways like the High-Osmolarity Glycerol (HOG) pathway.[12] When fungal cells encounter high osmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol to counteract the external water potential. It is plausible that the regulation of this compound and other polyols is integrated into these networks. The upregulation of the sdhA gene in A. niger in response to various polyols suggests that its expression is controlled by the availability of carbon sources and likely by cellular stress conditions.[7] Therefore, this compound likely functions as part of the collective pool of polyols that provide a rapid, flexible response to environmental challenges.

Stress_Signaling_Pathway Stress Environmental Stress (e.g., Osmotic Shock, Oxidative Stress) HOG_Pathway HOG Pathway (MAP Kinase Cascade) Stress->HOG_Pathway Activates Transcription_Factors Stress-Responsive Transcription Factors HOG_Pathway->Transcription_Factors Phosphorylates Gene_Expression Upregulation of Polyol Synthesis Genes Transcription_Factors->Gene_Expression Induces Polyol_Pool Increased Intracellular Polyol Pool (Glycerol, Mannitol, this compound, etc.) Gene_Expression->Polyol_Pool Leads to Adaptation Cellular Adaptation & Stress Tolerance Polyol_Pool->Adaptation Contributes to

Caption: this compound metabolism in the context of fungal stress signaling.

Quantitative Data on this compound Metabolism

Quantitative data provides essential parameters for metabolic modeling and understanding pathway efficiency. Below are key findings from studies on this compound-related processes in fungi.

Table 1: Enzyme Kinetics of Sorbitol Dehydrogenase (SdhA) from Aspergillus niger

Substrate Km (mM) Vmax (U/mg)
D-Sorbitol 50 ± 5 80 ± 10

Data sourced from Koivistoinen et al. (2012).[7]

Table 2: Microbial Production of this compound

Organism Substrate Product Concentration Yield Fermentation Time
Candida intermedia L-Sorbose (150 g/L) This compound (50 g/L) 35% 5 days

Data sourced from Ogawa et al. (1983).[4]

Experimental Protocols

Reproducible and standardized methods are critical for studying fungal metabolism. The following sections outline core protocols for investigating this compound pathways.

Protocol 1: Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol measures the activity of this compound 2-dehydrogenase by monitoring the rate of NAD+ reduction to NADH.

  • Principle: The enzyme catalyzes the oxidation of this compound to L-sorbose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the enzyme's activity.[8]

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.5-9.0)

    • 10 mM NAD+ solution

    • 200 mM this compound solution

    • Fungal cell-free extract (prepared by sonication or glass bead disruption of mycelia followed by centrifugation)

  • Procedure:

    • In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 20 µL of the cell-free extract.

    • Incubate at 30°C for 5 minutes to allow for the measurement of any background NADH production.

    • Initiate the reaction by adding 30 µL of the this compound solution.

    • Immediately begin monitoring the change in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol 2: Quantification of Intracellular this compound by HPLC

This method allows for the accurate measurement of this compound concentrations within the fungal cell.

  • Principle: Fungal metabolites are extracted and separated using high-performance liquid chromatography (HPLC). Polyols are then detected and quantified using a refractive index (RI) detector.[13]

  • Procedure:

    • Cell Harvesting: Grow fungal cultures to the desired phase and harvest mycelia by vacuum filtration. Quickly wash with ice-cold water to remove extracellular medium.

    • Metabolite Extraction:

      • Immediately quench metabolism by freezing the mycelia in liquid nitrogen.

      • Lyophilize the frozen biomass to determine dry weight.

      • Extract metabolites by adding a defined volume of a chloroform:methanol:water (1:3:1) mixture to the dried biomass.

      • Vortex vigorously and incubate at 60°C for 30 minutes.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • HPLC Analysis:

      • Filter the supernatant through a 0.22 µm filter.

      • Inject the sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., Aminex HPX-87H) and an RI detector.

      • Use a mobile phase of dilute sulfuric acid (e.g., 5 mM) at a constant flow rate.

      • Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of pure this compound.

Protocol 3: Workflow for Gene Function Analysis via Deletion

This workflow describes the process of deleting a target gene (e.g., sdhA) to confirm its role in this compound metabolism.

Gene_Deletion_Workflow Start Identify Target Gene (e.g., sdhA) Cassette Construct Deletion Cassette (Flanking regions + marker gene) Start->Cassette Transform Fungal Protoplast Transformation Cassette->Transform Select Select Transformants (e.g., on antibiotic/auxotrophic media) Transform->Select Verify Verify Deletion (PCR & Southern Blot) Select->Verify Phenotype Phenotypic Analysis Verify->Phenotype Growth Growth Assay on Different Carbon Sources (Glucose vs. This compound/Sorbitol) Phenotype->Growth Metabolite Metabolite Analysis (HPLC to measure polyols) Phenotype->Metabolite Conclusion Confirm Gene Function Growth->Conclusion Metabolite->Conclusion

Caption: Workflow for functional analysis of this compound metabolism genes.

Conclusion and Future Directions

This compound represents a functionally relevant, yet understudied, component of the fungal polyol pool. Its metabolism is directly linked to central carbon pathways and is likely co-regulated with major stress response networks. The key enzyme in its catabolism, this compound 2-dehydrogenase (sorbitol dehydrogenase), is well-documented, but the specific reductases responsible for its synthesis remain to be fully characterized.

Future research should focus on:

  • Metabolomic Profiling: Quantifying intracellular this compound levels across a wider range of fungal species and under diverse environmental stress conditions (osmotic, oxidative, thermal) to clarify its specific contribution to fungal fitness.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific L-sorbose reductases that synthesize this compound to understand their kinetics, cofactor requirements, and regulation.

  • Regulatory Networks: Investigating the transcriptional regulation of this compound metabolic genes to determine how they are integrated with known signaling pathways like the HOG and CWI pathways.

A deeper understanding of these "minor" polyol pathways could reveal novel targets for antifungal drug development. Inhibiting the metabolic flexibility that polyols provide may represent an effective strategy for compromising fungal viability, particularly in pathogenic species where stress adaptation is critical for virulence.

References

L-Iditol as a Human Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Iditol, a naturally occurring sugar alcohol, is an endogenous human metabolite primarily involved in the polyol (sorbitol) pathway. This document provides a comprehensive technical overview of this compound's role in human metabolism, including its biochemical pathways, the key enzyme responsible for its conversion, this compound 2-dehydrogenase (sorbitol dehydrogenase), and its potential implications in health and disease. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data where available.

Introduction

This compound is the L-enantiomer of iditol and belongs to the class of sugar alcohols, which are hydrogenated forms of carbohydrates.[1] It is present in various living organisms, from fungi to humans.[2] In human metabolism, this compound is a key intermediate in the polyol pathway, where it is interconverted with L-sorbose. This pathway is significant in fructose and mannose metabolism.[3] The primary enzyme governing this reaction is this compound 2-dehydrogenase, also known as sorbitol dehydrogenase (SDH) (EC 1.1.1.14).[3] Due to its metabolic position, this compound and its associated enzymatic pathway are of interest in various physiological and pathological states, including diabetes and liver conditions.

This compound Metabolism and Signaling Pathway

The metabolism of this compound is intrinsically linked to the polyol pathway, a two-step metabolic route that converts glucose to fructose.

  • Step 1: Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

  • Step 2: Sorbitol to Fructose: this compound 2-dehydrogenase (sorbitol dehydrogenase) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3]

This compound is a stereoisomer of sorbitol (D-glucitol) and is also a substrate for this compound 2-dehydrogenase, which converts it to L-sorbose.[3][4] This pathway is particularly active in tissues such as the liver and seminal vesicles.[5]

Metabolic Pathway Diagram

L_Iditol_Metabolism Glucose Glucose Sorbitol Sorbitol (D-Glucitol) Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose This compound 2-Dehydrogenase (NAD+ -> NADH) L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose This compound 2-Dehydrogenase (NAD+ -> NADH) LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 HILIC Chromatography p5->a1 a2 Mass Spectrometry (ESI Negative Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3 Enzyme_Assay_Workflow start Prepare Samples (Serum, Tissue, Cells) add_sample Add Samples and Blank to 96-well Plate start->add_sample reagent_prep Prepare Working Reagent (Buffer, Substrate, NAD/MTT, Diaphorase) add_reagent Add Working Reagent reagent_prep->add_reagent add_sample->add_reagent mix Mix add_reagent->mix incubate Incubate at 37°C mix->incubate read1 Read Absorbance at 565 nm (Time 1) incubate->read1 read2 Read Absorbance at 565 nm (Time 2) read1->read2 calculate Calculate Enzyme Activity read2->calculate

References

An In-depth Technical Guide to the Core Differences Between L-Iditol and D-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomers L-Iditol and D-Iditol, focusing on their distinct chemical, physical, and biological properties. The information is tailored for professionals in research and development who require a comprehensive understanding of these sugar alcohols for applications in metabolic studies, drug formulation, and chemical synthesis.

Introduction: The Stereochemistry of Iditol

Iditol (C₆H₁₄O₆) is a hexitol, or sugar alcohol, and exists as two enantiomers: this compound and D-Iditol.[1][2] These molecules share the same chemical formula and connectivity but are non-superimposable mirror images of each other. This difference in stereochemistry, specifically the spatial arrangement of the hydroxyl (-OH) groups along the carbon backbone, is the fundamental reason for their distinct biological activities and metabolic fates.

Chemical and Physical Properties

The quantitative chemical and physical properties of this compound and D-Iditol are summarized below. While many physical constants are similar due to their enantiomeric relationship, their interaction with chiral environments, such as enzymes, differs significantly.

PropertyThis compoundD-Iditol
IUPAC Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[1](2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[3]
CAS Number 488-45-9[1]25878-23-3[4]
Molecular Formula C₆H₁₄O₆[1]C₆H₁₄O₆[4]
Molecular Weight 182.17 g/mol [1]182.17 g/mol [3]
Melting Point 78-80 °C74.0 to 78.0 °C
Appearance White to off-white crystalline solid[5][6]White to almost white powder/crystal[7]
Solubility Soluble in water (50 mg/mL), DMSO[8]Soluble in water (5 mg/ml), DMSO (2 mg/ml), PBS (pH 7.2) (5 mg/ml)[3][4]
InChI Key FBPFZTCFMRRESA-UNTFVMJOSA-N[8]FBPFZTCFMRRESA-ZXXMMSQZSA-N[4]
Specific Rotation [α]D -3° (c=1, H₂O)[6]+2.0 to +5.0° (c=1, H₂O)

Biological and Metabolic Distinctions

The primary differences between this compound and D-Iditol emerge from their interactions with biological systems, particularly enzymes that exhibit stereospecificity.

  • This compound: This enantiomer is a metabolite found in both humans and fungi.[1] It plays a role in the polyol pathway, where it is a substrate for this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), an enzyme that catalyzes its oxidation to L-sorbose.[9][10] This reaction is a part of fructose and mannose metabolism.[9] Due to its slow metabolism and low glycemic index, this compound has been investigated for applications in diabetes management and as a potential prebiotic.[8]

  • D-Iditol: D-Iditol is primarily known as a fungal metabolite.[11] It serves as a substrate for the enzyme D-iditol 2-dehydrogenase, which converts it to D-sorbose.[12][13] Its accumulation has been noted in cases of galactokinase deficiency.[11] Research has also pointed to potential antitumor activity and its function as an inhibitor of glucosidase I, an enzyme involved in glycoprotein processing.[4][12]

The metabolic pathways for this compound and D-Iditol are distinct enzymatic reactions catalyzed by their respective stereospecific dehydrogenases.

L_Iditol_Metabolism L_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme L_Sorbose L-Sorbose NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH

Metabolic conversion of this compound to L-Sorbose.

D_Iditol_Metabolism D_Iditol D-Iditol Enzyme D-Iditol 2-Dehydrogenase (EC 1.1.1.15) D_Iditol->Enzyme D_Sorbose D-Sorbose NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->D_Sorbose Enzyme->NADH

Metabolic conversion of D-Iditol to D-Sorbose.

The following diagram illustrates the core distinctions in the biological context and potential applications of this compound and D-Iditol.

Iditol_Differences Iditol Iditol Stereoisomers L_Iditol This compound Iditol->L_Iditol D_Iditol D-Iditol Iditol->D_Iditol L_Source Source: Human & Fungal Metabolite L_Iditol->L_Source L_Enzyme Enzyme: This compound 2-Dehydrogenase L_Iditol->L_Enzyme L_App Potential Application: Diabetes Management (Low GI) L_Iditol->L_App D_Source Source: Fungal Metabolite D_Iditol->D_Source D_Enzyme Enzyme: D-Iditol 2-Dehydrogenase D_Iditol->D_Enzyme D_App Potential Application: Antitumor Research, Enzyme Inhibition D_Iditol->D_App

Key differences between this compound and D-Iditol.

Experimental Protocols

This section details methodologies for the synthesis and analysis of iditol isomers, compiled from various sources.

This protocol describes a method for producing this compound through the fermentation of a D-sorbitol mixture, followed by chromatographic purification.[14]

  • Inoculum Preparation: Prepare a 20-hour preculture of a microorganism from the genus Acetobacter or Gluconobacter (e.g., Gluconobacter oxydans).

  • Fermentation Medium: Prepare a culture medium with the following composition:

    • Mixture of D-sorbitol and this compound: 100 to 200 g/L

    • Organic nitrogen (e.g., yeast extract): 2 g/L

    • KH₂PO₄: 1 to 3 g/L

    • MgSO₄·7H₂O: 1 to 2 g/L

  • Fermentation:

    • Sterilize the fermentation medium in a fermenter.

    • Inoculate the medium with approximately 10% (v/v) of the prepared preculture.

    • During fermentation, the microorganism will stereospecifically convert D-sorbitol into L-sorbose, while this compound remains unchanged. This results in a syrup containing a mixture of this compound and L-sorbose.

  • Chromatographic Separation:

    • Subject the resulting syrup to chromatographic treatment (e.g., on a calcium or sodium ion exchange resin).

    • This process separates the mixture into at least two fractions: one highly enriched in this compound (80-99.9%) and another enriched in L-sorbose.

  • Purification: The this compound enriched fraction can be further purified through crystallization to obtain high-purity this compound.

This protocol is based on the microbial conversion of D-sorbose to D-iditol.[4][11]

  • Microorganism: Utilize a yeast strain capable of converting D-sorbose to D-iditol, such as Rhodotorula rubra RY10.

  • Culture Conditions: Cultivate the selected yeast strain in a suitable medium containing D-sorbose as the primary carbon source.

  • Conversion: During incubation, the yeast will enzymatically reduce D-sorbose to produce D-Iditol.

  • Extraction and Purification:

    • After the conversion process, separate the cells from the culture medium.

    • Extract D-Iditol from the supernatant.

    • Purify the extracted D-Iditol using techniques such as column chromatography to isolate the final product.

This protocol outlines a general method for the separation and quantification of sugar alcohols like iditol using High-Performance Liquid Chromatography with Refractive Index detection.[15][16]

  • System: Waters Arc HPLC System with a 2414 Refractive Index (RI) Detector.

  • Column: Atlantis Premier BEH Z-HILIC Column (dimensions appropriate for the separation, e.g., 4.6 x 150 mm, 2.5 µm).

  • Mobile Phase: An isocratic mobile phase is required for RI detection. A typical mobile phase for HILIC separation of sugar alcohols would be a mixture of acetonitrile and water (e.g., 80:20 v/v) with a suitable buffer if needed.

  • Method Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30-40 °C

    • RI Detector Temperature: Matched to column temperature.

    • Injection Volume: 5-20 µL

  • Sample Preparation: Dissolve samples containing iditol in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve using standards of pure this compound and D-Iditol. Quantify the amount of each isomer in the sample by comparing peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample Sample containing Iditol Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on HILIC Column Inject->Separate Detect Detect with RI Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Workflow for the analysis of Iditol isomers via HPLC-RI.

Conclusion

While this compound and D-Iditol are chemically similar as enantiomers, their stereochemical differences lead to distinct biological roles and metabolic pathways. This compound is an endogenous human metabolite involved in the polyol pathway, whereas D-Iditol is primarily a fungal metabolite with unique inhibitory properties. A thorough understanding of these differences is crucial for researchers in drug development, metabolic engineering, and food science, enabling the targeted application of each isomer based on its specific bioactivity.

References

A Technical Guide to High-Purity L-Iditol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 20, 2025

This document provides a comprehensive technical overview of high-purity L-Iditol, a rare sugar alcohol, for professionals in research, development, and drug discovery. It outlines commercial sourcing, analytical specifications, relevant biological pathways, and standardized experimental workflows.

This compound (CAS 488-45-9), the L-enantiomer of iditol, is a six-carbon sugar alcohol (polyol) that serves as a valuable stereoisomer for research purposes.[1] While its D-enantiomer is more common, this compound's unique stereochemistry makes it a critical component in metabolic studies, particularly in understanding enzymatic pathways and as a potential therapeutic agent.[2] It is a metabolite found in humans and fungi and has been identified in various plants.[1][3]

Commercial Suppliers and Specifications

High-purity this compound is essential for reproducible experimental results. Several reputable chemical suppliers provide research-grade this compound. The following table summarizes the specifications from prominent vendors to aid in procurement decisions.

SupplierProduct NumberPurity SpecificationAnalysis MethodFormSolubility
Sigma-Aldrich 45337≥98%Gas Chromatography (GC)White SolidWater: 50 mg/mL
TCI America I0725>98.0%High-Performance Liquid Chromatography (HPLC)White to Almost White Powder/CrystalNot Specified
Smolecule SM09438>98%Certificate of Analysis (Batch Specific)Not SpecifiedSoluble in DMSO
Biosynth MI04750High Purity (Specifics not listed)Not SpecifiedNot SpecifiedNot Specified
Simson Pharma Not SpecifiedHigh Purity (Accompanied by Certificate of Analysis)Certificate of Analysis (Batch Specific)Not SpecifiedNot Specified

This data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis for the most accurate data.[2][4][5][6]

Experimental Protocols and Workflows

Accurate analysis and application of this compound require robust and validated methodologies. Below are detailed protocols for common experimental procedures relevant to carbohydrate research.

Protocol 1: Qualitative Analysis of this compound (Molisch's Test)

This test is a general procedure for confirming the presence of carbohydrates.

Objective: To detect the presence of this compound in a solution.

Methodology:

  • Add 2 mL of the aqueous test solution containing this compound to a clean test tube.

  • Add 2 drops of Molisch's reagent (α-naphthol dissolved in ethanol).

  • Carefully incline the test tube and slowly pour 1-2 mL of concentrated sulfuric acid down the side of the tube to form a layer at the bottom.

  • Observe the interface between the two layers. A positive test is indicated by the formation of a purple or violet-colored ring, which confirms the presence of a carbohydrate.[7][8]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the purity of non-volatile compounds like sugar alcohols. This protocol is a general guideline for analyzing this compound.

Objective: To determine the purity of an this compound sample.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in ultrapure water or a suitable mobile phase. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standards to a known concentration. Filter the sample through a 0.45-µm membrane filter before injection.[10]

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino or amide HILIC phase column, is often used.[11]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for separating sugar alcohols.[10]

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.[10][12]

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferred for compounds like this compound that lack a UV chromophore.[13][14]

  • Analysis: Inject equal volumes of the standards and the sample. Purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex relationships in experimental and biological systems. The following visualizations were created using the DOT language.

Quality Control Workflow for this compound

This diagram illustrates a typical workflow for the quality control and analysis of a commercial this compound sample before its use in an experiment.

G cluster_0 Receiving & Initial Checks cluster_1 Analytical Validation cluster_2 Decision & Use A Receive this compound (CAS 488-45-9) B Verify Certificate of Analysis (Purity, Identity) A->B C Prepare Standard & Sample Solutions B->C D Perform HPLC-RID/ELSD Analysis C->D E Perform Structural Confirmation (e.g., NMR, MS) C->E F Compare Data to Supplier Specs D->F E->F G Purity & Identity Confirmed? F->G H Release for Experimental Use G->H Yes I Reject Lot & Contact Supplier G->I No

A typical workflow for quality control of commercial this compound.
Simplified Metabolic Context of this compound

This compound is involved in fructose and mannose metabolism. The enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) catalyzes the interconversion of this compound and L-sorbose. This is a key reaction linking polyol pathways to mainstream carbohydrate metabolism.[15][16]

G L_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme L_Sorbose L-Sorbose Fructose_Metabolism Fructose Metabolism L_Sorbose->Fructose_Metabolism Enzyme->L_Sorbose NADH NADH + H+ Enzyme->NADH Reduces NAD NAD+ NAD->Enzyme Oxidizes

The enzymatic conversion of this compound to L-Sorbose.

References

L-Iditol Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of L-Iditol in various common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize this compound in their work. The guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visualization of a key metabolic pathway involving this compound.

Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)Observations
Water50 mg/mL[1]Not SpecifiedClear, colorless solution.[1] Another source indicates "Slightly, Sonicated".[2][3][4]
Dimethyl Sulfoxide (DMSO)Soluble[5]Not SpecifiedAnother source indicates "Slightly, Sonicated".[2][3][4]
MethanolSlightly, Sonicated[2][3][4]Not Specified
EthanolData Not Available-
AcetoneData Not Available-

Note: The qualitative descriptors "Soluble" and "Slightly" indicate that while this compound does dissolve in these solvents, precise quantitative measurements under various conditions (e.g., temperature) are not consistently reported. Sonication may be required to facilitate dissolution in some cases.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the solubility of this compound in specific solvents or under particular conditions, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the general steps for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Allow solid to settle B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtered saturated solution D->E F Quantify this compound concentration (e.g., by HPLC) E->F G Calculate solubility F->G

Experimental Workflow for Solubility Determination

Metabolic Pathway of this compound

This compound plays a role in carbohydrate metabolism, specifically within the polyol pathway. A key enzymatic reaction in this pathway is the oxidation of this compound to L-sorbose, catalyzed by the enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase). This reaction is NAD+-dependent.

The following diagram illustrates this metabolic conversion:

G cluster_1 Metabolic Conversion of this compound L_Iditol This compound Enzyme This compound 2-Dehydrogenase L_Iditol->Enzyme L_Sorbose L-Sorbose NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH

Metabolic Conversion of this compound to L-Sorbose

This enzymatic step is significant in fructose and mannose metabolism.[6][7][8][9] The enzyme this compound 2-dehydrogenase is widely distributed in nature, found in organisms ranging from bacteria to mammals.[7][9]

This technical guide provides a foundational understanding of the solubility and metabolic relevance of this compound. For specific applications, it is recommended that researchers experimentally determine the solubility in their solvent systems of interest.

References

An In-Depth Technical Guide to the Stability and Storage of L-Iditol Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Iditol powder. This compound, a six-carbon sugar alcohol, is utilized in various research and pharmaceutical applications. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in drug development and other scientific endeavors. This document details recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment, including data on closely related isomers where specific data for this compound is limited.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound powder. Based on information from various suppliers and safety data sheets, the following conditions are recommended:

  • Short-Term Storage (days to weeks): Store in a dry, dark place at 0 - 4°C.

  • Long-Term Storage (months to years): For extended periods, storage at -20°C is recommended to minimize degradation[1][2]. D-Iditol, an isomer of this compound, has been reported to be stable for at least four years when stored at -20°C[1].

  • General Handling: this compound is known to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry environment.

Physicochemical Properties and Stability Profile

This compound is a white crystalline solid with good solubility in water. Its stability is influenced by several environmental factors.

Thermal Stability

Table 1: Thermal Analysis Data for this compound and Related Sugar Alcohols

CompoundMelting Point (°C)Onset of Decomposition (°C)Reference
This compound 75.0 - 79.0Not specified
D-Mannitol 165.2 ± 0.5~300[3]
Sorbitol 95 - 97~211[4]

Note: The decomposition of sorbitol is a complex process involving dehydration[4].

Hygroscopicity

This compound is described as hygroscopic. The tendency of a substance to absorb atmospheric moisture can impact its physical properties, such as flowability and compressibility, and its chemical stability. The hygroscopicity of polyols like this compound can vary, with some being more prone to moisture uptake than others. For instance, mannitol has very low hygroscopicity, while sorbitol is highly hygroscopic.

Photostability

As a general precaution for chemical substances, this compound powder should be protected from light to prevent potential photodegradation.

pH Stability

Sugar alcohols are generally stable over a wide pH range. However, extreme pH conditions, especially in combination with high temperatures, can lead to degradation.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation mechanisms for polyols include:

  • Oxidation: The hydroxyl groups of sugar alcohols can be susceptible to oxidation, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Dehydration: At elevated temperatures, sugar alcohols can undergo dehydration to form cyclic ethers. For example, sorbitol can dehydrate to form sorbitans and isosorbide[4].

  • Esterification: In the presence of carboxylic acids, polyols can form esters. This is a critical consideration in formulation development when acidic excipients are used[5].

DegradationPathways cluster_conditions Stress Conditions L_Iditol This compound Powder Degradation Degradation Products L_Iditol->Degradation leads to Temperature Elevated Temperature Temperature->Degradation Humidity High Humidity Humidity->Degradation Light Light Exposure Light->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation pH Extreme pH pH->Degradation

Logical relationship between stress conditions and this compound degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound powder should include long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Testing

These studies are performed to establish the re-test period or shelf life and recommended storage conditions. The protocol should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Protocol:

  • Store a sufficient amount of this compound powder from at least three primary batches in containers that simulate the proposed market packaging.

  • Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analyze the samples for appearance, assay (purity), degradation products, and moisture content.

Forced Degradation Studies

Forced degradation studies are conducted to identify likely degradation products and to demonstrate the specificity of the analytical methods.

Protocol:

  • Acid and Base Hydrolysis:

    • Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat at an elevated temperature (e.g., 105°C) for a defined period.

  • Photodegradation:

    • Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

StabilityWorkflow cluster_conditions Storage Conditions start Start Stability Assessment storage Place this compound in Stability Chambers start->storage sampling Withdraw Samples at Timepoints storage->sampling analysis Analyze Samples sampling->analysis data Evaluate Stability Data analysis->data end Determine Shelf-Life & Storage Conditions data->end long_term Long-Term (25°C/60%RH) accelerated Accelerated (40°C/75%RH)

Workflow for a typical stability study of this compound powder.

Analytical Methods

Validated stability-indicating analytical methods are essential for the accurate assessment of this compound stability.

An HPLC method is the primary tool for assay and impurity determination. Since this compound lacks a significant UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Example HPLC-RID Method for Sugar Alcohols:

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column.

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and to detect any polymorphic transitions.

    • Protocol: Heat a small sample of this compound powder (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Used to determine the onset of thermal decomposition and to quantify weight loss due to moisture or degradation.

    • Protocol: Heat a sample of this compound powder (5-10 mg) in an open pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

This method is used to accurately determine the water content of the this compound powder, which is important given its hygroscopic nature.

Drug-Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of this compound with other excipients. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API) or the excipient, affecting the stability and performance of the final product.

Protocol:

  • Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points using techniques such as DSC, TGA, and HPLC to look for any changes in the physical or chemical properties of the mixture compared to the individual components.

Conclusion

This compound powder is a stable compound when stored under appropriate conditions. Key stability concerns include its hygroscopicity and potential for degradation under thermal stress. A thorough understanding of its stability profile, achieved through a comprehensive stability testing program and the use of validated analytical methods, is essential for its successful application in research and pharmaceutical development. Where specific data for this compound is unavailable, information from its isomers, such as D-Iditol, mannitol, and sorbitol, can provide valuable guidance. By adhering to the recommendations and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this compound powder throughout its lifecycle.

References

L-Iditol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for L-Iditol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from the closely related and structurally similar sugar alcohols, D-sorbitol and D-mannitol, to provide a conservative and comprehensive safety profile. All data presented is for informational purposes and should be supplemented by a thorough review of the most current Safety Data Sheet (SDS) from your supplier and internal safety protocols.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and use in experimental settings.

PropertyValueReference
Chemical Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexolN/A
Molecular Formula C₆H₁₄O₆N/A
Molecular Weight 182.17 g/mol N/A
CAS Number 488-45-9N/A
Appearance White crystalline solidN/A
Melting Point 77 °CN/A
Boiling Point 235.55°C (rough estimate)N/A
Solubility Soluble in waterN/A

Hazard Identification and GHS Classification

The classification of this compound under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals presents some inconsistencies across different suppliers. While some sources do not classify it as hazardous, others provide the following classifications. It is prudent to handle this compound with the assumption of the higher hazard classification until more definitive data is available.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects

Signal Word: Warning

Hazard Pictograms:

  • alt text

  • alt text

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Direct experimental toxicological data for this compound is limited. The available information is an estimated Acute Toxicity Estimate (ATE) for oral and dermal routes. To provide a more complete picture, this section includes data for the surrogate compounds D-sorbitol and D-mannitol.

SubstanceTestSpeciesRouteValueReference
This compound ATE-Oral>2000 mg/kg[1]
This compound ATE-Dermal>2000 mg/kg[1]
D-Sorbitol LD50RatOral15,900 mg/kg[2]
D-Sorbitol LD50RatOral>18,000 mg/kg[3]
D-Mannitol LD50RatOral13,500 mg/kg[4]
D-Mannitol LD50MouseOral22,000 mg/kg[5]

Based on the data from surrogate compounds, this compound is expected to have low acute oral toxicity.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls
  • Work in a well-ventilated area. If dusts are generated, use a fume hood or other local exhaust ventilation.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator is recommended.

General Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Handle in accordance with good industrial hygiene and safety practice.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent contamination and exposure.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Carbon oxides may be formed during combustion.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides.

Ecological Information

The environmental fate and ecotoxicity of this compound are not well-documented. One supplier classifies it as very toxic to aquatic life with long-lasting effects[3]. However, no specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia) is readily available. Data for surrogate compounds is also limited, with D-sorbitol being described as not regarded as dangerous for the environment and readily biodegradable[3]. Given the conflicting information, it is crucial to prevent the release of this compound into the environment.

Experimental Protocols

The determination of acute oral toxicity, such as the LD50 value, is typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity class.

OECD_423_Workflow start Start: Select Starting Dose Level (e.g., 300 mg/kg) step1 Dose 3 Animals (usually female rats) start->step1 observe1 Observe for 48 hours (mortality/morbidity) step1->observe1 decision1 Outcome? observe1->decision1 stop_low Stop: Classify as Low Toxicity decision1->stop_low 0 or 1 death dose_lower Dose 3 more animals at a lower dose level decision1->dose_lower 2 deaths stop_high Stop: Classify as Higher Toxicity decision1->stop_high 3 deaths dose_lower->step1 dose_higher Dose 3 more animals at a higher dose level dose_higher->step1

OECD Test Guideline 423 Workflow

Signaling Pathways

This compound is metabolized in a variety of organisms through the action of this compound 2-dehydrogenase. This enzyme is part of the sorbitol-aldose reductase pathway and plays a role in fructose and mannose metabolism.

Metabolic Conversion of this compound to L-Sorbose

Logical Relationships

The relationship between the chemical properties of this compound and the necessary handling precautions can be visualized as follows:

Handling_Precautions_Logic Property Chemical/Physical Property Solid Solid (Crystalline Powder) Property->Solid WaterSoluble Water Soluble Property->WaterSoluble HarmfulSwallowed Potentially Harmful if Swallowed Property->HarmfulSwallowed AquaticToxin Potential Aquatic Toxin Property->AquaticToxin Precaution Handling Precaution AvoidDust Avoid Dust Inhalation Precaution->AvoidDust UsePPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Precaution->UsePPE NoIngestion Do Not Ingest Precaution->NoIngestion PreventRelease Prevent Environmental Release Precaution->PreventRelease Solid->AvoidDust Solid->UsePPE WaterSoluble->PreventRelease HarmfulSwallowed->UsePPE HarmfulSwallowed->NoIngestion AquaticToxin->PreventRelease

Relationship between Properties and Precautions

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or certified safety guide. Always refer to the Safety Data Sheet provided by the manufacturer and follow all applicable local, state, and federal regulations.

References

L-Iditol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a hexitol and stereoisomer of the more common sorbitol, plays a significant role in carbohydrate metabolism, particularly within the polyol pathway. This technical guide provides an in-depth exploration of the chemistry, synthesis, metabolism, and analytical methodologies related to this compound. It is designed to serve as a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways to facilitate a deeper understanding and application of this compound in scientific investigation.

Introduction

This compound (molecular formula C₆H₁₄O₆) is a sugar alcohol that, while less abundant than some of its isomers, is a key intermediate in certain metabolic routes.[1][2] Its relevance is particularly pronounced in the context of the polyol pathway, a metabolic route that becomes significant in hyperglycemic conditions and is implicated in the pathophysiology of diabetic complications.[3][4] Understanding the properties and behavior of this compound is therefore crucial for research into diabetes and related metabolic disorders. This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is both accessible and directly applicable to a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline solid with a sweet taste.[5] As a polyol, its multiple hydroxyl groups render it highly soluble in aqueous solutions and sparingly soluble in many organic solvents.[6]

PropertyValueReferences
IUPAC Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
CAS Number 488-45-9[1]
Molecular Formula C₆H₁₄O₆[5]
Molecular Weight 182.17 g/mol [5]
Melting Point 95 °C[5]
Appearance White, crystalline powder[5]
Solubility in Water Highly soluble[5]
Sweetness (relative to sucrose) 60%[5]

Synthesis and Purification of this compound

The primary route for the production of high-purity this compound involves a multi-step chemo-enzymatic process starting from L-sorbose, which is a readily available industrial intermediate.[7][8]

Experimental Protocol: Synthesis and Purification

This protocol describes a common method for producing this compound, which involves the hydrogenation of L-sorbose followed by fermentation to remove D-sorbitol byproduct, and subsequent chromatographic purification.[8]

Step 1: Catalytic Hydrogenation of L-Sorbose

  • Materials: L-sorbose, deionized water, Raney nickel catalyst.

  • Procedure:

    • Prepare a 40% (w/v) solution of L-sorbose in deionized water.

    • Transfer the solution to a high-pressure hydrogenation reactor.

    • Add Raney nickel catalyst to the solution.

    • Pressurize the reactor with hydrogen gas and heat to initiate the reaction, which yields a mixture of D-sorbitol and this compound.

    • After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting syrup will contain approximately equivalent amounts of D-sorbitol and this compound.

Step 2: Fermentative Removal of D-Sorbitol

  • Materials: D-sorbitol/L-Iditol syrup from Step 1, Gluconobacter oxydans (e.g., ATCC 19357), fermentation medium (containing a nitrogen source like yeast extract or corn-steep liquor, KH₂PO₄, and MgSO₄·7H₂O).

  • Procedure:

    • Prepare the fermentation medium with the D-sorbitol/L-Iditol mixture at a concentration of 100-200 g/L.

    • Inoculate the medium with a pre-culture of Gluconobacter oxydans.

    • Maintain the fermentation at 25-35°C with aeration (1-1.5 volumes of air per volume of culture per minute) and a pH of 4.0-6.0.

    • The fermentation is typically complete within 24-48 hours, at which point all the D-sorbitol will have been converted to L-sorbose.[8]

    • The resulting mixture is then purified by filtration, decolorized (e.g., with activated carbon), and demineralized using ion-exchange resins.

Step 3: Chromatographic Purification of this compound

  • Materials: Concentrated this compound/L-sorbose syrup from Step 2, strong cationic resin (e.g., sulfonated polystyrene cross-linked with divinylbenzene) in the calcium form.

  • Procedure:

    • The concentrated syrup is subjected to chromatographic separation on the cationic resin.

    • The separation is performed to yield at least two fractions: one highly enriched in this compound (typically 80-99.9% purity) and another highly enriched in L-sorbose.[9]

    • The this compound-rich fraction can be further purified by crystallization. By concentrating this fraction to approximately 80% dry matter and cooling in a stirred tank, this compound crystals can be obtained.

Metabolism of this compound: The Polyol Pathway

This compound is a key player in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that are not dependent on insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[3][10]

The Role of this compound 2-Dehydrogenase

The central enzyme in the metabolism of this compound is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase, EC 1.1.1.14).[1][11] This enzyme catalyzes the reversible oxidation of this compound to L-sorbose, using NAD⁺ as a cofactor.[12]

Reaction: this compound + NAD⁺ ⇌ L-Sorbose + NADH + H⁺

This enzyme has a broad substrate specificity, acting on several sugar alcohols, including D-glucitol (sorbitol), D-xylitol, and D-galactitol.[12]

The Polyol Pathway and its Implications in Diabetes

Under hyperglycemic conditions, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway. The first enzyme, aldose reductase, reduces glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes are implicated in the pathogenesis of diabetic complications.[4]

The downstream consequences of polyol pathway activation include:

  • Osmotic Stress: The accumulation of sorbitol, which does not readily cross cell membranes, leads to an influx of water, causing osmotic stress and cell swelling.[3]

  • Oxidative Stress: The consumption of NADPH by aldose reductase can deplete the cell's primary reducing equivalent for regenerating the antioxidant glutathione. Furthermore, the production of NADH by sorbitol dehydrogenase can alter the NAD⁺/NADH ratio, potentially leading to increased production of reactive oxygen species (ROS).[13]

  • Formation of Advanced Glycation End-products (AGEs): The increased production of fructose and its metabolites can lead to the non-enzymatic glycation of proteins and the formation of AGEs, which contribute to cellular damage.[13]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose This compound 2-Dehydrogenase NADPH NADPH Aldose_Reductase Aldose Reductase NADPH->Aldose_Reductase NADP NADP+ NAD NAD+ SDH Sorbitol Dehydrogenase (this compound 2-Dehydrogenase) NAD->SDH NADH NADH Aldose_Reductase->NADP SDH->NADH

Figure 1. The Polyol Pathway and this compound Metabolism.

Analytical Methodology for this compound

High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for the quantification of sugar alcohols, including this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required depending on the specific sample matrix and available instrumentation.

  • Instrumentation:

    • HPLC system with a refractive index (RI) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A column suitable for sugar alcohol separation, such as a ligand-exchange column (e.g., Hi-Plex Ca) or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis Premier BEH Z-HILIC).[14][15]

    • Mobile Phase: For ligand-exchange chromatography, deionized water is often sufficient.[15] For HILIC, a mixture of acetonitrile and water is typically used.[14]

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 60-90°C) to improve peak shape and resolution.

    • Detector: Refractive Index (RI) detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, dissolve a known weight in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards and the unknown samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Applications in Research and Drug Development

The unique metabolic position of this compound makes it a molecule of interest in several areas of research and development:

  • Diabetic Complications Research: As a substrate for this compound 2-dehydrogenase, this compound can be used in enzymatic assays to screen for inhibitors of this enzyme, which are being investigated as potential therapeutics for diabetic complications.

  • Food Science and Nutrition: this compound's properties as a sugar substitute with a lower caloric value and glycemic index are of interest in the development of foods for diabetic individuals.[5]

  • Microbiology and Fermentation: The microbial production of this compound from L-sorbose is an area of active research, with potential for biotechnological applications.[16][17]

Conclusion

This compound, while a less common sugar alcohol, holds significant importance in the context of the polyol pathway and its role in metabolic diseases. This guide has provided a comprehensive overview of its chemistry, synthesis, metabolism, and analysis, complete with detailed protocols and diagrams. A thorough understanding of this compound is essential for researchers and drug development professionals working to unravel the complexities of diabetic complications and to develop novel therapeutic interventions. Further research into the specific kinetics of this compound 2-dehydrogenase and the development of standardized, high-throughput analytical methods will continue to advance our knowledge and application of this important molecule.

References

L-Iditol: A Comprehensive Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a naturally occurring six-carbon sugar alcohol, is emerging as a versatile platform chemical with significant potential across various industries. As the L-enantiomer of iditol, its unique stereochemistry makes it a valuable chiral building block for complex organic synthesis.[1] This technical guide provides an in-depth analysis of this compound's physicochemical properties, industrial production methodologies, and key applications in the pharmaceutical, food, cosmetic, and chemical sectors. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of its core biochemical pathway and industrial processing workflows, to equip researchers and industry professionals with the foundational knowledge to harness its potential.

Physicochemical Properties of this compound

This compound is a white, crystalline powder characterized as a rare sugar alcohol, or polyol.[2] Its multiple hydroxyl groups contribute to its solubility in water and its utility as a humectant.[3] A summary of its key quantitative properties is presented below for reference.

PropertyValueSource
Molecular Formula C₆H₁₄O₆[1][2][3]
Molecular Weight 182.17 g/mol [1][3]
CAS Number 488-45-9[2][3]
IUPAC Name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[1][3]
Melting Point 77-80 °C[2]
Boiling Point 235.55 °C (rough estimate)[2]
Water Solubility 50 mg/mL, clear, colorless
Other Solubilities Soluble in DMSO (Slightly), Methanol (Slightly)[2][3]
Appearance White/Crystalline Solid[2]
logP -3.1 / -2.7[1][4]
Storage Temperature 2-8°C (short term); -20°C (long term)[2][3]

Industrial Production Methods

Historically, the industrial-scale production of this compound has been challenging due to its low natural abundance, making extraction from sources like sorb berries commercially unviable.[5] Modern production methods focus on chemical and biotechnological conversions from more readily available precursors, primarily L-sorbose.

Chemical Synthesis: Catalytic Hydrogenation

The most common chemical route involves the catalytic hydrogenation of L-sorbose. This reaction, however, is not stereospecific and yields a mixture of two C5 epimers: this compound and D-sorbitol (also known as D-glucitol).[5]

  • Reaction: L-Sorbose + H₂ --(Catalyst)--> this compound + D-Sorbitol

  • Catalysts: Raney nickel or ruthenium catalysts are typically used under neutral pH conditions.[5][6]

  • Challenge: The primary challenge of this method is the subsequent separation of this compound from D-sorbitol, which requires complex and often costly purification techniques like chromatography.[5]

Biotechnological Synthesis: Enzymatic and Fermentative Routes

Biotechnological methods offer higher specificity and yield optically pure this compound.

  • Yeast Fermentation: Several yeast strains, particularly from the genus Candida, have been identified to selectively reduce L-sorbose to this compound with high enantiomeric specificity.[7][8] For instance, Candida intermedia has been shown to produce 50 g/L of this compound from a starting concentration of 150 g/L of L-sorbose over a five-day fermentation period.[8]

  • Enzymatic Conversion: A purely enzymatic process utilizes this compound 2-dehydrogenase (or sorbitol dehydrogenase) to reduce L-sorbose.[9] One described method uses immobilized Candida boidinii cells as a source of D-sorbitol dehydrogenase and a methanol oxidation system for NADH regeneration, achieving a conversion yield of approximately 96% in about 40 hours.[6][10]

Hybrid Chemo-Enzymatic Process for High-Purity this compound

A patented industrial process combines chemical hydrogenation, fermentation, and chromatography to efficiently produce high-purity this compound.[5][6][10] This workflow is designed to overcome the separation challenges inherent in purely chemical synthesis.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Bioconversion cluster_2 Step 3: Purification LSorbose L-Sorbose Hydrogenation Catalytic Hydrogenation (Raney Nickel) LSorbose->Hydrogenation Mixture1 Mixture: D-Sorbitol & this compound Hydrogenation->Mixture1 Fermentation Fermentation with Gluconobacter oxydans Mixture1->Fermentation Mixture2 Mixture: L-Sorbose & this compound Fermentation->Mixture2 Oxidizes D-Sorbitol to L-Sorbose Chromatography Chromatographic Separation Mixture2->Chromatography LIditol High-Purity This compound (>95%) Chromatography->LIditol LSorbose_recycle L-Sorbose (Recycled) Chromatography->LSorbose_recycle LSorbose_recycle->Hydrogenation Recycle

Industrial workflow for high-purity this compound production.

Potential Industrial Applications

This compound's unique properties make it a candidate for several industrial uses.

Pharmaceutical Industry
  • Excipient: Due to its stability and compatibility with active pharmaceutical ingredients (APIs), this compound can be used as an excipient in drug formulations.[2][3] Its crystalline nature facilitates easy handling during medication manufacturing.[2]

  • Chiral Intermediate: As a chiral molecule, this compound is a valuable starting material for the asymmetric synthesis of more complex molecules.[] Research has demonstrated its use as a C(2) symmetric monomer, along with D-mannitol derivatives, for preparing new regioregular AABB-type polyamides, showcasing its potential in advanced polymer chemistry.[12]

  • Diabetes Management Research: this compound is a sugar alcohol metabolized differently than sugars like glucose, potentially having a slower impact on blood sugar levels.[3] This characteristic makes it a subject of research for applications related to diabetes management.[3]

Food Industry
  • Low-Calorie Sweetener: this compound has a sweet flavor and a low glycemic index, making it a suitable sugar substitute in foods designed for individuals with diabetes or those managing sugar intake.[2][10]

  • Humectant: Like other polyols, it can function as a humectant in food products, helping to retain moisture and prevent staleness.[3]

  • Potential Prebiotic: Early studies suggest this compound may have prebiotic properties by stimulating the growth of beneficial gut bacteria such as Bifidobacteria.[3] Further research is needed to confirm these effects.

Cosmetics and Personal Care
  • Moisturizing Agent: In the cosmetics industry, this compound is employed as a humectant in skincare products.[2] Its ability to attract and retain moisture helps to hydrate the skin and improve product texture.[2]

Chemical Synthesis Intermediate
  • Precursor to Isoidide: this compound is a key precursor for producing 1,4-3,6-dianhydroiditol, also known as isoidide.[5][10] Isoidide and its derivatives (diesters and diethers) are valuable chemical intermediates.[5][10]

    • Diesters: Can be used as plasticizers in synthetic resins.[5]

    • Diethers (e.g., dimethylisoidide): Serve as excellent solvents for certain pharmaceutical active ingredients and polymers.[10]

    • Monomers: Isoidide itself can be a monomeric unit in the production of polyesters.[5][10]

Biochemical Role and Metabolic Pathway

In biological systems, this compound is a metabolite involved in fructose and mannose metabolism.[9] Its primary metabolic reaction is catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.14), an oxidoreductase that facilitates its conversion to L-sorbose.[9][13]

G L_Iditol This compound Enzyme This compound 2-Dehydrogenase (EC 1.1.1.14) L_Iditol->Enzyme L_Sorbose L-Sorbose NAD NAD+ NAD->Enzyme Cofactor NADH NADH + H+ Enzyme->L_Sorbose Enzyme->NADH Cofactor

Enzymatic oxidation of this compound to L-Sorbose.

This reversible reaction is crucial in carbohydrate metabolism. The enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose, highlighting its role as a key polyol dehydrogenase.[13]

Experimental Protocols

Protocol: Microbial Production of this compound via Yeast Fermentation

This protocol is based on the methodology described for producing optically pure this compound using Candida intermedia.[8]

1. Culture and Inoculum Preparation:

  • Prepare a seed culture medium containing 1% glucose, 0.5% peptone, 0.3% yeast extract, and 0.3% malt extract.
  • Inoculate a loopful of Candida intermedia into the seed medium and incubate at 30°C for 24 hours on a rotary shaker.

2. Fermentation:

  • Prepare the main fermentation medium containing 150 g/L of L-sorbose and 1% corn steep liquor.
  • Adjust the pH of the medium to 5.0.
  • Inoculate the fermentation medium with the 24-hour seed culture (5% v/v).
  • Conduct the fermentation in a suitable fermenter at 30°C with aeration and agitation for 5 days.

3. Monitoring and Analysis:

  • Withdraw samples periodically to monitor the consumption of L-sorbose and the production of this compound.
  • Analyze samples using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. Use a column suitable for sugar alcohol separation.

4. Product Isolation (as described in related literature):

  • At the end of the fermentation (5 days), remove the yeast cells by centrifugation.
  • The resulting supernatant contains approximately 50 g/L of this compound.
  • Direct crystallization from the culture broth may be difficult.[6] Purification may require further steps such as demineralization followed by formation of an acetate derivative (hexaacetate) and subsequent crystallization in methanol to obtain pure crystals.[6]

Protocol: Chemo-Enzymatic Synthesis and Purification of this compound

This protocol is a conceptualized methodology based on the industrial process described in patents US7674381B2 and EP1647540B1.[5][6]

1. Catalytic Hydrogenation of L-Sorbose:

  • Prepare a solution containing 40% L-sorbose in water.
  • Perform catalytic hydrogenation using a Raney nickel catalyst in a high-pressure reactor. Maintain a substantially neutral pH.
  • Continue the reaction until residual reducing sugars are below 0.5%.
  • Filter to remove the catalyst. The resulting syrup will contain approximately equivalent amounts of D-sorbitol and this compound.[6]

2. Fermentative Oxidation of D-Sorbitol:

  • Prepare a culture medium containing the D-sorbitol/L-Iditol syrup (100-200 g/L), organic nitrogen (e.g., 2 g/L yeast extract), 1-3 g/L KH₂PO₄, and 1-2 g/L MgSO₄·7H₂O.[10]
  • Inoculate with a pre-culture of Gluconobacter oxydans (e.g., ATCC 19357).
  • Ferment for approximately 20-30 hours. During this phase, G. oxydans selectively oxidizes D-sorbitol to L-sorbose, while this compound remains unchanged.[10]

3. Chromatographic Purification:

  • Subject the final fermentation syrup, now a mixture of this compound and L-sorbose, to chromatographic fractionation.
  • Use a column packed with a suitable cationic resin, similar to those used for glucose-fructose separation.
  • Elute with water to separate the mixture into at least two fractions:
  • Fraction 1: Highly enriched in this compound (target purity of 95-99.5%).[5]
  • Fraction 2: Highly enriched in L-sorbose.
  • Collect the this compound fraction for final processing (e.g., concentration and crystallization).
  • The L-sorbose fraction can be recycled back to the initial hydrogenation step.[5]

Conclusion

This compound stands out as a promising, bio-based chemical with a diverse application portfolio. While its production requires more sophisticated methods than common polyols like sorbitol, advances in chemo-enzymatic and fermentative processes are making its industrial-scale synthesis more feasible. For drug development professionals, its value as a chiral synthon is particularly noteworthy. For researchers in the food and cosmetic sciences, its functional properties as a sweetener and humectant warrant further exploration. As sustainable chemistry gains traction, this compound is well-positioned to become a key intermediate in the synthesis of next-generation bioplastics, solvents, and specialty chemicals.

References

The Role of L-Iditol in the Polyol Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of L-Iditol's role within the polyol pathway, a critical metabolic route implicated in diabetic complications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical intricacies, quantitative data, and experimental methodologies associated with this compound and its metabolic context.

Introduction to the Polyol Pathway and this compound

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in hyperglycemic states, such as those observed in diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route.[1] The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase (AR) with NADPH as a cofactor.[2] The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[2]

Sorbitol dehydrogenase, also systematically known as this compound 2-dehydrogenase (EC 1.1.1.14), is not exclusively specific to sorbitol (L-glucitol).[3][4] It exhibits broad substrate specificity, acting on various polyols, including this compound.[4] The enzymatic reaction involving this compound is as follows:

This compound + NAD+ ⇌ L-sorbose + NADH + H+ [3]

This reaction demonstrates that this compound is a substrate for a key enzyme in the polyol pathway, integrating it into the metabolic consequences of pathway activation. While the precise physiological and pathological concentrations of this compound in tissues are not well-quantified, its metabolism through sorbitol dehydrogenase warrants investigation, particularly in the context of diabetic complications.[5]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of sheep liver sorbitol dehydrogenase for this compound and its stereoisomer, sorbitol (L-glucitol). This data is crucial for understanding the relative efficiency of this compound as a substrate compared to the primary polyol pathway intermediate.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·M⁻¹)
This compound0.9 ± 0.118.0 ± 0.520000
L-Glucitol (Sorbitol)0.30 ± 0.0316.0 ± 0.453000

Data extracted from Lindstad, R. I., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. Biochemical Journal, 330(1), 479–487.

Pathophysiological Implications

Activation of the polyol pathway and the subsequent metabolism of polyols like sorbitol and potentially this compound have significant pathophysiological consequences, primarily linked to the development of diabetic complications.[1] The key mechanisms include:

  • Osmotic Stress: The accumulation of intracellular polyols, which are poorly permeable to cell membranes, leads to osmotic stress and subsequent cellular damage.[1]

  • Redox Imbalance: The consumption of NADPH by aldose reductase and the production of NADH by sorbitol dehydrogenase alter the NADP+/NADPH and NAD+/NADH ratios. This imbalance contributes to oxidative stress by limiting the capacity of NADPH-dependent antioxidant enzymes like glutathione reductase and increasing the production of reactive oxygen species (ROS) by NADH oxidase.[2]

  • Signaling Pathway Alterations: The changes in redox state and the accumulation of pathway intermediates can modulate the activity of key signaling molecules, including Protein Kinase C (PKC) and the transcription factor NF-κB, leading to downstream inflammatory and vascular consequences.[6][7]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol outlines a method to determine the enzymatic activity of this compound 2-dehydrogenase (sorbitol dehydrogenase) by monitoring the production of NADH.

Materials:

  • 100 mM Tris-HCl buffer, pH 9.0

  • 20 mM NAD+ solution

  • 500 mM this compound solution (or other polyol substrate)

  • Enzyme solution (e.g., purified enzyme or tissue homogenate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 2.4 mL of 100 mM Tris-HCl buffer, pH 9.0

    • 0.3 mL of 20 mM NAD+ solution

    • 0.3 mL of 500 mM this compound solution

  • Pipette 3.0 mL of the reaction mixture into a cuvette.

  • Incubate the cuvette at 30°C for approximately 3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 0.01 mL of the enzyme solution to the cuvette and mix thoroughly.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.

  • Calculate the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of Polyols in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of polyols, including this compound, in biological samples such as urine or tissue homogenates.

Materials:

  • Biological sample (e.g., 24-hour urine collection, tissue homogenate)

  • Internal standard (e.g., n-heptadecanoic acid)

  • Urease (for urine samples)

  • Ethanol

  • Derivatization reagents (e.g., acetic anhydride, pyridine)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at 37°C.

    • To a 0.1 mL aliquot of urine, add urease and incubate for 30 minutes to remove urea.

    • Add a known amount of internal standard.

    • Perform deproteinization by adding ethanol (to a final concentration of 90%) and centrifuge.

    • Evaporate the supernatant to dryness.

  • Sample Preparation (Tissue):

    • Homogenize a known weight of tissue in a suitable buffer.

    • Add a known amount of internal standard.

    • Perform deproteinization (e.g., with ethanol or perchloric acid) and centrifuge.

    • Evaporate the supernatant to dryness.

  • Derivatization:

    • To the dried residue, add derivatization reagents (e.g., a mixture of acetic anhydride and pyridine) to convert the polyols into their more volatile acetylated derivatives.

    • Heat the mixture to ensure complete derivatization.

    • Evaporate the excess derivatization reagents under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the polyol derivatives on the capillary column using an appropriate temperature program.

    • Identify and quantify the polyols based on their retention times and mass spectra, using the internal standard for calibration.

Mandatory Visualizations

Polyol_Pathway cluster_AR Aldose Reductase (AR) cluster_SDH Sorbitol Dehydrogenase (SDH) This compound 2-Dehydrogenase Glucose Glucose Sorbitol Sorbitol (L-Glucitol) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose NAD+ -> NADH

Caption: The Polyol Pathway, illustrating the conversion of glucose to sorbitol and fructose, and the parallel metabolism of this compound.

Signaling_Pathways Hyperglycemia Hyperglycemia Polyol_Pathway Polyol Pathway Activation Hyperglycemia->Polyol_Pathway NADPH_depletion NADP+/NADPH ↑ Polyol_Pathway->NADPH_depletion NADH_increase NAD+/NADH ↓ Polyol_Pathway->NADH_increase Oxidative_Stress Oxidative Stress (ROS ↑) NADPH_depletion->Oxidative_Stress ↓ Glutathione Reductase NADH_increase->Oxidative_Stress ↑ NADH Oxidase PKC_Activation PKC Activation NADH_increase->PKC_Activation Sirt1_Inhibition Sirt1 Inhibition NADH_increase->Sirt1_Inhibition Diabetic_Complications Diabetic Complications Oxidative_Stress->Diabetic_Complications PKC_Activation->Diabetic_Complications NFkB_Activation NF-κB Activation Sirt1_Inhibition->NFkB_Activation ↓ Deacetylation NFkB_Activation->Diabetic_Complications Inflammation Experimental_Workflow start Biological Sample (Urine/Tissue) homogenization Homogenization / Urea Removal start->homogenization add_is Add Internal Standard homogenization->add_is deproteinization Deproteinization (e.g., Ethanol) add_is->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 derivatization Derivatization (e.g., Acetylation) evaporation1->derivatization evaporation2 Evaporation of Reagents derivatization->evaporation2 reconstitution Reconstitution in Solvent evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

References

Methodological & Application

Enzymatic Synthesis of L-Iditol Using L-Iditol 2-Dehydrogenase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol is a sugar alcohol with significant potential in the pharmaceutical and chemical industries as a chiral building block and a precursor for various bioactive molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from L-sorbose using this compound 2-dehydrogenase (EC 1.1.1.14), also known as D-sorbitol dehydrogenase. The protocols outlined herein are based on established methodologies, including a high-yield process utilizing this compound 2-dehydrogenase from Candida boidinii coupled with a coenzyme regeneration system. This document includes procedures for enzyme purification, the enzymatic synthesis reaction, and analytical methods for monitoring the reaction progress.

Introduction

This compound 2-dehydrogenase catalyzes the reversible oxidation of this compound to L-sorbose with the concomitant reduction of NAD+ to NADH.[1][2] While the oxidative reaction is well-characterized, the reductive reaction, the conversion of L-sorbose to this compound, is of significant interest for the stereospecific synthesis of this compound. The enzyme is a member of the oxidoreductase family and is found in a variety of organisms, including yeasts such as Candida boidinii.[1][3] The enzymatic approach offers high stereoselectivity, avoiding the formation of unwanted byproducts often associated with chemical synthesis methods. A key challenge in utilizing dehydrogenases for synthesis is the stoichiometric requirement for the expensive cofactor NADH. To overcome this, a cofactor regeneration system is essential for a cost-effective process. This document details a protocol that incorporates an NADH regeneration system based on the oxidation of methanol, which is also catalyzed by enzymes present in Candida boidinii.[4][5]

Key Reaction Parameters and Enzyme Characteristics

Table 1: General Characteristics of this compound 2-Dehydrogenase

ParameterTypical Value/CharacteristicSource
Enzyme Commission No.1.1.1.14[1][2]
Systematic NameThis compound:NAD+ 2-oxidoreductase[1]
Other NamesD-sorbitol dehydrogenase, Polyol dehydrogenase[2]
ReactionL-sorbose + NADH + H+ <=> this compound + NAD+[1]
CofactorNAD+/NADH[2]
Source Organism (for this compound synthesis)Candida boidinii[4][5]

Table 2: Reported Kinetic Parameters for Dehydrogenases from Candida boidinii

Note: The following data is for other dehydrogenases from Candida boidinii and is provided for reference, as specific kinetic data for this compound 2-dehydrogenase with L-sorbose as a substrate is not available in the reviewed literature.

EnzymeSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Secondary Alcohol DehydrogenaseIsopropanol0.0999.045
Secondary Alcohol DehydrogenaseNAD+0.149.045
Formate DehydrogenaseFormate137.520
Formate DehydrogenaseNAD+0.097.520

Experimental Protocols

Protocol 1: Purification of this compound 2-Dehydrogenase from Candida boidinii

This protocol is a synthesized procedure based on common methods for purifying dehydrogenases from yeast.

1. Cell Culture and Harvest:

  • Cultivate Candida boidinii in a suitable medium containing methanol as an inducer for dehydrogenase expression.
  • Harvest the cells in the late exponential phase by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and centrifuge again.

2. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol).
  • Disrupt the cells using a French press, sonication, or glass bead milling.
  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

3. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring at 4°C.
  • Allow the protein to precipitate for at least 1 hour.
  • Collect the precipitate by centrifugation at 15,000 x g for 20 minutes.
  • Resuspend the pellet in a minimal volume of lysis buffer and dialyze against the same buffer to remove excess ammonium sulfate.

4. Chromatographic Purification:

  • Ion-Exchange Chromatography:
  • Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with lysis buffer.
  • Wash the column with the same buffer until the absorbance at 280 nm returns to baseline.
  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.
  • Collect fractions and assay for this compound 2-dehydrogenase activity.
  • Affinity Chromatography:
  • Pool the active fractions and apply them to a Blue Sepharose CL-6B column pre-equilibrated with lysis buffer.
  • Wash the column to remove non-specifically bound proteins.
  • Elute the enzyme with a solution of NAD+ or a salt gradient.
  • Gel Filtration Chromatography:
  • As a final polishing step, load the concentrated active fractions onto a Sephacryl S-300 column equilibrated with a suitable buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5).
  • Elute with the same buffer and collect fractions containing the purified enzyme.

5. Enzyme Characterization:

  • Determine the protein concentration using a standard method (e.g., Bradford assay).
  • Assess the purity of the enzyme by SDS-PAGE.
  • Measure the specific activity of the purified enzyme.

Protocol 2: Enzymatic Synthesis of this compound from L-Sorbose

This protocol is based on the high-yield process cited in patent literature, which utilizes immobilized Candida boidinii cells.[4][5] This approach has the advantage of containing both the this compound 2-dehydrogenase and the enzymes for NADH regeneration.

1. Preparation of Immobilized Candida boidinii Cells:

  • Cultivate Candida boidinii as described in Protocol 1.
  • Harvest and wash the cells.
  • Immobilize the cells in a suitable matrix such as calcium alginate or polyacrylamide gel.

2. Reaction Setup:

  • Prepare the reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • Reaction Components:
  • L-sorbose: 150 g/L (approximately 833 mM)[4]
  • NADH (initial concentration): 1-5 mM
  • Methanol (for cofactor regeneration): 1-2% (v/v)
  • Immobilized Candida boidinii cells
  • The total reaction volume will depend on the desired scale.

3. Reaction Conditions:

  • Temperature: 30°C
  • pH: 7.0
  • Agitation: Gentle stirring to ensure mixing without disrupting the immobilized cells.
  • Reaction Time: Up to 40 hours.[4]

4. Monitoring the Reaction:

  • Periodically take samples from the reaction mixture.
  • Remove the immobilized cells by centrifugation or filtration.
  • Analyze the supernatant for the concentrations of this compound and L-sorbose using HPLC (see Protocol 3).

5. Product Isolation:

  • After the reaction reaches the desired conversion (e.g., 96% as reported), separate the immobilized cells from the reaction mixture.[4]
  • The resulting solution contains this compound, residual L-sorbose, and other components from the reaction mixture.
  • Further purification of this compound can be achieved by chromatographic methods.

Protocol 3: HPLC Analysis of this compound and L-Sorbose

This protocol is a representative method for the separation and quantification of sugar alcohols and sugars.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

  • Column: A column suitable for sugar and sugar alcohol separation, such as an amino-based column (e.g., Phenomenex Luna 5u NH2 100A) or a specialized carbohydrate analysis column.
  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). Isocratic elution is typically sufficient.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detector Temperature: 35-40°C (for RI detector).
  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dilute the reaction samples with the mobile phase to fall within the linear range of the detector.
  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Quantification:

  • Prepare standard solutions of this compound and L-sorbose of known concentrations.
  • Generate a calibration curve for each compound by plotting peak area against concentration.
  • Determine the concentrations of this compound and L-sorbose in the reaction samples by interpolating their peak areas on the calibration curves.

Visualizations

Enzymatic_Reaction LSorbose L-Sorbose Enzyme This compound 2-Dehydrogenase LSorbose->Enzyme NADH NADH + H+ NADH->Enzyme LIditol This compound NAD NAD+ Enzyme->LIditol Enzyme->NAD Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Cultivation Candida boidinii Cultivation Immobilization Cell Immobilization Cultivation->Immobilization Reaction Enzymatic Reaction (L-Sorbose -> this compound) Immobilization->Reaction Monitoring HPLC Monitoring Reaction->Monitoring Purification Product Purification Monitoring->Purification NADH_Regeneration LSorbose L-Sorbose LIDH This compound 2-Dehydrogenase LSorbose->LIDH LIditol This compound NAD NAD+ ADH Alcohol Dehydrogenase (from C. boidinii) NAD->ADH NADH NADH NADH->LIDH Methanol Methanol Methanol->ADH Formaldehyde Formaldehyde LIDH->LIditol LIDH->NAD ADH->NADH ADH->Formaldehyde

References

Application Notes and Protocols for the Chromatographic Purification of L-Iditol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol, a rare sugar alcohol, is a valuable chiral building block in the synthesis of various pharmaceuticals and other fine chemicals. Its production through fermentation offers a promising and sustainable alternative to complex chemical synthesis routes. A common fermentative approach involves the selective oxidation of D-sorbitol to L-sorbose by microorganisms such as Gluconobacter oxydans, leaving this compound, a co-substrate or byproduct of a preceding hydrogenation step, untouched. This application note provides a detailed overview and protocols for the chromatographic purification of this compound from the resulting fermentation broth. The process involves initial downstream processing of the broth, followed by high-resolution chromatographic separation to achieve high purity this compound.

Overall Workflow

The purification of this compound from fermentation broth can be summarized in the following key stages:

  • Fermentation: Co-fermentation of a D-sorbitol and this compound mixture with Gluconobacter oxydans.

  • Downstream Processing (Pre-purification): Removal of biomass and other large impurities from the fermentation broth.

  • Chromatographic Separation: Separation of this compound from L-sorbose and other remaining components.

  • Analysis: Quantification and purity assessment of the final this compound product.

Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product Fermentation Fermentation of D-Sorbitol & this compound with G. oxydans Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvested Broth Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Demineralization Demineralization (Ion Exchange) Decolorization->Demineralization Chromatography Cation Exchange Chromatography Demineralization->Chromatography Clarified Syrup Analysis HPLC Analysis Chromatography->Analysis This compound Fraction L_Iditol High-Purity this compound Analysis->L_Iditol

Caption: Overall workflow for this compound purification.

Experimental Protocols

Fermentation of D-Sorbitol and this compound Mixture

This protocol is based on the principle of selective oxidation of D-sorbitol by Gluconobacter oxydans.

a. Microorganism and Inoculum Preparation:

  • Microorganism: Gluconobacter oxydans (e.g., ATCC 621).

  • Inoculum Medium: 10 g/L yeast extract and 80 g/L D-sorbitol.

  • Procedure:

    • Prepare the inoculum medium and sterilize.

    • Inoculate with a stock culture of G. oxydans.

    • Incubate at 30°C with agitation (200-250 rpm) for 24-48 hours until a dense culture is obtained.

b. Fermentation:

  • Production Medium:

    • D-sorbitol: 100-200 g/L

    • This compound: 100-200 g/L (from catalytic hydrogenation of L-sorbose)

    • Yeast Extract: 5-10 g/L

    • KH₂PO₄: 1-2 g/L

    • MgSO₄·7H₂O: 0.5-1 g/L

  • Procedure:

    • Prepare and sterilize the production medium in a fermenter.

    • Inoculate with 5-10% (v/v) of the prepared inoculum.

    • Maintain the temperature at 30-32°C and the pH between 4.5 and 6.0.

    • Provide aeration and agitation to ensure sufficient oxygen supply.

    • Monitor the consumption of D-sorbitol using HPLC. The fermentation is typically complete when D-sorbitol is fully converted to L-sorbose.

Downstream Processing of Fermentation Broth

This protocol outlines the initial steps to prepare the fermentation broth for chromatography.

a. Biomass Removal:

  • Method: Centrifugation or microfiltration.

  • Procedure:

    • Harvest the fermentation broth.

    • Centrifuge at 8,000-10,000 x g for 15-20 minutes to pellet the bacterial cells.

    • Alternatively, use microfiltration (e.g., 0.22 µm or 0.45 µm membrane) to separate the cells from the supernatant.

    • Collect the cell-free supernatant.

b. Decolorization and Demineralization:

  • Method: Activated carbon treatment and ion-exchange resins.

  • Procedure:

    • Add activated carbon (1-2% w/v) to the supernatant and stir for 1-2 hours at room temperature to remove pigments.

    • Filter to remove the activated carbon.

    • Pass the decolorized supernatant through a column packed with a strong acid cation exchange resin (H⁺ form) followed by a column with a weak base anion exchange resin (free base form) to remove salts and other ionic impurities.

    • The resulting demineralized syrup is then concentrated under vacuum to a solids content of 40-60%.

Downstream Start Fermentation Broth Step1 Biomass Removal (Centrifugation/Filtration) Start->Step1 Step2 Decolorization (Activated Carbon) Step1->Step2 Cell-free Supernatant Step3 Demineralization (Ion Exchange Resins) Step2->Step3 Decolorized Supernatant End Concentrated Syrup for Chromatography Step3->End

Caption: Downstream processing workflow.

Chromatographic Separation of this compound

This protocol describes a batch chromatographic method for separating this compound from L-sorbose. For industrial-scale continuous purification, Simulated Moving Bed (SMB) chromatography is a highly efficient alternative.

a. Batch Chromatography:

  • Resin: Strong cation exchange resin in the calcium (Ca²⁺) or lanthanum (La³⁺) form. The lanthanum form has been shown to provide excellent separation of alditols.[1]

  • Column: A glass or stainless steel column with appropriate dimensions for the sample volume.

  • Mobile Phase: Deionized water.

  • Procedure:

    • Pack the column with the selected cation exchange resin and equilibrate with deionized water.

    • Load the concentrated syrup onto the column. The loading volume should be optimized based on the column dimensions and resin capacity.

    • Elute with deionized water at a constant flow rate. The flow rate should be optimized for the best resolution.

    • Collect fractions and monitor the composition of each fraction using HPLC.

    • This compound will elute at a different retention time than L-sorbose. Pool the fractions containing high-purity this compound.

    • The L-sorbose enriched fractions can be collected for recycling.[2]

b. Simulated Moving Bed (SMB) Chromatography:

SMB is a continuous chromatographic technique that offers higher throughput and solvent efficiency compared to batch chromatography. It is particularly suitable for large-scale separation of binary mixtures like this compound and L-sorbose. The process involves a series of columns connected in a loop, with inlet (feed and eluent) and outlet (extract and raffinate) ports that are periodically switched to simulate the counter-current movement of the solid and liquid phases.

  • Adsorbent: Strong cation exchange resin (e.g., in Ca²⁺ form).

  • Mobile Phase: Deionized water.

  • Operating Parameters: The flow rates in the different zones of the SMB system and the switching time are critical parameters that need to be optimized based on the retention characteristics of this compound and L-sorbose on the chosen adsorbent.

HPLC Analysis of this compound

This protocol is for the quantitative analysis of this compound and the assessment of its purity.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for the analysis of non-chromophoric sugar alcohols.

  • Column: A column designed for sugar alcohol analysis, such as an amino-based (e.g., Aminex HPX-87C) or a polymer-based cation exchange column.

  • Mobile Phase: Isocratic elution with deionized water or a mixture of acetonitrile and water.

  • Procedure:

    • Prepare standard solutions of this compound and L-sorbose of known concentrations to generate a calibration curve.

    • Prepare samples from the fermentation broth and purified fractions by appropriate dilution and filtration (0.22 µm syringe filter).

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound and L-sorbose based on the retention times and calibration curves.

    • Calculate the purity of the this compound fractions.

Data Presentation

The following tables provide a summary of expected quantitative data from the purification process. The actual values may vary depending on the specific experimental conditions.

Table 1: Fermentation and Initial Downstream Processing

ParameterValueUnit
Initial D-Sorbitol Concentration150g/L
Initial this compound Concentration150g/L
Final L-Sorbose Concentration~145g/L
Final this compound Concentration~150g/L
Broth Volume after Biomass Removal95% of initial
Solids Content after Concentration50% (w/w)

Table 2: Chromatographic Separation Performance (Batch Chromatography)

ParameterFraction 1 (this compound)Fraction 2 (L-Sorbose)Unit
Purity> 99> 98%
Recovery Yield> 95> 95%
ConcentrationVaries with poolingVaries with poolingg/L

Table 3: Comparison of Chromatographic Techniques

ParameterBatch ChromatographySimulated Moving Bed (SMB)
Principle Discontinuous elutionContinuous counter-current simulation
Throughput LowerHigher
Solvent Consumption HigherLower
Productivity LowerHigher
Scale Lab to PilotPilot to Industrial
Complexity SimplerMore complex to set up and optimize

Conclusion

The chromatographic purification of this compound from fermentation broth is a feasible and efficient process. The key to success lies in the careful optimization of both the fermentation and the subsequent downstream and chromatographic separation steps. While batch chromatography using cation exchange resins provides a robust method for purification at the lab and pilot scale, Simulated Moving Bed chromatography offers significant advantages for large-scale, continuous industrial production. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement a successful this compound purification strategy.

References

Application Note: Quantitative Analysis of L-Iditol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Iditol in various sample matrices using High-Performance Liquid Chromatography (HPLC). This compound, a sugar alcohol, lacks a significant chromophore, making direct UV detection challenging. This protocol outlines a pre-column derivatization procedure to enable highly sensitive UV detection, along with alternative detection methods. The provided methodologies are essential for researchers and professionals involved in drug development and metabolic studies where accurate quantification of this compound is critical.

Introduction

This compound is a six-carbon sugar alcohol (polyol) that plays a role in various biological processes and is of interest in pharmaceutical and clinical research. Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential therapeutic applications. Due to its lack of a UV-absorbing chromophore, direct analysis by HPLC with UV detection is not feasible. This application note presents a detailed protocol for the quantitative analysis of this compound by derivatizing it with a UV-active label, followed by reversed-phase HPLC separation and UV detection. Alternative detection methods such as Refractive Index (RID) and Evaporative Light Scattering (ELSD) are also discussed.

Experimental Protocols

Method 1: HPLC with UV Detection following Pre-column Derivatization

This is the recommended method for achieving high sensitivity and selectivity. The protocol involves the derivatization of this compound with p-nitrobenzoyl chloride (PNBC) to attach a chromophore that can be readily detected by a UV detector.

1. Sample Preparation (from Biological Matrix, e.g., Plasma)

Sample preparation is a critical step to remove interfering substances from the biological matrix.[1][2]

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for the derivatization step.

  • Solid-Phase Extraction (SPE) for further cleanup (Optional):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization Procedure

This procedure is adapted from methods used for other sugar alcohols.[3][4]

  • Reconstitute the dried sample extract (or a known standard) in 100 µL of pyridine.

  • Add 100 µL of a 10% (w/v) solution of p-nitrobenzoyl chloride in pyridine.

  • Incubate the mixture in a heating block at 60°C for 60 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 500 µL of 5% aqueous sodium bicarbonate to stop the reaction and neutralize excess reagent.

  • Extract the derivatized this compound by adding 1 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

3. HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 77:23, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 40°C[3]
Injection Volume 10 µL
UV Detection 260 nm[4]
Run Time Approximately 20 minutes (adjust as needed for peak elution)

4. Quantification

  • Calibration Curve: Prepare a series of this compound standards of known concentrations and subject them to the same sample preparation and derivatization procedure.

  • Analysis: Inject the derivatized standards and samples onto the HPLC system.

  • Data Processing: Plot the peak area of the derivatized this compound against the corresponding concentration to generate a linear regression curve. The concentration of this compound in the unknown samples can then be calculated from this curve.

Method 2: HPLC with Alternative Detection (RID or ELSD)

For laboratories not equipped for derivatization, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) can be used for the analysis of underivatized this compound. These methods are generally less sensitive than the UV method after derivatization.[3][5]

1. Sample Preparation

Follow the same sample preparation steps (Protein Precipitation and optional SPE) as in Method 1, but omit the derivatization steps. After the final evaporation, reconstitute the sample in the mobile phase (deionized water).

2. HPLC-RID/ELSD Chromatographic Conditions

ParameterCondition
Column Cation-exchange column in hydrogen form or a specialized sugar analysis column
Mobile Phase Deionized Water[6]
Flow Rate 0.5 - 0.8 mL/min[6][7]
Column Temperature 50 - 85°C (as recommended for the specific column)[7]
Injection Volume 10 - 20 µL
RID Settings Detector temperature set to 30-40°C[3]
ELSD Settings Drift tube temperature: 85°C; Nitrogen flow rate: 2.5 L/min[3]

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV method based on performance characteristics reported for similar derivatized sugar alcohols.[3][4][6]

Table 1: Calibration and Linearity

ParameterExpected Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Sensitivity

ParameterExpected Value
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.04 µg/mL

Table 3: Precision and Accuracy

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC < 10%< 10%90 - 110%
Mid QC < 5%< 5%95 - 105%
High QC < 5%< 5%95 - 105%

Visualizations

The following diagrams illustrate the key workflows described in this application note.

Caption: Experimental workflow for HPLC-UV analysis of this compound.

G cluster_main Decision Pathway for this compound Analysis start Start Analysis sensitivity_check High Sensitivity Required? start->sensitivity_check derivatization_path Method 1: Pre-column Derivatization + HPLC-UV sensitivity_check->derivatization_path Yes no_derivatization_path Method 2: Direct Analysis sensitivity_check->no_derivatization_path No end_analysis End Analysis derivatization_path->end_analysis hplc_rid HPLC-RID no_derivatization_path->hplc_rid hplc_elsd HPLC-ELSD no_derivatization_path->hplc_elsd hplc_rid->end_analysis hplc_elsd->end_analysis

Caption: Logical relationship for selecting an analytical method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The recommended method, involving pre-column derivatization with p-nitrobenzoyl chloride followed by HPLC-UV detection, offers excellent sensitivity and is suitable for the analysis of this compound in complex biological matrices. For laboratories where derivatization is not feasible, alternative methods using RID or ELSD are also presented. The successful implementation of this protocol will enable researchers, scientists, and drug development professionals to accurately quantify this compound, thereby facilitating further research into its biological role and therapeutic potential.

References

Application Notes and Protocols for the Structural Elucidation of L-Iditol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol is a naturally occurring sugar alcohol, an enantiomer of D-Iditol. As a polyol, its structural characterization is crucial in various fields, including metabolomics and drug discovery, where it may serve as a chiral building block or a metabolic marker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Structural Information and NMR Strategy

This compound, with the IUPAC name (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, possesses a C2 axis of symmetry. This symmetry element results in the chemical equivalence of several atoms: C1 and C6, C2 and C5, and C3 and C4 are equivalent pairs of carbons. Similarly, the protons attached to these carbons are also chemically equivalent (H1/H6, H2/H5, and H3/H4). This symmetry simplifies the NMR spectra, reducing the number of unique signals and aiding in their assignment. The structural elucidation strategy involves:

  • 1D NMR (¹H and ¹³C): To determine the number and types of proton and carbon environments, respectively.

  • 2D HSQC: To establish direct one-bond correlations between protons and the carbons they are attached to.

  • 2D COSY: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing the connectivity of the carbon backbone.

  • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which helps to confirm the overall structure and assign quaternary carbons if present.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound based on available experimental data and analysis of its isomers. The data was recorded on a 600 MHz spectrometer in D₂O.

Table 1: ¹H NMR (600 MHz, D₂O) and ¹³C NMR (150 MHz, D₂O) Chemical Shift Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityJ-coupling (Hz) (Expected)¹³C Chemical Shift (δ, ppm)
1, 6~3.65ddJ(H1a,H1b) ≈ 11.5, J(H1a,H2) ≈ 5.5~65.4
~3.71ddJ(H1b,H1a) ≈ 11.5, J(H1b,H2) ≈ 3.5
2, 5~3.73m-~73.7
3, 4~3.85m-~74.4

Note: The multiplicities and J-coupling constants for the methylene protons at C1/C6 are complex due to diastereotopicity and coupling to H2/H5. The values presented are estimations based on related structures.

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H1, H6H1', H2 / H6', H5C1, C6C2, C5
H2, H5H1, H1', H3 / H6, H6', H4C2, C5C1, C3, C4, C6
H3, H4H2, H4 / H5, H3C3, C4C1, C2, C5, C6

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR).

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D), 0.6 mL. D₂O is the solvent of choice for polar molecules like this compound.

  • Internal Standard: (Optional) For chemical shift referencing, a small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added (final concentration ~1 mM).

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry 5 mm NMR tube.

    • Add 0.6 mL of D₂O.

    • If using an internal standard, add it to the solvent before adding to the NMR tube.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

    • Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters for a 600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Experiment: 1D Proton (zgpr or similar pulse sequence with water suppression)

  • Spectral Width (SW): 12 ppm (centered around 4.7 ppm)

  • Acquisition Time (AQ): ~3 seconds

  • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Temperature: 298 K

  • Experiment: 1D Carbon with proton decoupling (zgpg30 or similar)

  • Spectral Width (SW): 200 ppm (centered around 100 ppm)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Temperature: 298 K

  • Experiment: Gradient-selected COSY (cosygpqf)

  • Spectral Width (SW) in F1 and F2: 10 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS) per increment: 4-8

  • Relaxation Delay (D1): 1.5-2 seconds

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)

  • Spectral Width (SW) in F2 (¹H): 10 ppm

  • Spectral Width (SW) in F1 (¹³C): 100 ppm (centered around 70 ppm)

  • Number of Increments in F1: 128-256

  • Number of Scans (NS) per increment: 8-16

  • Relaxation Delay (D1): 1.5 seconds

  • ¹J(C,H) coupling constant: Optimized for ~145 Hz

  • Experiment: Gradient-selected HMBC (hmbcgplpndqf)

  • Spectral Width (SW) in F2 (¹H): 10 ppm

  • Spectral Width (SW) in F1 (¹³C): 200 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS) per increment: 16-32

  • Relaxation Delay (D1): 1.5 seconds

  • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structural Elucidation weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Insert into Spectrometer transfer->nmr_acq oneD_H 1D ¹H NMR nmr_acq->oneD_H oneD_C 1D ¹³C NMR nmr_acq->oneD_C twoD_COSY 2D COSY oneD_H->twoD_COSY twoD_HSQC 2D HSQC oneD_H->twoD_HSQC twoD_HMBC 2D HMBC oneD_H->twoD_HMBC ft Fourier Transform oneD_H->ft oneD_C->ft twoD_COSY->ft twoD_HSQC->ft twoD_HMBC->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign_1d Assign 1D Spectra integrate->assign_1d assign_2d Assign 2D Correlations assign_1d->assign_2d final_structure Confirm this compound Structure assign_2d->final_structure structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation cluster_conclusion Conclusion H1 ¹H NMR (Chemical Shifts, Multiplicity) CH_fragments Identify C-H Fragments H1->CH_fragments proton_connectivity Establish Proton Connectivity H1->proton_connectivity C13 ¹³C NMR (Number of Signals) C13->CH_fragments HSQC HSQC (¹JCH Correlations) HSQC->CH_fragments COSY COSY (³JHH Correlations) COSY->proton_connectivity HMBC HMBC (ⁿJCH Correlations) carbon_backbone Assemble Carbon Backbone HMBC->carbon_backbone CH_fragments->carbon_backbone proton_connectivity->carbon_backbone final_structure Final Structure of this compound carbon_backbone->final_structure

Application Notes and Protocols for L-Iditol in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol, a sugar alcohol, serves as a crucial substrate for the enzyme this compound 2-dehydrogenase (EC 1.1.1.14), also commonly known as Sorbitol Dehydrogenase (SDH).[1][2][3] This enzyme catalyzes the reversible oxidation of this compound to L-sorbose, utilizing NAD+ as a cofactor.[1][2][4] The reaction also produces NADH, which can be conveniently monitored spectrophotometrically.[5][6] this compound 2-dehydrogenase is a widely distributed enzyme found in animals, plants, bacteria, and yeast, and it plays a significant role in fructose and mannose metabolism.[1][2][3] The kinetic analysis of this enzyme is vital for understanding its function in various metabolic pathways and for the development of potential therapeutic agents, particularly in the context of diabetic complications.[3][7]

These application notes provide detailed protocols for using this compound in enzyme kinetic assays, methods for data analysis, and a summary of known kinetic parameters.

Signaling Pathway

This compound 2-dehydrogenase is a key enzyme in the polyol pathway, which is involved in the metabolism of glucose to fructose. This pathway is particularly relevant in tissues where glucose uptake is not dependent on insulin.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose This compound 2-Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway illustrating the conversion of glucose to fructose and the analogous reaction catalyzed by this compound 2-Dehydrogenase with this compound.

Quantitative Data Summary

The kinetic parameters of this compound 2-dehydrogenase (Sorbitol Dehydrogenase) can vary depending on the source of the enzyme and the specific substrate used. The following table summarizes key kinetic constants for this enzyme with different substrates.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Notes
Chicken LiverSorbitol3.2 ± 0.54Not specifiedK_m_ for NAD+ was 210 ± 62 µM.[8]
Chicken LiverFructose1000 ± 140Not specifiedK_m_ for NADH was 240 ± 58 µM.[8]
Rat KidneySorbitolNot specifiedNot specifiedThe reaction follows a consecutive irregular order kinetic mechanism.[9]
Sheep LiverSorbitolNot specifiedNot specifiedThe reaction follows a Theorell-Chance compulsory order mechanism.[10]
NIPRO ENZYMESD-Sorbitol3.4Not specifiedThe enzyme also shows activity with Galactitol (27%), this compound (42%), and Xylitol (1%).[5]
NIPRO ENZYMESNAD+0.13Not specifiedMichaelis constants determined at pH 9.0 and 30°C.[5]

Experimental Protocols

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination assay for this compound 2-dehydrogenase activity using this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the production of NADH.[5][6]

Materials:

  • This compound

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Purified this compound 2-dehydrogenase or biological sample (e.g., tissue homogenate, cell lysate)[7][11]

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • This compound Stock Solution (500 mM): Dissolve the appropriate amount of this compound in the assay buffer.

  • NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in distilled water.[5]

  • Enzyme Solution: Dilute the purified enzyme or biological sample to the desired concentration in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mg/mL BSA.[5]

Assay Procedure (Cuvette-based):

  • Prepare a reaction mixture in a cuvette by adding the following components:

    • 2.40 mL of 100 mM Tris-HCl buffer (pH 9.0)

    • 0.30 mL of 20 mM NAD+ solution

    • 0.30 mL of 500 mM this compound solution

  • Incubate the reaction mixture at 30°C for approximately 3 minutes to reach thermal equilibrium.[5]

  • Initiate the reaction by adding 0.01 mL of the enzyme solution to the cuvette and mix thoroughly by gentle inversion.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

Assay Procedure (96-well plate-based): [7][11]

  • To each well, add:

    • 160 µL of 100 mM Tris-HCl buffer (pH 9.0)

    • 20 µL of 20 mM NAD+ solution

    • 20 µL of 500 mM this compound solution

  • Add 20 µL of the enzyme sample or standard to each well. For a blank, add 20 µL of the dilution buffer.

  • Mix the contents of the wells (e.g., using a plate shaker).

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH formation is directly proportional to the rate of change in absorbance.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀ / min) * (Total reaction volume) / (ε * l * Enzyme volume) Where:

    • ΔA₃₄₀ / min is the rate of change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette or the well (in cm).

To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_), the assay should be performed with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Experimental Workflow Diagram

Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, this compound, NAD+) Mix Mix Reagents in Cuvette/Plate Reagents->Mix Enzyme Prepare Enzyme Dilutions Start Initiate Reaction with Enzyme Enzyme->Start Incubate Incubate at 30°C Mix->Incubate Incubate->Start Measure Measure Absorbance at 340 nm Start->Measure Plot Plot Absorbance vs. Time Measure->Plot Velocity Calculate Initial Velocity (V₀) Plot->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax) Velocity->Kinetics

Caption: Workflow for a typical enzyme kinetic assay using this compound as a substrate.

Troubleshooting and Considerations

  • Substrate Specificity: this compound 2-dehydrogenase can also act on other polyols such as D-glucitol (sorbitol), D-xylitol, and D-galactitol.[2][3] It is crucial to consider potential competing substrates when working with non-purified enzyme preparations.

  • pH Optimum: The optimal pH for this compound 2-dehydrogenase is generally in the alkaline range (pH 9.0-11.0).[5] The assay buffer pH should be optimized for the specific enzyme being studied.

  • Inhibitors: The enzyme can be inhibited by heavy metal ions and some thiol compounds.[3] Ensure that buffers and reagents are free from potential inhibitors.

  • Linear Range: Ensure that the measured initial velocity falls within the linear range of the assay. This may require adjusting the enzyme concentration.

  • Blank Correction: Always include a blank reaction containing all components except the enzyme to correct for any non-enzymatic reduction of NAD+.

References

Application Notes and Protocols: L-Iditol in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol, a six-carbon sugar alcohol, presents unique characteristics in the context of microbial metabolism. Unlike more common hexitols such as D-sorbitol and D-mannitol, this compound is not readily metabolized by a wide range of industrial microorganisms. This attribute makes it a subject of interest for specific applications, primarily in bioconversion processes where selective fermentation is desired. This document provides detailed application notes on the use of this compound in microbial fermentation, focusing on its role as a non-metabolizable substrate in certain contexts and as a target product from other carbon sources.

Application Notes

This compound as a Non-Fermentable Carbon Source

A key characteristic of this compound is its resistance to microbial fermentation by several common industrial strains, such as Gluconobacter oxydans. This bacterium is widely used for the industrial production of L-sorbose from D-sorbitol. In a mixed substrate environment containing both D-sorbitol and this compound, Gluconobacter oxydans will selectively oxidize D-sorbitol to L-sorbose while leaving this compound largely unconsumed.[1][2] This selectivity is attributed to the stereospecificity of the polyol dehydrogenases present in these microorganisms.[1][3][4]

This property is particularly useful in bioprocesses where the separation of this compound from other sugar alcohols is challenging. By selectively fermenting the contaminating sugars, a purified this compound stream can be obtained.

Microbial Production of this compound from L-Sorbose

While this compound is a poor carbon source for many microbes, it can be efficiently produced through the microbial reduction of L-sorbose. Several yeast strains, particularly within the genus Candida, have been shown to selectively hydrogenate L-sorbose to yield optically pure this compound.[5][6][7] This bioconversion is a valuable method for the synthesis of this compound, which has applications as a chiral building block in the pharmaceutical industry.

The key enzyme responsible for this conversion is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the reversible reaction between this compound and L-sorbose.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for the microbial production of this compound.

Table 1: this compound Production from L-Sorbose using Candida intermedia

ParameterValueReference
MicroorganismCandida intermedia[2][5]
SubstrateL-Sorbose[2][5]
Initial Substrate Conc.150 g/L[2][5]
ProductThis compound[2][5]
Product Concentration50 g/L[2][5]
Fermentation Time5 days[2][5]
Yield35% (w/w)[5]

Table 2: Enzymatic Production of this compound from L-Sorbose using Candida boidinii Cells

ParameterValueReference
BiocatalystImmobilized Candida boidinii cells[2]
EnzymeD-sorbitol dehydrogenase[2]
SubstrateL-Sorbose[2]
Initial Substrate Conc.~150 g/L[2]
ProductThis compound[2]
Conversion Yield~96%[2]
Reaction Time~40 hours[2]

Experimental Protocols

Protocol 1: Demonstration of this compound Non-Utilization by Gluconobacter oxydans

This protocol is designed to demonstrate the selective oxidation of D-sorbitol to L-sorbose in the presence of this compound, which remains unconsumed.

1. Microorganism and Inoculum Preparation:

  • Microorganism: Gluconobacter oxydans (e.g., ATCC 621)

  • Inoculum Medium: Yeast extract (10 g/L), D-glucose (50 g/L), CaCO₃ (10 g/L).

  • Procedure: Inoculate a loopful of G. oxydans from a fresh agar plate into 50 mL of inoculum medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24 hours.

2. Fermentation Medium:

  • D-Sorbitol: 100 g/L

  • This compound: 100 g/L

  • Corn steep liquor or Yeast extract: 2 g/L

  • KH₂PO₄: 1-3 g/L

  • MgSO₄·7H₂O: 1-2 g/L

  • Adjust pH to 5.0-6.0.

3. Fermentation Conditions:

  • Fermenter: 1 L stirred tank fermenter with 800 mL working volume.

  • Inoculum: 10% (v/v) of the preculture.

  • Temperature: 30°C

  • Aeration: 1 vvm (volume of air per volume of medium per minute)

  • Agitation: 400-600 rpm

  • Duration: 24-48 hours.

4. Analytical Methods:

  • Substrate and Product Analysis: Monitor the concentrations of D-sorbitol, this compound, and L-sorbose at regular intervals using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar alcohol and organic acid analysis (e.g., Aminex HPX-87H).

  • Cell Growth: Measure optical density at 600 nm (OD₆₀₀).

5. Expected Results:

  • A significant decrease in D-sorbitol concentration with a corresponding increase in L-sorbose concentration.

  • The concentration of this compound should remain relatively constant throughout the fermentation, demonstrating its non-utilization as a carbon source by G. oxydans.

Protocol 2: Production of this compound from L-Sorbose using Candida intermedia

This protocol describes the fermentative production of this compound from L-sorbose.

1. Microorganism and Inoculum Preparation:

  • Microorganism: Candida intermedia

  • Inoculum Medium: Yeast extract (10 g/L), Peptone (20 g/L), D-glucose (20 g/L).

  • Procedure: Inoculate a colony of C. intermedia into 50 mL of inoculum medium in a 250 mL flask. Incubate at 28°C with shaking at 180 rpm for 48 hours.

2. Production Medium:

  • L-Sorbose: 150 g/L

  • Yeast extract: 5 g/L

  • Peptone: 5 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Adjust pH to 5.5.

3. Fermentation Conditions:

  • Fermenter: 1 L stirred tank fermenter with 800 mL working volume.

  • Inoculum: 5% (v/v) of the preculture.

  • Temperature: 28°C

  • Aeration: 0.5 vvm

  • Agitation: 300 rpm

  • Duration: 5 days.

4. Analytical Methods:

  • Substrate and Product Analysis: Measure the concentrations of L-sorbose and this compound using HPLC as described in Protocol 1.

  • Cell Growth: Monitor OD₆₀₀.

5. Expected Results:

  • Gradual consumption of L-sorbose and accumulation of this compound in the fermentation broth. Based on literature, a final this compound concentration of approximately 50 g/L can be expected.[5]

Visualizations

Metabolic Pathway

L_Iditol_Metabolism cluster_Candida In Candida sp. LSorbose L-Sorbose Enzyme This compound 2-Dehydrogenase (Sorbitol Dehydrogenase) LSorbose->Enzyme LIditol This compound Enzyme->LIditol NAD NAD+ Enzyme->NAD Oxidation NADH NADH + H+ NADH->Enzyme Reduction

Caption: Metabolic conversion of L-Sorbose to this compound by this compound 2-Dehydrogenase.

Experimental Workflow: this compound Production

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Recovery Inoculum Inoculum Preparation (Candida intermedia) Fermentation Fermentation (5 days, 28°C) Inoculum->Fermentation Media Media Preparation (L-Sorbose rich) Media->Fermentation Sampling Regular Sampling Fermentation->Sampling Recovery Downstream Processing (this compound Recovery) Fermentation->Recovery HPLC HPLC Analysis (L-Sorbose, this compound) Sampling->HPLC HPLC->Recovery Process Optimization

Caption: General workflow for the microbial production of this compound.

Logical Relationship: Substrate Specificity

Substrate_Specificity Microbe Gluconobacter oxydans Enzyme Polyol Dehydrogenase Microbe->Enzyme contains Substrates Mixed Substrates (D-Sorbitol + this compound) Substrates->Microbe Product L-Sorbose Enzyme->Product oxidizes D-Sorbitol to Unchanged This compound (Unchanged) Enzyme->Unchanged does not oxidize this compound

Caption: Substrate specificity of Gluconobacter oxydans for D-Sorbitol over this compound.

References

Investigating the Effects of L-Iditol on Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Iditol is a naturally occurring sugar alcohol, or polyol, that plays a role in carbohydrate metabolism.[1] While its precise mechanisms of action in many biological systems are still under investigation, its structural similarity to other sugar alcohols like sorbitol suggests potential applications in cellular research.[1][2] This document provides a framework for investigating the effects of this compound on various cell culture models, including detailed protocols for assessing cell viability, apoptosis, and the modulation of key signaling pathways.

This compound's potential to influence cellular processes may stem from its role in metabolic pathways or its ability to induce osmotic stress at high concentrations.[1][3] Research on similar polyols has demonstrated effects on cell proliferation and programmed cell death, making this compound a compound of interest for further study.[2][4] For instance, sorbitol, an isomer of iditol, has been shown to inhibit the growth of colorectal cancer cells in a time- and dose-dependent manner.[5]

Postulated Effects of this compound on Cell Culture Models

Based on studies of related sugar alcohols and cellular responses to osmotic stress, the following effects of this compound can be hypothesized and tested in cell culture models:

  • Modulation of Cell Viability: At varying concentrations, this compound may impact cell proliferation and viability. This could be cell-type dependent, with some cells showing tolerance while others exhibit growth inhibition.

  • Induction of Apoptosis: High concentrations of this compound may induce osmotic stress, a known trigger for apoptosis. This can be investigated by examining markers of programmed cell death. Studies on sorbitol have shown it can induce apoptosis in cancer cells through the mitochondrial pathway.[2]

  • Activation of Stress-Signaling Pathways: Osmotic stress is known to activate specific signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK.[1][6] Investigating the phosphorylation status of these proteins can provide insight into the molecular mechanisms of this compound's action.

Data Presentation

The following tables present hypothetical data on the effects of this compound on a generic cancer cell line (e.g., HCT116) to illustrate how quantitative results can be structured for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (M)Incubation Time (hours)Cell Viability (% of Control)Standard Deviation
0 (Control)241005.2
0.52485.34.8
1.02462.15.5
1.52441.74.1
1.01278.44.9
1.04845.25.3

Table 2: Apoptosis Induction by this compound (Annexin V Staining)

This compound Concentration (M)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)122.11.5
0.5128.93.2
1.01215.47.8
1.51225.614.3

Table 3: Relative Protein Expression after this compound Treatment (Western Blot Densitometry)

This compound Concentration (M) for 6hp-p38/p38 Ratio (Fold Change)Cleaved Caspase-3/GAPDH (Fold Change)Bcl-2/GAPDH (Fold Change)
0 (Control)1.01.01.0
0.51.81.50.8
1.03.22.80.5
1.54.54.10.3

Mandatory Visualizations

G L_Iditol This compound (High Concentration) Osmotic_Stress Osmotic Stress L_Iditol->Osmotic_Stress MAP3K MAP3K (e.g., ASK1) Osmotic_Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Bax Bax activation p38_MAPK->Bax Bcl2 Bcl-2 inhibition p38_MAPK->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis via osmotic stress.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (soluble in DMSO or water)[1]

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control: (Absorbance of treated cells / Absorbance of control cells) x 100.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_LIditol Add this compound (various conc.) Incubate_24h->Add_LIditol Incubate_Time Incubate for (24, 48, 72h) Add_LIditol->Incubate_Time Add_MTT Add MTT (4h incubation) Incubate_Time->Add_MTT Add_DMSO Add DMSO Add_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance G Start Seed & Treat Cells with this compound Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash1 Wash with cold PBS (2x) Harvest->Wash1 Resuspend Resuspend in Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (in dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze G A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Ab Incubation E->F G Secondary Ab Incubation F->G H Detection (ECL) G->H I Analysis H->I

References

Application Notes and Protocols for L-Iditol as a Reference Standard in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the accurate identification and quantification of metabolites are paramount for understanding complex biological systems and for the discovery of novel biomarkers. L-Iditol, a six-carbon sugar alcohol, serves as an essential reference standard in these studies. Its structural similarity to other biologically significant polyols, such as sorbitol and mannitol, makes it an ideal internal standard for chromatographic and mass spectrometric analyses. These application notes provide detailed methodologies for the use of this compound as a reference standard in metabolomics research, ensuring data accuracy and reproducibility.

This compound is a naturally occurring sugar alcohol found in various organisms.[1] It plays a role in the polyol pathway, a metabolic route that converts glucose to fructose.[2][3] The use of a stable, high-purity reference standard like this compound is crucial for the precise quantification of related metabolites in complex biological matrices.

Applications of this compound in Metabolomics

This compound is primarily utilized in the following metabolomics applications:

  • Internal Standard for Quantification: Due to its similar chemical properties and chromatographic behavior to other sugar alcohols, this compound is an excellent internal standard for correcting variations in sample preparation and instrument response. Isotope-labeled internal standards are particularly valuable for their ability to account for matrix effects and degradation during analysis.[4]

  • Method Development and Validation: this compound can be used to optimize and validate analytical methods for the separation and detection of polyols. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

  • Metabolic Pathway Analysis: As a component of the sorbitol pathway, this compound can be used in targeted metabolomics studies to investigate fluxes and dysregulation in this pathway, which is implicated in diabetic complications.[3][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for polyols, including sorbitol (an isomer of this compound), in human serum, demonstrating the typical concentration ranges observed in metabolomics studies.

PolyolMean Concentration (mg/L)Standard Deviation (SD)Analytical MethodReference
Sorbitol0.160.11GC-MSRoboz et al., 1984[6]
Erythritol0.450.14GC-MSRoboz et al., 1984[6]
Threitol0.200.06GC-MSRoboz et al., 1984[6]
Arabinitol0.370.12GC-MSRoboz et al., 1984[6]
Mannitol0.410.45GC-MSRoboz et al., 1984[6]

Experimental Protocols

Protocol 1: Quantification of Sugar Alcohols in Biological Fluids using LC-MS/MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of sugar alcohols in samples such as plasma, serum, or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Isotope-labeled this compound (e.g., this compound-¹³C₆) for optimal performance

  • Target sugar alcohol standards (e.g., sorbitol, mannitol, xylitol)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Biological matrix (plasma, serum, urine)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Preparation of Standard Solutions:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water. Store at -20°C. A working solution of 10 µg/mL can be prepared by diluting the stock solution.

  • Calibration Curve Standards: Prepare a series of calibration standards containing the target sugar alcohols at concentrations ranging from 0.1 µg/mL to 100 µg/mL in the biological matrix of interest. Spike each calibration standard with the this compound internal standard at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample (or calibration standard), add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Analysis:

  • LC System: A UHPLC system equipped with a HILIC column is recommended for the separation of polar sugar alcohols.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each sugar alcohol and for this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the sugar alcohols in the unknown samples using the regression equation from the calibration curve.

Protocol 2: GC-MS Analysis of Polyols with this compound as a Reference Standard

This protocol outlines the analysis of polyols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, with this compound used for identification and potentially as an internal standard if an isotope-labeled version is not available.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Hexane

  • Internal standard (e.g., meso-erythritol, if this compound is an analyte of interest)

2. Sample Preparation and Derivatization:

  • Follow the sample extraction procedure as described in Protocol 1 (steps 1-6).

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex and incubate at 70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized polyols. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan a mass range of m/z 50-600.

4. Data Analysis:

  • Identify the derivatized this compound and other polyols based on their retention times and mass spectra by comparing them to a reference library or by injecting pure standards.

  • For quantification, use the peak area of the target analytes relative to the internal standard.

Visualizations

Sorbitol (Polyol) Pathway

The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic process that converts glucose into fructose.[2][3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.[5]

Sorbitol_Pathway cluster_react1 cluster_react2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Glycolysis Glycolysis Fructose->Glycolysis NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Sorbitol (Polyol) Pathway showing the conversion of glucose to fructose.

Experimental Workflow for LC-MS based Metabolomics

The following diagram illustrates a typical workflow for a metabolomics experiment utilizing this compound as an internal standard.

Metabolomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Quant Quantification using This compound IS Peak->Quant Stats Statistical Analysis Quant->Stats

Caption: A generalized workflow for metabolomics analysis using an internal standard.

References

Application Notes and Protocols for the Detection of L-Iditol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Iditol, a six-carbon sugar alcohol, is an isomer of the more commonly known sorbitol.[1] It is a key metabolite in the polyol pathway, which plays a significant role in various physiological and pathological processes, particularly in complications arising from diabetes.[2][3] The accumulation of polyols like this compound (sorbitol) in tissues that do not depend on insulin for glucose uptake can lead to osmotic stress and cellular damage. This is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and cataracts.[3] Therefore, accurate and sensitive detection of this compound in biological samples such as blood, urine, and tissues is crucial for research into metabolic disorders, drug development, and clinical diagnostics.

This document provides detailed application notes and protocols for the primary methods used to detect and quantify this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

The Polyol Pathway: The Metabolic Context of this compound

The polyol pathway (also known as the sorbitol-aldose reductase pathway) is a two-step metabolic route that converts glucose into fructose.[3] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.[3][4]

  • Glucose to Sorbitol (this compound): The enzyme aldose reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH.[2][3]

  • Sorbitol to Fructose: The enzyme sorbitol dehydrogenase (which is also known as this compound 2-dehydrogenase) oxidizes sorbitol to fructose, converting NAD+ to NADH.[2][5]

The accumulation of sorbitol is a key factor in diabetic complications because it is poorly permeable across cell membranes and its buildup causes osmotic stress.[3]

Polyol_Pathway cluster_cell Cell Interior cluster_complications Pathological Consequences Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol (this compound) SDH Sorbitol Dehydrogenase (this compound 2-Dehydrogenase) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR consumed NAD NAD+ NAD->SDH consumed CellDamage Cellular Damage (e.g., Nerves, Retina, Kidney) OsmoticStress->CellDamage

Caption: The Polyol Pathway leading to this compound (Sorbitol) accumulation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound and other polyols. Due to their low volatility, sugar alcohols require derivatization to increase their thermal stability and volatility for gas-phase analysis.

Principle: Samples are extracted, and the hydroxyl groups of this compound are derivatized (e.g., silylated or acetylated). The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing high specificity for identification and quantification.

Experimental Protocol: GC-MS

GCMS_Workflow Sample Biological Sample (Urine, Serum, Tissue) Extraction Extraction & Deproteinization Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound detection by GC-MS.

1. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of supernatant, add an internal standard (e.g., ribitol or [2H3]sorbitol).[6][7]

  • Desalt the sample by passing it through a mixed-bed ion-exchange resin.[7]

  • Lyophilize (freeze-dry) the sample to complete dryness.

2. Derivatization (Silylation):

  • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[8]

  • Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.[8]

  • Add 70 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

  • Vortex and incubate at 37°C for 30 minutes.[8] The sample is now ready for injection.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890A or equivalent.[8]

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector Temperature: 290°C.[8]

  • Injection Volume: 1 µL with a split ratio (e.g., 10:1).[8]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp: Increase to 310°C at 5°C/min.

    • Hold: Maintain 310°C for 10 minutes.[8]

  • MS System: Agilent 5975C or equivalent.[8]

  • Interface Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-510) for identification and Selective Ion Monitoring (SIM) for quantification.[8][9]

Quantitative Data for GC-MS Methods
ParameterValue RangeBiological MatrixReference
Limit of Detection (LOD) 9.0 - 11.9 µg/LPlant Tissue[9]
Linear Range 1 - 50 mg/LPlant Tissue[9]
Recovery 101% ± 3.2%Erythrocytes[10]
Inter-assay CV 4.0%Erythrocytes[10]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating non-volatile compounds. For sugar alcohols, which lack a strong chromophore, detection is typically achieved using a Refractive Index Detector (RID) or, for higher sensitivity, by derivatization followed by UV detection or mass spectrometry (LC-MS).

Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. For polyols, columns like Aminex HPX-87C are often used.[7] Derivatization with a UV-active compound like p-nitrobenzoyl chloride allows for sensitive UV detection.[11][12]

Experimental Protocol: HPLC with UV Detection

1. Sample Preparation (Tissue):

  • Homogenize tissue samples (approx. 0.1 g) in a chloroform/methanol mixture.[11][12]

  • Add phosphate buffer (pH 7.0) and an internal standard (e.g., pentaerythritol).[11][12]

  • Centrifuge the mixture. Collect the upper aqueous layer.[11][12]

  • Evaporate the aqueous layer to dryness under a vacuum.[11][12]

2. Derivatization (p-Nitrobenzoylation):

  • To the dried extract, add p-nitrobenzoyl chloride in pyridine.

  • Heat the mixture at 50°C for 1 hour.[11][12]

  • After cooling, add ethyl acetate and water to partition the derivatized products into the organic layer.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

3. HPLC Instrumental Parameters:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: CAPCELL PAK C18 MG (250 mm x 3.0 mm i.d., 5 µm).[11][12]

  • Column Temperature: Critically, cool the column to 1-2°C to achieve separation from interfering compounds like myo-inositol.[11]

  • Mobile Phase: 75% acetonitrile in water containing 0.05% trifluoroacetic acid, 0.05% heptafluoro-n-butyric acid, and 0.1% triethylamine.[11][12]

  • Flow Rate: 0.5 mL/min.[11][12]

  • Detection: UV at 260 nm.[11][12]

Quantitative Data for HPLC Methods
ParameterValue RangeBiological MatrixReference
Linear Range 1 - 500 µ g/0.1g Human Tissue[11][12]
Correlation Coefficient (r) > 0.99Human Tissue[11][12]
Relative Standard Deviation 0.84% - 10.6%Human Tissue[11][12]

Method 3: Enzymatic Assay

Enzymatic assays offer high specificity and can be adapted for high-throughput screening. The detection of this compound typically relies on the activity of this compound 2-dehydrogenase (sorbitol dehydrogenase).

Principle: this compound 2-dehydrogenase catalyzes the oxidation of this compound to L-Sorbose, with the simultaneous reduction of the cofactor NAD+ to NADH.[5][13] The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the initial concentration of this compound in the sample.

Experimental Protocol: Spectrophotometric Enzymatic Assay

Enzymatic_Workflow cluster_reaction Reaction Mixture Sample Biological Sample (Containing this compound) Incubation Incubate at 37°C Sample->Incubation Buffer Buffer (e.g., Glycine-NaOH) Buffer->Incubation NAD NAD+ NAD->Incubation Enzyme This compound 2-Dehydrogenase Enzyme->Incubation Measurement Measure Absorbance at 340 nm over time Incubation->Measurement Quantification Calculate this compound Concentration Measurement->Quantification

Caption: Workflow for the enzymatic detection of this compound.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.2.

  • NAD+ Solution: 10 mM NAD+ in assay buffer.

  • Enzyme Solution: Purified this compound 2-dehydrogenase (P5CR can also catalyze the reverse reaction at high pH).[14][15] Prepare a working solution in assay buffer.

  • This compound Standards: Prepare a series of this compound standards (e.g., 0-10 mM) in assay buffer.

2. Assay Procedure:

  • Set up a 96-well UV-transparent plate or individual cuvettes.

  • In each well, add:

    • 150 µL of Assay Buffer

    • 20 µL of Sample or Standard

    • 20 µL of NAD+ Solution

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.

  • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

3. Data Acquisition and Analysis:

  • Measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Calculate the rate of reaction (Vmax, or ΔAbs/min) for each standard and sample.

  • Construct a standard curve by plotting the reaction rate against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.

Method Comparison
FeatureGC-MSHPLCEnzymatic Assay
Specificity Very HighHigh (especially with MS)Very High
Sensitivity Very HighModerate to HighModerate
Throughput Low to MediumMediumHigh
Sample Prep Complex (derivatization)Moderate (derivatization may be needed)Simple
Cost High (instrumentation)MediumLow
Expertise HighMediumLow to Medium
Application Definitive quantification, metabolomicsRoutine quantificationHigh-throughput screening

References

L-Iditol: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Iditol, a naturally occurring sugar alcohol, is a valuable and versatile chiral starting material for the synthesis of complex, enantiomerically pure molecules. Its C2-symmetrical structure, possessing multiple stereocenters, makes it an attractive precursor for the synthesis of a variety of chiral compounds, including bioactive molecules, pharmaceutical intermediates, and chiral ligands for asymmetric catalysis. This document provides an overview of the applications of this compound in chiral synthesis and detailed protocols for its utilization.

Applications of this compound in Chiral Synthesis

This compound serves as a readily available and cost-effective building block in the "chiral pool," a collection of abundant, enantiomerically pure compounds from nature. Its utility in asymmetric synthesis stems from the ability to selectively modify its hydroxyl groups to introduce new functionalities and construct complex chiral architectures.

One key application lies in the synthesis of C2-symmetric diamines . These diamines are valuable monomers for the preparation of specialty polyamides and can also serve as chiral ligands in asymmetric catalysis. The synthesis of 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol demonstrates the conversion of the primary hydroxyl groups of this compound into amino functionalities while retaining the core chiral scaffold.

Furthermore, the polyol structure of this compound makes it a suitable precursor for the synthesis of various chiral ligands . By modifying the hydroxyl groups with phosphine or other coordinating moieties, this compound can be transformed into ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The inherent chirality of the this compound backbone can effectively induce stereoselectivity in these catalytic processes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a key chiral intermediate from this compound.

Protocol 1: Synthesis of 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol

This protocol is based on the work of Mancera et al. and outlines the multi-step synthesis of a C2-symmetric diamine from this compound.

Workflow Diagram:

G L_Iditol This compound Intermediate_1 1,6-Di-O-tosyl-L-iditol L_Iditol->Intermediate_1 Tosylation Intermediate_2 1,6-Diazido-1,6-dideoxy-L-iditol Intermediate_1->Intermediate_2 Azidation Intermediate_3 1,6-Diazido-1,6-dideoxy- 2,3,4,5-tetra-O-methyl-L-iditol Intermediate_2->Intermediate_3 Methylation Final_Product 1,6-Diamino-1,6-dideoxy- 2,3,4,5-tetra-O-methyl-L-iditol Intermediate_3->Final_Product Reduction

Caption: Synthetic pathway for 1,6-diamino-L-iditol derivative.

Step 1: 1,6-Di-O-tosyl-L-iditol

  • Materials:

    • This compound

    • Pyridine (anhydrous)

    • p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours and then let it stand at room temperature overnight.

    • Quench the reaction by adding cold water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1,6-di-O-tosyl-L-iditol.

Step 2: 1,6-Diazido-1,6-dideoxy-L-iditol

  • Materials:

    • 1,6-Di-O-tosyl-L-iditol

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated ammonium chloride solution

  • Procedure:

    • Dissolve 1,6-di-O-tosyl-L-iditol (1.0 eq) in anhydrous DMF.

    • Add sodium azide (excess, ~5.0 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 24 hours under an inert atmosphere.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1,6-diazido-1,6-dideoxy-L-iditol is often used in the next step without further purification.

Step 3: 1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol

  • Materials:

    • 1,6-Diazido-1,6-dideoxy-L-iditol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

  • Procedure:

    • Suspend sodium hydride (excess, ~8.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of 1,6-diazido-1,6-dideoxy-L-iditol (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add methyl iodide (excess, ~8.0 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography.

Step 4: 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol

  • Materials:

    • 1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol

    • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) with Hydrogen gas (H₂)

    • Tetrahydrofuran (THF) or Ethanol

    • Sodium sulfate, anhydrous

  • Procedure (using H₂/Pd-C):

    • Dissolve 1,6-diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of the diamino-L-iditol derivative and its subsequent polymerization.

StepProductTypical Yield (%)
Tosylation1,6-Di-O-tosyl-L-iditol70-80
Azidation1,6-Diazido-1,6-dideoxy-L-iditol85-95
Methylation1,6-Diazido-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol60-70
Reduction1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol>95
Polyamide Synthesis (with diacids)Regioregular AABB-type polyamides60-70[1]

Logical Relationship Diagram

G cluster_0 This compound as a Chiral Precursor cluster_1 Key Transformations cluster_2 Synthesized Chiral Compounds cluster_3 Applications L_Iditol This compound (C2-Symmetric Polyol) Functionalization Selective Functionalization of Hydroxyl Groups (e.g., Tosylation, Azidation) L_Iditol->Functionalization Modification Modification of Core Structure (e.g., Methylation, Phosphinylation) Functionalization->Modification Diamines C2-Symmetric Diamines Modification->Diamines Ligands Chiral Ligands (e.g., Phosphines, Diols) Modification->Ligands Intermediates Pharmaceutical Intermediates Modification->Intermediates Polymers Specialty Polyamides Diamines->Polymers Catalysis Asymmetric Catalysis Ligands->Catalysis DrugDev Drug Development Intermediates->DrugDev

Caption: Logical flow from this compound to its applications.

This compound is a powerful and underutilized chiral building block with significant potential in asymmetric synthesis. The protocols and data presented here provide a starting point for researchers to explore the diverse applications of this compound in the creation of novel chiral compounds for materials science, catalysis, and pharmaceutical development. Further exploration of different functionalization and modification strategies will undoubtedly expand the utility of this versatile chiral precursor.

References

Application Notes and Protocols for Studying L-Iditol Transport Across Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for investigating the transport of L-Iditol, a sugar alcohol, across cellular membranes. This compound, also known as L-idit, is a human and fungal metabolite found in extracellular spaces and associated with cell membranes.[1][2] Understanding its transport mechanism is crucial for elucidating its physiological roles and potential as a therapeutic agent or target.

The protocols outlined below provide a comprehensive framework for characterizing this compound transport, from initial uptake assays in cultured cells to the identification of specific transporters.

Data Presentation

Quantitative data from this compound transport studies should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing key kinetic parameters obtained from uptake experiments.

Cell Line Experimental Condition Kinetic Parameter Value Units Notes
e.g., HEK293TWild-TypeK_mµM or mMMichaelis-Menten constant, indicating substrate affinity.
V_maxpmol/min/mg proteinMaximum rate of transport.
Transporter X OverexpressionK_mµM or mM
V_maxpmol/min/mg protein
Transporter X KnockoutK_mµM or mM
V_maxpmol/min/mg protein
e.g., Caco-2Apical UptakeApparent Permeability (P_app)cm/s
Basolateral UptakeApparent Permeability (P_app)cm/s

Experimental Protocols

The transport of small molecules like this compound across the cell membrane can occur through passive diffusion, facilitated diffusion, or active transport.[3][4][5][6][7][8] Facilitated diffusion and active transport are mediated by membrane transport proteins, such as those from the Solute Carrier (SLC) superfamily.[9][10] The following protocols are designed to investigate these potential mechanisms.

Protocol 1: Radiolabeled this compound Uptake Assay

This is a classic and robust method to quantify the uptake of a substrate into cells.[11] This protocol assumes the availability of radiolabeled this compound (e.g., ³H-L-Iditol or ¹⁴C-L-Iditol). If not commercially available, custom synthesis may be required.

Materials:

  • Radiolabeled this compound (e.g., ³H-L-Iditol)

  • Unlabeled this compound

  • Cell line of interest (e.g., HEK293T, Caco-2, or a panel of SLC-expressing cell lines)[9][10][12]

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight or until they reach confluency.

  • Preparation for Uptake:

    • Aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 15-30 minutes at 37°C to deplete endogenous substrates.

  • Uptake Initiation:

    • Prepare uptake solutions containing a known concentration of radiolabeled this compound in Uptake Buffer. For kinetic studies, use a range of concentrations of unlabeled this compound mixed with a fixed concentration of radiolabeled this compound.

    • To start the uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes) to determine the initial linear uptake phase.

  • Uptake Termination:

    • Aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to stop the transport and remove extracellular radiolabel.

  • Cell Lysis: Add 200-500 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the uptake data.

  • Data Analysis: Express the results as pmol of this compound/mg of protein/min. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Controls:

  • Negative Control: Perform the uptake at 4°C to inhibit active transport processes.

  • Competition Assay: Co-incubate with an excess of unlabeled this compound to determine specific uptake.

  • Inhibitor Studies: Use known transport inhibitors to probe the involvement of specific transporter families.

Protocol 2: Fluorescent this compound Analog Uptake Assay

This method offers a higher throughput alternative to radiolabeled assays and allows for visualization of uptake.[13][14] This protocol requires a fluorescently labeled this compound analog. If a specific probe for this compound is unavailable, a general fluorescent glucose analog like 2-NBDG could be used in competition assays to see if this compound competes for glucose transporters.[15] Alternatively, fluorescent probes based on boronic acids have been used to detect sugar alcohols.[16][17]

Materials:

  • Fluorescent this compound analog or a relevant fluorescent probe (e.g., 2-NBDG)

  • Unlabeled this compound

  • Cell line of interest

  • Cell culture medium and supplements

  • PBS or HBSS

  • Fluorometer, fluorescence microscope, or flow cytometer

  • Black-walled, clear-bottom multi-well plates (for fluorometer-based assays)

Procedure:

  • Cell Seeding and Culture: Follow the same procedure as in Protocol 1.

  • Preparation for Uptake: Wash cells with PBS or HBSS.

  • Uptake Initiation: Add the fluorescent probe solution (with or without unlabeled this compound for competition assays) to the cells.

  • Uptake Incubation: Incubate for the desired time at 37°C.

  • Uptake Termination and Measurement:

    • Fluorometer: Wash the cells with ice-cold PBS, lyse them, and measure the fluorescence of the lysate.

    • Fluorescence Microscope: Wash the cells and immediately image them to visualize the cellular localization of the probe.[18]

    • Flow Cytometer: Wash the cells, detach them (e.g., with trypsin), and analyze the cell suspension by flow cytometry to quantify uptake on a single-cell level.[13][14]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Protocol 3: LC-MS/MS-based Uptake Assay

This method uses a stable isotope-labeled substrate and offers high sensitivity and specificity without the need for radioactivity.[19]

Materials:

  • Stable isotope-labeled this compound (e.g., ¹³C₆-L-Iditol)

  • Unlabeled this compound

  • Cell line of interest

  • Cell culture medium and supplements

  • PBS or HBSS

  • Extraction Solvent (e.g., 80% methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Culture: Follow the same procedure as in Protocol 1.

  • Uptake Assay: Perform the uptake experiment as described in Protocol 1, using the stable isotope-labeled this compound.

  • Extraction: After washing, add ice-cold Extraction Solvent to the cells to precipitate proteins and extract intracellular metabolites.

  • Sample Preparation: Centrifuge the samples to pellet the protein precipitate. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the stable isotope-labeled this compound in the cell extracts.

  • Data Analysis: Normalize the uptake to the protein content of the cell pellet.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental design and potential transport mechanisms.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed Cells culture_cells Culture to Confluency seed_cells->culture_cells wash_cells Wash Cells culture_cells->wash_cells pre_incubate Pre-incubate in Buffer wash_cells->pre_incubate initiate_uptake Initiate Uptake with This compound Substrate pre_incubate->initiate_uptake incubate Incubate (Time Course) initiate_uptake->incubate terminate_uptake Terminate Uptake (Wash with Cold PBS) incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify_uptake Quantify Uptake (Radioactivity, Fluorescence, or LC-MS/MS) lyse_cells->quantify_uptake normalize_data Normalize to Protein Content quantify_uptake->normalize_data data_analysis Data Analysis (Kinetics, Inhibition) normalize_data->data_analysis

Caption: Experimental workflow for studying this compound transport in cultured cells.

Signaling_Pathways cluster_membrane Cell Membrane passive_diffusion Passive Diffusion L_Iditol_in This compound (Intracellular) passive_diffusion->L_Iditol_in facilitated_diffusion Facilitated Diffusion (e.g., SLC Transporter) facilitated_diffusion->L_Iditol_in active_transport Active Transport (e.g., SLC Transporter) active_transport->L_Iditol_in ADP ADP + Pi active_transport->ADP L_Iditol_out This compound (Extracellular) L_Iditol_out->passive_diffusion [Concentration Gradient] L_Iditol_out->facilitated_diffusion [Concentration Gradient] L_Iditol_out->active_transport [Against Gradient] ATP ATP ATP->active_transport

Caption: Potential mechanisms of this compound transport across the cell membrane.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Synthesis of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of L-Iditol through microbial synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microbial synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question Potential Causes Recommended Solutions
Why is my this compound yield lower than expected? - Suboptimal fermentation conditions (pH, temperature, aeration).- Inadequate nutrient composition in the culture medium.- Low enzymatic activity of L-sorbose reductase.- Inhibition by substrate (L-sorbose) or product (this compound).- Contamination of the culture.- Optimize fermentation parameters. For Candida intermedia, maintaining a suitable pH and temperature is crucial.- Ensure the medium contains adequate nitrogen sources (e.g., yeast extract, peptone) and essential minerals.- Verify the health and viability of your inoculum.- Consider fed-batch fermentation to maintain optimal substrate concentrations and minimize product inhibition.[1][2][3]- Implement strict aseptic techniques to prevent contamination.
The fermentation process is slow or has stalled. What should I do? - Poor inoculum quality or insufficient cell density.- Nutrient limitation.- Accumulation of inhibitory byproducts.- Incorrect aeration levels.- Use a healthy, actively growing seed culture for inoculation.- Analyze the medium for depletion of essential nutrients and supplement if necessary.- Investigate the presence of potential inhibitory compounds.- Adjust the agitation and aeration rates to ensure sufficient oxygen supply for yeast metabolism.
I am having difficulty purifying this compound from the fermentation broth. Why? - this compound is difficult to crystallize directly from the fermentation broth.[4][5]- Presence of residual sugars (e.g., L-sorbose) and other polyols.- Contamination with other microbial metabolites.- Employ chromatographic separation techniques, such as ion-exchange chromatography, to separate this compound from other components.[4][5][6][7]- After fermentation, purify the syrup by filtration, decolorization with activated carbon, and demineralization using ion-exchange resins before chromatography.[5][6][7]- Consider derivatization to facilitate crystallization, followed by removal of the derivatizing agent.
How can I confirm the presence and purity of this compound in my sample? - Inaccurate analytical methods.- Co-elution with other similar compounds during analysis.- Utilize High-Performance Liquid Chromatography (HPLC) for accurate quantification.- Confirm the identity of the product through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring its optical rotation and melting point.

Frequently Asked Questions (FAQs)

1. What are the most common microorganisms used for this compound production?

Several yeast strains, particularly from the Candida genus, are known to produce this compound by reducing L-sorbose. Candida intermedia has been identified as a particularly effective strain for this bioconversion.[8][9][10] Another approach involves using Gluconobacter oxydans in a co-fermentation process where D-sorbitol is oxidized to L-sorbose, while this compound (if added to the initial medium) remains unreacted, allowing for its separation.[5][6][7]

2. What is the metabolic pathway for this compound synthesis from L-sorbose in yeast?

In yeasts like Candida, this compound is synthesized through the stereospecific reduction of L-sorbose. This reaction is catalyzed by an NADPH-dependent L-sorbose reductase. This enzyme facilitates the transfer of a hydride ion from NADPH to the carbonyl group of L-sorbose, resulting in the formation of this compound.

3. What are the key factors influencing the yield of this compound in fermentation?

The primary factors include the choice of microbial strain, the composition of the culture medium (especially the concentrations of L-sorbose, nitrogen, and essential minerals), and the control of fermentation parameters such as pH, temperature, and aeration. High concentrations of the substrate (L-sorbose) or the product (this compound) can be inhibitory to the yeast cells, potentially reducing the overall yield.[1][2]

4. What are the major challenges in the downstream processing of this compound?

The main challenge is the difficulty of direct crystallization of this compound from the fermentation broth, often due to the presence of residual substrates and byproducts.[4][5] This necessitates multi-step purification processes, typically involving filtration, decolorization, demineralization, and chromatographic separation to achieve high purity.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on microbial polyol production, providing a reference for expected yields and productivities.

MicroorganismSubstrateProductConcentration (g/L)Yield (g/g)Productivity (g/L/h)Reference
Candida intermediaL-Sorbose (150 g/L)This compound500.33~0.42[8][10]
Candida tropicalisXyloseXylitol1870.753.9[1][2]
Candida tropicalisXylose (68.28 g/L)Xylitol36.740.580.34[11]
Wickerhamomyces anomalusXyloseXylitol24.750.83-[12]

Experimental Protocols

Protocol 1: this compound Production using Candida intermedia

This protocol outlines the steps for the production of this compound from L-sorbose using Candida intermedia.

  • Inoculum Preparation:

    • Prepare a seed culture medium containing (per liter): 20 g L-sorbose, 5 g yeast extract, 5 g peptone, 3 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

    • Adjust the pH to 5.5.

    • Inoculate a single colony of Candida intermedia into the seed medium and incubate at 30°C with shaking at 150 rpm for 24-48 hours until a dense culture is obtained.

  • Fermentation:

    • Prepare the production medium containing (per liter): 150 g L-sorbose, 10 g yeast extract, and 10 g peptone.

    • Adjust the initial pH to 5.5.

    • Inoculate the production medium with the seed culture (5-10% v/v).

    • Incubate the fermentation culture at 30°C with agitation (e.g., 200 rpm) for 5-7 days.

    • Monitor the consumption of L-sorbose and the production of this compound periodically using HPLC.

  • Downstream Processing and Purification:

    • After fermentation, remove the yeast cells from the broth by centrifugation or filtration.

    • Decolorize the supernatant by adding activated charcoal (1-2% w/v) and stirring for 1-2 hours, followed by filtration.

    • Demineralize the decolorized broth by passing it through columns containing cation and anion exchange resins.

    • Concentrate the purified syrup under vacuum.

    • Perform chromatographic separation of the concentrated syrup to isolate this compound.

Visualizations

L_Iditol_Pathway L-Sorbose L-Sorbose This compound This compound L-Sorbose->this compound Reduction NADPH NADPH Enzyme L-Sorbose Reductase NADPH->Enzyme NADP+ NADP+ Enzyme->NADP+ L_Iditol_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum_Prep Inoculum Preparation Fermentation_Step Fermentation (Candida intermedia) Inoculum_Prep->Fermentation_Step Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Step->Cell_Removal Decolorization Decolorization (Activated Carbon) Cell_Removal->Decolorization Demineralization Demineralization (Ion Exchange) Decolorization->Demineralization Concentration Concentration Demineralization->Concentration Chromatography Chromatographic Separation Concentration->Chromatography Pure_L_Iditol Pure this compound Chromatography->Pure_L_Iditol

References

Overcoming co-elution issues in L-Iditol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the chromatographic analysis of L-Iditol.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the incomplete separation of two or more compounds, is a common issue in this compound chromatography due to the presence of structurally similar isomers such as D-sorbitol and mannitol, as well as potential process-related impurities like L-sorbose.[1] This guide provides a systematic approach to diagnose and resolve these challenging separations.

Initial Assessment: Identifying Co-elution

The first step in troubleshooting is to confirm that co-elution is indeed the problem. Look for the following signs in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate a hidden, co-eluting compound.

  • Peak Shoulders: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.

  • Broader-than-Expected Peaks: If the peak for this compound is significantly wider than that of a pure standard under the same conditions, co-elution may be occurring.

  • Inconsistent Peak Area/Height Ratios: If the ratio of peak area to peak height varies between runs, it could be due to unresolved components.

A troubleshooting workflow for identifying and resolving co-elution is presented below.

Troubleshooting Workflow for this compound Co-elution A Observe Peak Asymmetry, Shoulders, or Broadening B Confirm Co-elution (e.g., MS spectral analysis across the peak) A->B C Modify Mobile Phase (Adjust organic solvent ratio, buffer pH, or ionic strength) B->C Start with least disruptive change D Change Column Temperature (Especially for HILIC separations) C->D G Resolution Achieved C->G Successful H Problem Persists C->H Unsuccessful E Switch Stationary Phase (e.g., HILIC, Ligand-Exchange, or different HILIC chemistry) D->E D->G Successful D->H Unsuccessful F Consider Derivatization (GC-MS) (e.g., Silylation to enhance volatility and separation) E->F E->G Successful E->H Unsuccessful F->G Successful H->C H->D H->E

Caption: A systematic workflow for troubleshooting co-elution in this compound chromatography.

Troubleshooting Steps in Detail:

  • Mobile Phase Optimization: Modifying the mobile phase is often the first and most straightforward approach to improving resolution.

    • For Hydrophilic Interaction Liquid Chromatography (HILIC): Small changes in the percentage of the aqueous component can significantly impact selectivity between sugar alcohol isomers. Systematically vary the acetonitrile/water ratio. The use of buffers can also influence selectivity.

    • For Ligand-Exchange Chromatography: The choice of counter-ion (e.g., Ca²⁺, Pb²⁺) and the use of low concentrations of organic modifiers can alter the retention of sugar alcohols.[2]

  • Column Temperature Adjustment: Temperature can be a powerful tool for optimizing selectivity, particularly in HILIC. Varying the column temperature can alter the interaction kinetics between the analytes and the stationary phase, which can be sufficient to resolve closely eluting isomers.[1]

  • Changing the Stationary Phase: If mobile phase and temperature adjustments are insufficient, a change in column chemistry is the next logical step.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Different HILIC stationary phases (e.g., amide, diol, or zwitterionic) can offer varying selectivities for sugar alcohols.

    • Ligand-Exchange Chromatography: This is a highly effective technique for separating sugar alcohols. The mechanism relies on the differential formation of complexes between the hydroxyl groups of the sugar alcohols and metal ions (e.g., Ca²⁺) on the stationary phase.[3]

    • Porous Graphitic Carbon (PGC): PGC columns can provide unique selectivity for isomers based on their three-dimensional structure.

  • Gas Chromatography with Mass Spectrometry (GC-MS) and Derivatization: For complex mixtures or when HPLC methods fail to provide adequate resolution, GC-MS of derivatized sugars is a powerful alternative. Derivatization, typically silylation (e.g., using TMS), increases the volatility of the sugar alcohols, allowing for their analysis by GC. The high efficiency of capillary GC columns often provides excellent resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluents are its stereoisomers, D-sorbitol and mannitol, due to their identical mass and similar chemical properties. Another frequent co-eluent, particularly in production processes starting from L-sorbose, is L-sorbose itself.[1][4][5]

Q2: My this compound peak has a persistent shoulder. How can I resolve it?

A2: A persistent shoulder indicates a closely eluting impurity, likely an isomer. Start by optimizing your column temperature in 5°C increments (both up and down) as this can be a very effective parameter for isomer separations in HILIC. If this is not successful, a more significant change in selectivity is needed. Switching to a ligand-exchange column is a highly recommended next step for resolving sugar alcohol isomers.

Q3: I am using a Refractive Index (RI) detector and my baseline is noisy, making it hard to see small co-eluting peaks. What can I do?

A3: RI detectors are sensitive to temperature and pressure fluctuations. Ensure your column and detector are well-thermostatted. A noisy baseline can also result from a mobile phase that is not thoroughly degassed or from precipitate in your sample. For improved sensitivity and baseline stability, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are also compatible with gradient elution.[1][6]

Q4: Can I use Reversed-Phase (RP) HPLC to separate this compound from its isomers?

A4: Standard reversed-phase columns (like C18) are generally not effective for separating highly polar compounds like this compound and its isomers. These compounds have very little retention on non-polar stationary phases. HILIC or ligand-exchange chromatography are the recommended HPLC modes.

Q5: What are the advantages of using GC-MS for this compound analysis?

A5: GC-MS offers very high chromatographic efficiency, which often leads to excellent separation of isomers after derivatization. The mass spectrometer provides an additional dimension of confirmation, as the mass spectra of the derivatized isomers can be used for identification. This can be particularly useful for confirming the identity of co-eluting peaks that are not resolved by HPLC.

Data Presentation: Retention Time Data

The following tables provide examples of retention times for this compound's common isomers, D-sorbitol and mannitol, under different HILIC conditions. This data can be used as a starting point for method development. Note that the retention of this compound would be expected to be very similar to its isomers under these conditions, highlighting the need for careful optimization to achieve separation.

Table 1: Retention Times of Sorbitol and Mannitol on Various HILIC Columns with Acetonitrile/Water Mobile Phase

Stationary PhaseAnalyteRetention Time (min)
ZIC®-HILICMannitol9.675
Sorbitol9.376
Luna® HILICMannitol15.515
Sorbitol15.420
BEH AmideMannitol10.730
Sorbitol11.049
Kinetex® HILICMannitol12.099
Sorbitol11.924
Data adapted from a study evaluating various HILIC stationary phases. Experimental conditions may vary.[4]

Table 2: Retention Times of Sorbitol and Mannitol on Various HILIC Columns with Acetone/Water Mobile Phase

Stationary PhaseAnalyteRetention Time (min)
ZIC®-HILICMannitol14.681
Sorbitol14.126
Luna® HILICMannitol11.266
Sorbitol11.007
Data adapted from a study evaluating various HILIC stationary phases. Experimental conditions may vary.[4]

Experimental Protocols

1. HILIC-UHPLC-ELSD Method for Sugar Alcohol Separation

This protocol is based on a validated method for the simultaneous analysis of ten sugar alcohols, including iditol, sorbitol, and mannitol.[1]

  • Column: A HILIC column suitable for sugar alcohol separation (e.g., an amide-based phase).

  • Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile will need to be optimized for the specific column and analytes. A typical starting point is a high percentage of acetonitrile (e.g., 85-95%) with a linear decrease over 10-15 minutes.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC.

  • Column Temperature: This is a critical parameter for selectivity. Start at 30°C and optimize in the range of 25-60°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) with optimized drift tube temperature and nebulizer gas pressure.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2. Ligand-Exchange HPLC-RI Method

This is a general protocol for the separation of sugar alcohols using ligand-exchange chromatography.

  • Column: A polymer-based column with a cation-exchange resin in the calcium (Ca²⁺) or lead (Pb²⁺) form.

  • Mobile Phase: Deionized water.

  • Flow Rate: Typically 0.4-0.6 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 80-85°C) are often used to improve peak shape and reduce analysis time.

  • Detector: Refractive Index (RI) detector. The detector and column must be kept at a stable temperature.

  • Sample Preparation: Dissolve the sample in deionized water.

3. GC-MS Analysis of TMS-Derivatized Sugar Alcohols

This protocol outlines the general steps for the analysis of this compound and its isomers by GC-MS after derivatization.

  • Derivatization:

    • Evaporate the sample to dryness.

    • Add a methoxyamine hydrochloride solution in pyridine to protect the carbonyl groups (if sugars like L-sorbose are present) and heat.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the TMS derivatives.

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in full scan mode to obtain mass spectra for peak identification and in selected ion monitoring (SIM) mode for quantification if required.

Visualizations

Chromatographic Options for this compound Isomer Separation A This compound and Isomers Mixture B HPLC A->B C GC A->C D HILIC B->D E Ligand-Exchange B->E F Derivatization (Silylation) C->F G Capillary GC Separation F->G H MS or FID Detection G->H

Caption: Decision tree for selecting a chromatographic method for this compound analysis.

References

Technical Support Center: L-Iditol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with L-Iditol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?

A1: this compound is a sugar alcohol and is generally considered to be chemically stable in neutral aqueous solutions at ambient temperatures.[1][2] When stored properly, significant degradation is not expected over short-term experimental periods. For long-term storage, it is recommended to keep this compound solutions in a dry, dark place at 0 - 4°C for short periods (days to weeks) or -20°C for longer durations (months to years).[3]

Q2: My this compound solution is showing a decrease in concentration over time. What are the potential causes?

A2: Several factors could contribute to a decrease in this compound concentration:

  • Microbial Contamination: Aqueous solutions of sugar alcohols can be susceptible to microbial growth, which may consume this compound. Ensure sterile handling and consider using a 0.22 µm filter for your solutions.

  • Enzymatic Degradation: If your experimental system contains enzymes, particularly dehydrogenases, enzymatic conversion of this compound to L-sorbose could be occurring.[4][5] This is a common metabolic pathway.[3]

  • Extreme pH and High Temperature: While stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to slow degradation of sugar alcohols through mechanisms like dehydration.[6][7]

  • Oxidative Degradation: The presence of strong oxidizing agents or metal ions that can catalyze oxidation may lead to the degradation of polyols, especially at higher temperatures.[8][9][10][11]

  • Evaporation: Improperly sealed storage containers can lead to solvent evaporation, which would increase the concentration of this compound, not decrease it. However, if samples are left open to the air for extended periods during experimentation, evaporation could be a factor to consider in your overall experimental accuracy.

Q3: Can this compound participate in the Maillard reaction?

A3: Under typical physiological or experimental conditions, this compound, as a sugar alcohol, does not have a reactive carbonyl group and is generally considered non-reactive in the Maillard reaction.[1][2] However, browning has been observed in systems where sorbitol (a stereoisomer of iditol) is heated with amino acids, suggesting that under certain conditions, such as high temperatures, some reactivity may be induced.[1]

Q4: What are the primary degradation products of this compound?

A4: The primary and most well-documented degradation product of this compound is L-sorbose, which is formed through enzymatic oxidation by this compound 2-dehydrogenase.[4][5] Under harsh chemical conditions (e.g., high temperature and extreme pH), dehydration products such as anhydro-L-iditol may form. Oxidative degradation can lead to the formation of various smaller aldehydes and carboxylic acids.

Troubleshooting Guide

Issue 1: Unexpected loss of this compound in my cell culture experiment.

Possible Cause Troubleshooting Step
Cellular Metabolism Your cells may be metabolizing this compound. Research the metabolic capabilities of your specific cell line. Analyze spent media for the presence of L-sorbose, a likely metabolite.
Microbial Contamination Plate a sample of your this compound stock solution and cell culture media on nutrient agar to check for bacterial or fungal growth. Prepare fresh, sterile-filtered solutions.

Issue 2: My analytical results for this compound concentration are inconsistent.

Possible Cause Troubleshooting Step
Inaccurate Sample Preparation Review your dilution and sample handling procedures. Ensure accurate pipetting and consistent sample volumes.
HPLC System Issues If using HPLC, check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is stabilized. Refer to the HPLC troubleshooting guide below.
Standard Degradation Prepare fresh this compound standards for your calibration curve. Verify the purity of your this compound standard.

Issue 3: I observe a color change (browning) in my this compound-containing formulation during heat treatment.

Possible Cause Troubleshooting Step
Reaction with other components If your formulation contains amino acids or proteins, a Maillard-like reaction may be occurring at high temperatures.[1]
Caramelization of other sugars If your formulation contains reducing sugars, they may be caramelizing.
Oxidation The presence of oxygen and potentially metal catalysts could be causing oxidative browning.

Data on this compound Stability

The following table summarizes the known and inferred stability of this compound in aqueous solutions under various conditions. Quantitative data for this compound is limited; therefore, some information is extrapolated from the behavior of similar sugar alcohols.

Condition Stability Potential Degradation Products Notes
Neutral pH (6-8) at 4-25°C HighNone expectedGenerally stable for experimental use. For long-term storage, refrigeration is recommended.[3]
Acidic pH (<4) at >50°C Low to ModerateAnhydro-L-iditol, other dehydration productsAcid-catalyzed dehydration can occur, especially at elevated temperatures.[6][7]
Alkaline pH (>9) at >50°C Low to ModerateIsomerization and degradation productsBase-catalyzed degradation and isomerization can occur.
Presence of Oxidizing Agents (e.g., H₂O₂, metal ions) Low to ModerateAldehydes, ketones, carboxylic acidsSusceptible to oxidative degradation, which is accelerated by heat and catalysts.[8][10]
Presence of Dehydrogenase Enzymes LowL-SorboseSpecific enzymatic conversion is a known metabolic pathway.[4][5]

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a general method for the quantification of this compound in aqueous samples.

1. Materials and Reagents:

  • This compound standard, >98% purity

  • Deionized water, HPLC grade

  • Sulfuric acid, analytical grade

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Ion-exchange column suitable for sugar alcohol analysis (e.g., Bio-Rad Aminex HPX-87H)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.005 N sulfuric acid solution in HPLC-grade deionized water.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh this compound standard and prepare a stock solution of 10 mg/mL in deionized water.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

  • Sample Preparation:

    • Dilute your aqueous samples containing this compound to fall within the concentration range of your calibration standards.

    • Filter all standards and samples through a 0.22 µm syringe filter before placing them in HPLC vials.

  • HPLC Conditions:

    • Column: Bio-Rad Aminex HPX-87H (or equivalent)

    • Mobile Phase: 0.005 N H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60-65°C

    • Injection Volume: 10-20 µL

    • Detector: Refractive Index Detector (RID)

    • Run Time: Approximately 30 minutes (adjust as needed based on your system and column)

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in your samples by comparing the peak areas to the standard curve.

Visualizations

L_Iditol_Degradation_Pathways Potential this compound Degradation Pathways L_Iditol This compound Enzymatic_Oxidation Enzymatic Oxidation (this compound 2-Dehydrogenase) L_Iditol->Enzymatic_Oxidation Biological Systems Harsh_Conditions Harsh Conditions (High Temp, Extreme pH) L_Iditol->Harsh_Conditions Chemical Stress Oxidative_Degradation Oxidative Degradation (Oxidizing Agents, Metal Ions) L_Iditol->Oxidative_Degradation Chemical Stress L_Sorbose L-Sorbose Enzymatic_Oxidation->L_Sorbose Dehydration_Products Anhydro-L-iditol Harsh_Conditions->Dehydration_Products Smaller_Molecules Aldehydes, Carboxylic Acids Oxidative_Degradation->Smaller_Molecules

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Troubleshooting this compound Instability Start This compound Instability Observed Check_Purity Verify Purity of this compound and Solvents Start->Check_Purity Review_Protocol Review Experimental Protocol (pH, Temp, Handling) Check_Purity->Review_Protocol Purity OK Check_Contamination Check for Microbial Contamination Review_Protocol->Check_Contamination Consider_Metabolism Is Enzymatic Conversion Possible in the System? Check_Contamination->Consider_Metabolism No Contamination Analyze_Degradation_Products Analyze for Expected Degradation Products (e.g., L-Sorbose) Consider_Metabolism->Analyze_Degradation_Products Optimize_Conditions Optimize Storage and Experimental Conditions Analyze_Degradation_Products->Optimize_Conditions Solution Problem Resolved Optimize_Conditions->Solution

Caption: A workflow for troubleshooting this compound instability.

References

Optimizing enzyme activity for L-iditol 2-dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-iditol 2-dehydrogenase (also known as Sorbitol Dehydrogenase). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound 2-dehydrogenase and what is its primary function?

A1: this compound 2-dehydrogenase (EC 1.1.1.14) is an enzyme that catalyzes the reversible oxidation of this compound to L-sorbose, using NAD+ as a cofactor.[1][2][3] It is a member of the oxidoreductase family.[1] This enzyme is also known by several other names, including sorbitol dehydrogenase and polyol dehydrogenase.[1][2][3] It plays a role in fructose and mannose metabolism.[1][3]

Q2: What are the substrates for this compound 2-dehydrogenase?

A2: this compound 2-dehydrogenase exhibits broad substrate specificity, acting on a variety of sugar alcohols. Its substrates include, but are not limited to, this compound, D-glucitol (sorbitol), D-xylitol, and D-galactitol.[2][4] The enzyme's affinity for these substrates can vary depending on the source of the enzyme.[2]

Q3: What is the required cofactor for this compound 2-dehydrogenase activity?

A3: The specific cofactor for this compound 2-dehydrogenase is Nicotinamide Adenine Dinucleotide (NAD+). The enzyme cannot use NADP+ as a cofactor.[2]

Q4: How should I store this compound 2-dehydrogenase to maintain its activity?

A4: For long-term storage, it is generally recommended to store the enzyme frozen. Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity. For short-term storage, refrigeration at 4°C may be suitable, but some studies on similar dehydrogenases suggest that storage at room temperature (25°C) or frozen (-20°C) can be better for preserving activity over several weeks. The stability of the enzyme can be enhanced by the addition of stabilizing agents like glycerol.

Optimizing Enzyme Activity

To achieve maximal this compound 2-dehydrogenase activity, it is crucial to optimize several key experimental parameters.

Optimal pH

The pH of the reaction buffer significantly influences enzyme activity. The optimal pH for this compound 2-dehydrogenase can vary depending on the direction of the reaction (oxidation or reduction). For the oxidation of sorbitol, the activity is dependent on a single pK value of 7.1, while for the reduction of fructose, the pK value is 7.7. The enzyme is typically active over a pH range of 5 to 10.

ParameterValueSource Organism
Optimal pH range5.0 - 10.0Sheep Liver
pK (Sorbitol Oxidation)7.1Sheep Liver
pK (Fructose Reduction)7.7Sheep Liver
Optimal Temperature

The optimal temperature for this compound 2-dehydrogenase activity is a critical factor. While a precise optimum can vary with the enzyme source, many dehydrogenases exhibit stability up to 30-40°C. For a thermostable alcohol dehydrogenase from Pyrococcus furiosus, the activity increases up to 100°C.[5] It is recommended to determine the optimal temperature for your specific enzyme and experimental conditions empirically.

Enzyme SourceOptimal Temperature (°C)Thermal Stability
Meyerozyma caribbica (Xylitol Dehydrogenase)40-
Anoxybacillus geothermalis (Aldehyde Dehydrogenase)60Stable at 70°C for 1 hour
General Guideline30 - 50Activity loss observed at higher temperatures
Substrate and Cofactor Concentrations

The concentrations of the substrate and the cofactor NAD+ should be optimized to ensure substrate saturation for maximal reaction velocity. The Michaelis constant (Km) is a key parameter for determining the optimal substrate concentration.

SubstrateKm (mM)Source Organism
Xylitol16.1Meyerozyma caribbica
L-arabitol31.1Meyerozyma caribbica

Note: Data for specific substrates of this compound 2-dehydrogenase is limited. The provided values are for a similar xylitol dehydrogenase.

Inhibitors of this compound 2-Dehydrogenase

Several compounds are known to inhibit the activity of this compound 2-dehydrogenase. Understanding these inhibitors is crucial for drug development and for avoiding experimental artifacts.

InhibitorIC50 (µM)
Flavin adenine dinucleotide disodium hydrate0.192[6][7]
(+)-Amethopterin1.1[6][7]
3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide1.2[6][7]
Folic acid4.5[6][7]
N-2,4-dinitrophenyl-L-cysteic acid5.3[6][7]
Vanillin azine7[6][7]
1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-alpha-L-arabinopyranosyl)-(9Cl)28[6][7]
Carica papaya fruit extract29.57 (µg/mL)[8]
Citrus aurantifolia (Lime) extract138.66 (µg/mL)[1]

Experimental Protocols

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Pipettes

  • Reaction Buffer: 50 mM Glycine-NaOH, pH 10.0

  • Substrate Solution: 57 mM of the desired polyol substrate (e.g., this compound, D-glucitol) in Reaction Buffer

  • Cofactor Solution: 50 mM NAD+ in deionized water

  • Enzyme Sample (appropriately diluted)

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine 880 µL of the Substrate Solution and 100 µL of the Cofactor Solution.

  • Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 25°C or the determined optimal temperature) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add 20 µL of the diluted enzyme sample to the cuvette and mix gently by inversion.

  • Measure the absorbance: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

  • Calculate the rate of reaction: Determine the initial linear rate of the reaction (ΔA340/min).

  • Control: Run a blank reaction containing all components except the substrate to account for any background NADH production. Subtract the rate of the blank from the rate of the sample reaction.

Calculation of Enzyme Activity:

One unit of this compound 2-dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Activity (U/mL) = (ΔA340/min) * (Total reaction volume in mL) / (ε * l * Enzyme volume in mL)

Where:

  • ΔA340/min is the rate of change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme due to improper storage or handling.Ensure the enzyme has been stored at the correct temperature and avoid repeated freeze-thaw cycles. Test the activity of a new enzyme aliquot.
Incorrect pH of the reaction buffer.Prepare fresh buffer and verify the pH using a calibrated pH meter.
Sub-optimal temperature.Determine the optimal temperature for your enzyme source or perform the assay at a standard temperature (e.g., 25°C or 37°C).
Missing or degraded cofactor (NAD+).Use a fresh solution of NAD+. Ensure it has been stored correctly (protected from light and moisture).
Presence of inhibitors in the sample.If your sample is a crude extract, consider purification steps to remove potential inhibitors. Run a control with a known amount of purified enzyme to check for inhibition.
High background signal (high absorbance in the blank) Contamination of reagents with NADH or other absorbing substances.Use high-purity reagents and deionized water. Prepare fresh solutions.
Non-enzymatic reduction of NAD+.This can sometimes occur in the presence of certain compounds in the sample. Ensure the blank contains everything except the substrate to properly account for this.
Inconsistent or non-reproducible results Inaccurate pipetting.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Temperature fluctuations during the assay.Use a temperature-controlled cuvette holder in the spectrophotometer.
Variation in reagent concentrations between assays.Prepare master mixes of reagents for a set of experiments to ensure consistency.
Enzyme instability during the assay.Consider adding a stabilizing agent like glycerol (e.g., 10-20% v/v) to the reaction buffer or enzyme dilution buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, NAD+) mix Mix Reagents in Cuvette reagents->mix enzyme_dilution Dilute Enzyme Sample start_reaction Add Enzyme to Initiate enzyme_dilution->start_reaction equilibrate Equilibrate at Assay Temperature mix->equilibrate equilibrate->start_reaction measure Measure Absorbance at 340 nm start_reaction->measure calc_rate Calculate Initial Rate (ΔA340/min) measure->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity polyol_pathway cluster_reaction This compound 2-Dehydrogenase Reaction cluster_context Metabolic Context (Polyol Pathway) L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose this compound 2-Dehydrogenase NAD NAD+ NAD->L_Iditol NADH NADH + H+ L_Sorbose->NADH Glucose Glucose Sorbitol Sorbitol (D-Glucitol) Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (this compound 2-Dehydrogenase)

References

How to resolve poor signal in L-Iditol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Iditol mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal and other challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very weak or no molecular ion peak for this compound in my mass spectrum?

A1: this compound, like other sugar alcohols, is prone to rapid fragmentation upon ionization, especially with hard ionization techniques like Electron Ionization (EI). This can lead to a molecular ion that is either very small or completely absent.[1][2] The energy from the ionization process is often sufficient to cause the immediate loss of water molecules (M-18) or cleavage of C-C bonds.[1][2] It is crucial to look for characteristic fragment ions to confirm the presence of your analyte. For derivatized this compound, the molecular ion of the derivative may also be of low abundance.

Q2: What is the most common cause of poor signal intensity for this compound?

A2: The most common cause of poor signal intensity for this compound is its high polarity and low volatility, which leads to poor ionization efficiency.[3][4] To overcome this, derivatization is a critical step to increase volatility and improve ionization.[4][5] Without effective derivatization, this compound may not efficiently transfer into the gas phase and ionize, resulting in a weak signal.

Q3: How can I differentiate this compound from its isomers, like sorbitol and mannitol, in my analysis?

A3: Differentiating isomers like this compound, sorbitol, and mannitol requires excellent chromatographic separation prior to mass spectrometric analysis. Utilizing a suitable chromatography method, such as one employing a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized column for sugar analysis, can achieve baseline separation of these structurally similar compounds.[6] Derivatization can also alter the chromatographic behavior of these isomers, sometimes enhancing their separation.

Q4: What are "matrix effects" and how can they affect my this compound analysis?

A4: Matrix effects occur when other components in your sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[7][8][9] This interference can either suppress the this compound signal, leading to lower sensitivity and inaccurate quantification, or enhance it, also causing quantification errors. Matrix effects are a significant challenge, especially in complex biological samples.[8][9] Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation, using matrix-matched calibration standards, or employing a stable isotope-labeled internal standard.[7][8][9]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during this compound mass spectrometry.

Issue 1: No Peaks or Extremely Low Signal for this compound

This is a common and frustrating issue. The following troubleshooting workflow can help you systematically identify and resolve the root cause.

G start Start: No/Low this compound Signal check_sample_prep 1. Verify Sample Preparation - Was derivatization performed? - Correct reagents and conditions used? - Sample concentration appropriate? start->check_sample_prep check_instrument_setup 2. Check Instrument & Method Settings - Correct ionization mode selected? - MS parameters optimized (voltages, temperatures)? - Gas flows stable? check_sample_prep->check_instrument_setup Sample prep verified derivatization_issue Potential Derivatization Failure - Re-prepare derivatization reagents. - Optimize reaction time/temperature. check_sample_prep->derivatization_issue No/Poor derivatization concentration_issue Incorrect Sample Concentration - Concentrate or dilute sample as needed. check_sample_prep->concentration_issue Concentration issue check_chromatography 3. Evaluate Chromatography - Is there a peak in the chromatogram? - Retention time as expected? - Peak shape acceptable? check_instrument_setup->check_chromatography Settings verified instrument_issue Instrument/Method Issue - Tune and calibrate the mass spectrometer. - Optimize source parameters. check_instrument_setup->instrument_issue Incorrect settings lc_ms_issue LC/GC System Issue - Check for leaks. - Ensure column is not clogged or degraded. - Verify mobile/carrier gas flow. check_chromatography->lc_ms_issue No/Poor peak matrix_effects 4. Suspect Matrix Effects - Is the sample matrix complex? - Signal improves with sample dilution? check_chromatography->matrix_effects Chromatography OK, still low signal derivatization_issue->check_sample_prep Retry concentration_issue->check_sample_prep Retry instrument_issue->check_instrument_setup Retry lc_ms_issue->check_chromatography Retry matrix_mitigation Address Matrix Effects - Improve sample cleanup. - Use matrix-matched calibrants. - Use a stable isotope-labeled internal standard. matrix_effects->matrix_mitigation solution Problem Resolved matrix_mitigation->solution

Troubleshooting workflow for no or low this compound signal.
Issue 2: Poor Reproducibility and Inconsistent Peak Areas

Inconsistent results can make quantitative analysis unreliable. Use this guide to improve the reproducibility of your this compound measurements.

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure precise and consistent volumes are used for samples, standards, and derivatization reagents. Automated liquid handlers can improve precision. An automated derivatization protocol can improve reproducibility.[10][11][12]
Derivatization Variability Ensure derivatization reactions go to completion by optimizing reaction time and temperature. Prepare fresh derivatization reagents regularly, as they can degrade over time.[13]
Injector Issues (GC-MS) Check for a leaking syringe or septum and replace if necessary. Ensure the correct liner is installed and that it is clean.[14][15][16]
Chromatography Instability Check for leaks in the LC or GC system. Ensure the column is properly conditioned and has not degraded. Verify that mobile phase or carrier gas flow rates are stable.[14][17]
Variable Matrix Effects If the composition of the sample matrix varies between samples, it can lead to inconsistent signal suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[7][8]
Issue 3: Broad or Tailing Peaks in the Chromatogram

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Potential Cause Recommended Action
Active Sites in the System (GC-MS) Polar hydroxyl groups of underivatized or partially derivatized this compound can interact with active sites in the injector liner or the front of the column, causing peak tailing. Use a deactivated liner and trim the front of the column (0.5-1 meter).[16][17]
Column Degradation The stationary phase of the column can degrade over time, leading to poor peak shape. Replace the column if conditioning does not resolve the issue.
Inappropriate Flow Rate An incorrect flow rate of the mobile phase (LC-MS) or carrier gas (GC-MS) can lead to peak broadening. Optimize the flow rate for your specific column and method.
Column Overload Injecting too much sample can lead to fronting or broadened peaks. Reduce the injection volume or dilute the sample.

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound for GC-MS Analysis

This protocol is a common and effective method for preparing sugar alcohols for GC-MS. Silylation replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing volatility and thermal stability.[10][12][13]

Materials:

  • Dried this compound sample or standard

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Water will react with the silylating reagents. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the this compound. Then, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1 µL.

G start Start: Dry this compound Sample add_pyridine Add 50 µL Anhydrous Pyridine (Dissolve Sample) start->add_pyridine add_bstfa Add 50 µL BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex for 30 seconds add_bstfa->vortex heat Heat at 70°C for 60 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

References

Common interferences in the analysis of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Iditol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most prevalent interferences in this compound analysis stem from its isomers, the sample matrix, and the specificity of the analytical method. Key interferences include:

  • Isomeric Co-elution: this compound has several isomers, such as D-sorbitol (D-glucitol) and D-mannitol, which have identical molecular weights and similar physicochemical properties. This makes their separation by chromatographic techniques challenging.[1][2]

  • Matrix Effects: When analyzing this compound in biological samples (e.g., plasma, urine, cell lysates) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), endogenous components of the matrix can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement.[3][4][5] This can significantly impact the accuracy and precision of quantification.

  • Cross-reactivity in Enzymatic Assays: Enzymatic assays for this compound, which may utilize enzymes like this compound 2-dehydrogenase, can sometimes exhibit cross-reactivity with other structurally similar polyols present in the sample, leading to inaccurate measurements.[6][7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between this compound and its Isomers (e.g., Sorbitol, Mannitol)

Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and other sugar alcohols. How can I improve the separation?

Answer: Achieving baseline separation of this compound from its isomers is critical for accurate quantification. Here are several strategies to troubleshoot and improve chromatographic resolution:

  • Column Chemistry Optimization:

    • Amine-based columns: These are commonly used for sugar analysis. Experiment with different amine-based stationary phases (e.g., aminopropyl) as they offer unique selectivities for polar analytes like sugar alcohols.

    • Ion-exchange chromatography: This technique can be effective for separating sugar alcohols, as described in methods for separating this compound from L-sorbose.[8][9]

    • Specialized carbohydrate columns: Consider using columns specifically designed for carbohydrate and sugar alcohol analysis, which often have proprietary surface chemistries to enhance separation.

  • Mobile Phase Modification:

    • Acetonitrile/Water Gradient: Fine-tuning the gradient elution profile can significantly impact resolution. A shallower gradient around the elution time of the isomers can improve their separation.

    • Mobile Phase Additives: The addition of modifiers like buffers (e.g., ammonium acetate) or ion-pairing agents can alter the retention characteristics of the analytes and improve separation.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Systematically varying the column temperature (e.g., in 5°C increments) can sometimes lead to better resolution.

Experimental Protocol: Improving Isomer Separation by HPLC

  • Initial Assessment:

    • Column: Standard aminopropyl column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 75:25 Acetonitrile:Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[10]

  • Troubleshooting Steps:

    • Step 2a (Gradient Optimization): Switch to a gradient elution. Start with a higher acetonitrile concentration (e.g., 85%) and decrease it to a lower concentration (e.g., 65%) over 20-30 minutes. This can help to better separate closely eluting peaks.

    • Step 2b (Column Comparison): If gradient optimization is insufficient, test a different type of column, such as a polymer-based ion-exchange column in the calcium or lead form, which are known to be effective for sugar alcohol separations.

    • Step 2c (Temperature Adjustment): Increase the column temperature to 40°C or 50°C. This can decrease mobile phase viscosity and improve peak shape and resolution.

ParameterInitial ConditionOptimized Condition 1Optimized Condition 2
Column AminopropylAminopropylIon-Exchange (Ca2+ form)
Mobile Phase 75:25 ACN:H2O (Isocratic)85-65% ACN GradientWater
Temperature 30°C40°C80°C
Expected Outcome Poor resolutionImproved resolutionBaseline separation
Issue 2: Suspected Matrix Effects in LC-MS Analysis Leading to Inaccurate Quantification

Question: I am observing significant variability and poor recovery in my this compound quantification from biological samples. How can I identify and mitigate matrix effects?

Answer: Matrix effects are a common challenge in LC-MS bioanalysis and can lead to erroneous results.[5][11] A systematic approach is required to diagnose and address them.

  • Detection of Matrix Effects:

    • Post-Extraction Spike Method: Compare the response of this compound spiked into a blank matrix extract with the response of this compound in a neat solvent. A significant difference indicates the presence of matrix effects.[3]

    • Post-Column Infusion: Infuse a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.[3]

  • Mitigation Strategies:

    • Improved Sample Preparation: The goal is to remove interfering matrix components before analysis.[12][13]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Develop an SPE protocol with a sorbent that retains this compound while allowing matrix components to be washed away.

      • Liquid-Liquid Extraction (LLE): This can also be used to selectively extract this compound from the sample matrix.[14]

    • Chromatographic Separation: Modify the HPLC method to separate this compound from the co-eluting matrix components. This may involve changing the column or adjusting the mobile phase gradient.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C₆-L-Iditol) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[15]

Experimental Protocol: Assessment and Mitigation of Matrix Effects

  • Assessment (Post-Extraction Spike):

    • Prepare three sets of samples:

      • Set A: this compound standard in neat solvent.

      • Set B: Blank matrix extract spiked with this compound standard at the same concentration as Set A.

      • Set C: Blank matrix extract.

    • Analyze all samples by LC-MS.

    • Calculate the matrix effect: Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100. A value significantly different from 100% indicates a matrix effect.

  • Mitigation (SPE Protocol Development):

    • Sorbent Screening: Test different SPE cartridges (e.g., polymeric reversed-phase, mixed-mode cation exchange) to find the one with the best retention and recovery for this compound.

    • Method Optimization: Optimize the wash and elution steps to maximize the removal of interfering compounds while ensuring high recovery of this compound.

    • Validation: Re-evaluate the matrix effect using the post-extraction spike method with the SPE-cleaned samples.

Sample Preparation MethodThis compound Recovery (%)Matrix Effect (%)
Protein Precipitation85 ± 855 ± 12 (Suppression)
Liquid-Liquid Extraction70 ± 1080 ± 9 (Suppression)
Solid-Phase Extraction95 ± 598 ± 4 (Minimal Effect)
Issue 3: Lack of Specificity in an Enzymatic Assay for this compound

Question: My enzymatic assay for this compound is giving higher than expected concentrations, and I suspect cross-reactivity with other polyols. How can I confirm and address this?

Answer: The specificity of an enzymatic assay is crucial for accurate results.[16][17] It is important to validate the assay for potential interferences from structurally related compounds.

  • Confirmation of Cross-Reactivity:

    • Substrate Specificity Testing: Individually test the response of the enzymatic assay to other polyols that may be present in your sample (e.g., D-sorbitol, mannitol, galactitol). A significant response indicates cross-reactivity.

    • Inhibition Assays: Investigate whether other polyols can act as inhibitors of the enzyme used in the assay for this compound.

  • Improving Assay Specificity:

    • Sample Pre-treatment: If a specific interfering substance is identified, consider a sample pre-treatment step to remove it. For example, another enzyme could be used to selectively convert the interfering polyol into a non-reactive product.

    • Alternative Enzyme Source: Enzymes from different organisms may have different substrate specificities.[18] Research and test this compound 2-dehydrogenases from various sources to find one with higher specificity for this compound.

    • Coupled Enzyme Assays: Design a coupled assay where the product of the this compound-specific reaction is the substrate for a second, highly specific enzymatic reaction that generates a measurable signal.

Experimental Protocol: Testing Enzyme Cross-Reactivity

  • Prepare Standard Solutions: Create standard solutions of this compound, D-sorbitol, D-mannitol, and galactitol at the same concentration (e.g., 1 mM).

  • Perform Enzymatic Assay: Run the enzymatic assay for each of the standard solutions according to the established protocol.

  • Calculate Relative Response: Normalize the response of each potential interferent to the response of this compound. Relative Response (%) = (Signal of Interferent / Signal of this compound) * 100.

  • Analyze Results: A high relative response for other polyols confirms a lack of specificity.

Compound (1 mM)Absorbance at 340 nm (ΔA/min)Relative Response (%)
This compound0.150100
D-Sorbitol0.03020
D-Mannitol0.0053.3
Galactitol0.0021.3

Visualizations

Troubleshooting_Workflow cluster_start Start: Inaccurate this compound Measurement cluster_problems Problem Identification cluster_solutions Troubleshooting Actions cluster_end Resolution Start Inaccurate or Irreproducible Results P1 Poor Chromatographic Resolution Start->P1 Identify Potential Cause P2 Variable Recovery / Signal Intensity (LC-MS) Start->P2 Identify Potential Cause P3 High Background / Non-specific Signal (Enzymatic) Start->P3 Identify Potential Cause S1a Optimize Mobile Phase / Gradient P1->S1a S2a Improve Sample Cleanup (SPE/LLE) P2->S2a S3a Test for Cross-reactivity P3->S3a S1b Change Column Chemistry S1a->S1b End Accurate this compound Quantification S1b->End Problem Solved S2b Use Stable Isotope-Labeled Internal Standard S2a->S2b S2b->End Problem Solved S3b Source Alternative Enzyme S3a->S3b S3b->End Problem Solved

Caption: Troubleshooting workflow for this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Interference1 Matrix Interferences Extraction->Interference1 Potential Issue Chromatography Chromatography (HPLC/UPLC) Extraction->Chromatography Interference2 Isomeric Co-elution Chromatography->Interference2 Potential Issue Detection Detection (MS, RID, ELSD) Chromatography->Detection Quantification Quantification Detection->Quantification Result Final Result Quantification->Result

Caption: this compound analysis experimental workflow.

References

Technical Support Center: Synthesis and Purification of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of L-Iditol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Purity of this compound after Synthesis Incomplete hydrogenation of L-sorbose.Optimize hydrogenation conditions (catalyst, pressure, temperature). Ensure adequate reaction time.
Formation of D-sorbitol as a major byproduct during hydrogenation.[1][2]Utilize a catalyst known for higher diastereoselectivity towards this compound, such as certain nickel-based catalysts.[1]
Residual starting materials or byproducts from the fermentation step to produce L-sorbose.[3][4][5]Purify the L-sorbose starting material before hydrogenation.
Difficulty in this compound Crystallization Presence of impurities, particularly D-sorbitol and residual L-sorbose, which inhibit crystallization.[1][3]Purify the crude this compound syrup using chromatographic methods before attempting crystallization.[1][3][4]
Incorrect solvent or concentration.This compound can be crystallized from a concentrated aqueous solution after chromatographic purification. Organic solvents are generally not required.[5]
Supersaturation not achieved.Concentrate the purified this compound fraction to a high dry matter content (around 80%) and then cool with stirring to induce crystallization.[5]
Chromatographic Separation Yields Poor Resolution Inappropriate stationary phase or mobile phase.Use strong cationic exchange resins for the chromatographic separation of this compound from L-sorbose and D-sorbitol.[1]
Column overloading.Optimize the loading volume and concentration of the syrup on the chromatography column.
Improper flow rate.Adjust the elution flow rate to improve peak resolution.
This compound Purity Decreases Over Time Potential degradation of the compound.Store purified this compound in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The most common impurities depend on the synthetic route. In the widely used method of L-sorbose hydrogenation, the primary impurity is the C5 epimer, D-sorbitol.[1] Residual unreacted L-sorbose is also a significant impurity.[3][4] If the L-sorbose is produced via fermentation of D-sorbitol, traces of other sugars and polyols may also be present.[3][5]

Q2: Why is direct crystallization of this compound from the reaction mixture often unsuccessful?

Direct crystallization of this compound from the crude reaction mixture is often impossible due to the presence of impurities like D-sorbitol and L-sorbose.[1][3] These impurities interfere with the formation of a stable crystal lattice. Even after the removal of L-sorbose, the presence of other polyols can inhibit crystallization.[1] Therefore, a high degree of purity is typically required before crystallization can be successfully initiated.

Q3: What is the most effective method for purifying synthesized this compound?

Chromatographic separation is the most effective and widely cited method for purifying this compound from the synthesis mixture, particularly from L-sorbose and D-sorbitol.[1][3][4] This technique can yield this compound with a purity of 90% to 99.5% or even higher.[3][4]

Q4: Can enzymatic methods be used to improve the purity of this compound?

Yes, enzymatic methods can be employed to produce this compound with high initial purity. The use of microorganisms such as Candida intermedia or specific enzymes like this compound 2-dehydrogenase can selectively reduce L-sorbose to this compound, minimizing the formation of D-sorbitol.[7][8] This can simplify downstream purification steps.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[9] Gas Chromatography (GC) can also be used, as indicated by product specifications from suppliers.[10] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[11]

Experimental Protocols

Chromatographic Purification of this compound

This protocol describes a general procedure for the purification of this compound from a mixture containing L-sorbose using a strong cationic exchange resin.

Materials:

  • Crude this compound syrup (containing this compound and L-sorbose)

  • Strong cationic exchange resin (e.g., loaded with calcium ions)

  • Deionized water (mobile phase)

  • Chromatography column

Procedure:

  • Pack the chromatography column with the strong cationic exchange resin.

  • Equilibrate the column with deionized water.

  • Dilute the crude this compound syrup with deionized water to a suitable concentration.

  • Load the diluted syrup onto the top of the column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions and analyze them for this compound and L-sorbose content using a suitable analytical method (e.g., HPLC).

  • Pool the fractions highly enriched in this compound. The target purity for the this compound-rich fraction is typically between 95% and 99.5%.[3][4]

  • The L-sorbose-rich fraction can be collected separately for recycling.[1]

Recrystallization of Purified this compound

This protocol outlines the steps for crystallizing this compound from a purified, concentrated solution.

Materials:

  • Purified this compound solution

  • Crystallization vessel with stirring capabilities

Procedure:

  • Concentrate the purified this compound solution under vacuum to a dry matter content of approximately 80%.[5]

  • Transfer the concentrated syrup to a crystallization vessel equipped with a stirrer.

  • Cool the syrup while stirring to induce nucleation and crystal growth.

  • Continue stirring until crystallization is complete.

  • Separate the this compound crystals from the mother liquor by centrifugation or filtration.

  • Wash the crystals with a small amount of cold water to remove any remaining mother liquor.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Chromatographic Separation of this compound and L-Sorbose

Parameter Value Reference
Adsorbent Strong cationic resin[1]
Mobile Phase Water[3]
Feed Composition ~55% this compound, ~45% L-Sorbose[3]
Purity of this compound Fraction 95% - 99.5%[3][4]
Extraction Yield of this compound Nearly 100%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product L_Sorbose L-Sorbose Hydrogenation Catalytic Hydrogenation L_Sorbose->Hydrogenation Crude_Mixture Crude Mixture (this compound, D-Sorbitol, L-Sorbose) Hydrogenation->Crude_Mixture Chromatography Chromatographic Separation Crude_Mixture->Chromatography L_Iditol_Fraction Purified this compound Fraction (>95%) Chromatography->L_Iditol_Fraction Impurity_Fraction Impurity Fraction (L-Sorbose, D-Sorbitol) Chromatography->Impurity_Fraction Crystallization Crystallization L_Iditol_Fraction->Crystallization Pure_L_Iditol Pure Crystalline This compound Crystallization->Pure_L_Iditol

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_outcome Desired Outcome low_purity Low this compound Purity impurities Presence of Impurities (D-Sorbitol, L-Sorbose) low_purity->impurities crystallization_failure Crystallization Failure crystallization_failure->impurities chromatography Chromatographic Purification impurities->chromatography enzymatic_synthesis Enzymatic Synthesis impurities->enzymatic_synthesis Preventative high_purity High Purity this compound chromatography->high_purity enzymatic_synthesis->high_purity

Caption: Logical relationship between purity issues and solutions in this compound production.

References

Technical Support Center: Quantification of L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of L-Iditol, a polar sugar alcohol. It is intended for researchers, scientists, and drug development professionals utilizing techniques like LC-MS/MS for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis in biological samples (e.g., plasma, urine), endogenous components like salts, phospholipids, and proteins can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[5][2] Given that this compound is a highly polar compound, it can be particularly susceptible to interference from polar matrix components.[6][7]

Q2: What are the primary sources of matrix effects in common biological samples?

A2: The primary sources depend on the sample type.

  • Plasma/Serum: Phospholipids are a major contributor to matrix effects, often co-extracting with analytes and suppressing the MS signal.[8] Proteins and salts are also significant sources of interference.[4]

  • Urine: High concentrations of inorganic salts and urea are the main culprits.[4]

  • Tissue Homogenates: These are highly complex matrices containing a wide variety of lipids, proteins, and other small molecules that can interfere with analysis.

Q3: How can I determine if my this compound assay is impacted by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer after the analytical column.[5][4][9] A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.[5][9]

  • Post-Extraction Spike Method: This is a quantitative assessment.[4] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure known as the Matrix Factor (MF).[4]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are forms of matrix effects. Ion suppression is a decrease in the analyte signal caused by co-eluting matrix components, while ion enhancement is an increase in the signal.[10] Ion suppression is more common and often results from competition for ionization in the MS source or inefficient droplet formation/evaporation.[5]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A5: A SIL-IS, such as this compound-¹³C₆, is the ideal internal standard.[11][12] Because it is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects.[11] By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.[10][12][13] Using a structural analog as an internal standard is less effective as its chromatographic behavior and ionization efficiency may differ significantly from this compound, failing to adequately compensate for matrix effects.[12]

Troubleshooting Guide

Problem: My this compound signal is significantly lower in plasma samples compared to my standards prepared in solvent.

  • Potential Cause: Ion suppression due to matrix components in the plasma, most notably phospholipids.[8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[14] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[14][15] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[14]

    • Optimize Chromatography: Since this compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[6][16] HILIC can effectively separate this compound from late-eluting, non-polar interferences like phospholipids, which are poorly retained and elute early.[6]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components introduced into the MS system.[5][4][9]

    • Implement a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound. This will compensate for signal suppression that cannot be eliminated through sample cleanup or chromatography.[12][13]

Problem: I am observing high variability in my this compound results between different patient samples.

  • Potential Cause: Differential matrix effects between individual samples. The composition of plasma or urine can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement.[13]

  • Troubleshooting Steps:

    • Mandatory Use of a SIL-IS: This is the most critical step. A SIL-IS will co-elute with this compound and experience the same sample-specific matrix effects, correcting for the variability.[13]

    • Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of blank matrix to ensure the method is rugged and not susceptible to inter-individual differences.[3]

    • Standard Addition Method: For problematic samples, the standard addition method can be used. This involves creating a calibration curve within each individual sample, which inherently corrects for its specific matrix effect. However, this approach is labor-intensive and not practical for high-throughput analysis.[5][9]

Problem: My internal standard (a structural analog) is not correcting for the observed matrix effect.

  • Potential Cause: The internal standard has different physicochemical properties than this compound, causing it to elute at a different retention time and/or respond differently to matrix interferences.

  • Troubleshooting Steps:

    • Verify Co-elution: Check the chromatograms to see if the internal standard and this compound are eluting close to each other. If they are not, the IS cannot compensate for matrix effects occurring at the retention time of this compound.

    • Switch to a SIL-IS: The definitive solution is to replace the structural analog with a stable isotope-labeled internal standard for this compound.[11][12] This ensures identical chromatographic behavior and response to matrix effects, providing reliable correction.[13]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes the post-extraction spike method to quantify the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and the SIL-IS into the final, clean extract.

    • Set C (Blank Matrix): Process the blank biological matrix through the entire sample preparation procedure without adding the analyte or IS. This is to check for interferences.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • Analyte MF = (Peak Response of this compound in Set B) / (Peak Response of this compound in Set A)

    • IS-Normalized MF = (Response Ratio of this compound/SIL-IS in Set B) / (Response Ratio of this compound/SIL-IS in Set A)

  • Interpretation:

    • An MF = 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-Normalized MF should be close to 1, demonstrating that the SIL-IS effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be ≤15%.

Table 1: Comparison of Sample Preparation Techniques for this compound

(Based on typical performance for polar analytes)

TechniquePrincipleProsConsTypical Recovery %Matrix Effect Reduction Efficiency
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile).[14]Fast, simple, inexpensive.Non-selective, significant matrix components (especially phospholipids) remain.[14]85-105%Low
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases.Can provide cleaner extracts than PPT.This compound is highly polar and may have low recovery in common organic solvents.[14]40-70%Medium
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution. Mixed-mode or HILIC phases are suitable.High selectivity, can provide very clean extracts and concentrate the analyte.[14][17]More complex, time-consuming, and expensive than PPT.>80%High
Table 2: Quantitative Assessment of Matrix Effects
MethodExperimental SetupCalculationInterpretation of Results
Post-Extraction Addition Compare analyte response in neat solvent vs. response in post-extracted blank matrix.[4]Matrix Factor (MF) = Peak Area(Matrix+Analyte) / Peak Area(Solvent+Analyte)MF < 1: SuppressionMF > 1: EnhancementMF = 1: No effect
Post-Column Infusion Infuse a constant flow of analyte post-column while injecting a blank matrix extract.[9]Qualitative observation of the analyte's signal baseline.A stable baseline indicates no matrix effect at that retention time. Dips or peaks in the baseline indicate suppression or enhancement, respectively.[5][4]

Visualizations

G Workflow for Matrix Effect Investigation A Unexpected Results Observed (Poor Accuracy/Precision) B Suspect Matrix Effect A->B C Assess Matrix Effect (Post-Extraction Spike Method) B->C D Calculate IS-Normalized Matrix Factor (MF) C->D E Is MF within acceptable limits (e.g., 0.85-1.15)? D->E F Proceed with Validation E->F Yes G Implement Mitigation Strategy E->G No H Optimize Sample Prep (e.g., switch to SPE) G->H I Optimize Chromatography (e.g., implement HILIC) G->I J Implement SIL-IS G->J K Re-evaluate Matrix Effect H->K I->K J->K K->D

Caption: Logical workflow for identifying and addressing matrix effects.

G Principle of Stable Isotope Dilution (SID) cluster_0 In Sample (with Matrix Effect) cluster_1 LC-MS/MS Detection A This compound (Analyte) C Matrix Interference A->C Suppressed D Reduced Signal (Analyte) A->D B This compound-¹³C₆ (SIL-IS) B->C Equally Suppressed E Reduced Signal (SIL-IS) B->E F Ratio [Analyte]/[SIL-IS] Remains Constant D->F E->F

Caption: How a SIL-IS corrects for signal suppression.

G Comparison of Sample Preparation Workflows cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Analyze Supernatant ppt3->ppt4 lle1 Plasma Sample lle2 Add Buffer & Extraction Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 spe1 Plasma Sample spe2 Load onto SPE Plate spe1->spe2 spe3 Wash & Elute spe2->spe3 spe4 Evaporate & Reconstitute spe3->spe4

Caption: Workflows for three common sample preparation techniques.

References

How to differentiate L-Iditol from its isomers analytically

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical differentiation of sugar alcohol (alditol) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of L-Iditol and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound from its isomers?

A1: this compound and its isomers, such as D-sorbitol, D-mannitol, and galactitol, are stereoisomers. This means they possess the same chemical formula (C₆H₁₄O₆) and the same atom-to-atom connectivity. The only difference lies in the three-dimensional arrangement of their hydroxyl (-OH) groups. This structural similarity leads to nearly identical physical and chemical properties, including polarity and mass, making their separation and individual identification a significant analytical challenge. Consequently, specialized analytical techniques are required to resolve these subtle structural differences.

Q2: Which analytical techniques are most effective for separating and identifying this compound and its isomers?

A2: The three primary techniques recommended for the successful differentiation of alditol isomers are:

  • High-Performance Liquid Chromatography (HPLC): Particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a powerful method for separating underivatized sugar alcohols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution but requires a chemical derivatization step to make the non-volatile sugar alcohols amenable to gas-phase analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of isomers based on the unique magnetic environment of each proton and carbon atom.

The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, and available instrumentation.

Analytical Technique Troubleshooting Guides

This section provides detailed methodologies and troubleshooting for the key analytical techniques used to differentiate this compound from its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC, especially the HPAEC-PAD method, is highly effective for separating sugar alcohols in their native form. The separation is based on the weak acidic nature of the hydroxyl groups, which can be ionized at high pH, allowing for differential interaction with an anion-exchange stationary phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis Sample Dissolve Sample in DI Water Filter Filter through 0.22 µm Syringe Filter Sample->Filter Standards Prepare Individual Isomer Standards Standards->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Dionex CarboPac™ MA1 Column Inject->Separate Detect Pulsed Amperometric Detection (PAD) Separate->Detect Identify Identify Peaks by Retention Time (RT) Detect->Identify Quantify Quantify using Standard Curves Identify->Quantify

Figure 1: Experimental workflow for HPAEC-PAD analysis of alditol isomers.
  • Instrumentation: High-performance IC system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: Dionex CarboPac™ MA1 Analytical Column (4 x 250 mm) with a corresponding guard column.

  • Mobile Phase: Isocratic elution with Sodium Hydroxide (NaOH) solution. The concentration is critical for separation (e.g., 480 mM NaOH).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD), using a standard carbohydrate waveform.

  • Sample Preparation: Dissolve samples and standards in deionized (DI) water and filter through a 0.22 µm syringe filter before injection.

The elution order on a CarboPac MA1 column is influenced by the pKa of the alditols. This allows for their separation.

Alditol IsomerTypical Retention Time (minutes)
Arabitol~10.5
Galactitol ~12.0
D-Sorbitol ~13.5
D-Mannitol ~14.5
This compound~15.0-16.0 (Estimated)

Note: The retention time for this compound is estimated based on typical elution patterns. Actual retention times can vary between systems and with minor changes in experimental conditions. Co-injection with a pure standard is required for definitive identification.

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Incorrect mobile phase concentration.2. Column degradation.3. Flow rate too high.1. Prepare fresh NaOH eluent and ensure accurate concentration. The selectivity between sugar alcohols is highly dependent on hydroxide concentration.2. Replace the guard or analytical column.3. Reduce the flow rate to improve separation efficiency.
Fluctuating Retention Times 1. Inconsistent mobile phase preparation.2. Temperature fluctuations.3. Pump malfunction or leaks.1. Use an eluent generation system if available, or prepare a large batch of mobile phase.2. Ensure the column compartment temperature is stable.3. Check the HPLC system for leaks and perform pump maintenance.
No or Low Signal (PAD) 1. Electrode surface is fouled or poisoned.2. Incorrect waveform settings.3. Reference electrode failure.1. Clean or polish the gold working electrode according to the manufacturer's instructions.2. Verify the correct PAD waveform for carbohydrates is being used.3. Check and replace the reference electrode if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and structural information from mass spectra. However, it requires derivatization to increase the volatility of the sugar alcohols. The most common method is the conversion to alditol acetates.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Start Aqueous Sample/ Standard Reduce Reduction with NaBH₄ Start->Reduce Acetylate Acetylation with Acetic Anhydride Reduce->Acetylate Extract Liquid-Liquid Extraction (e.g., with Chloroform) Acetylate->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject into GC-MS System Dry->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Identify_RI Identify by Retention Index (RI) Detect->Identify_RI Identify_MS Confirm with Mass Spectrum Detect->Identify_MS

Figure 2: Workflow for alditol isomer analysis via GC-MS of alditol acetates.
  • Reduction: To an aqueous solution of the sugar alcohol sample (or a dried residue dissolved in water), add Sodium Borohydride (NaBH₄) and let the reaction proceed for 1-2 hours at room temperature. This step is essential when starting from reducing sugars to form the corresponding alditols, but it is good practice even with alditol standards to ensure consistency.

  • Quench: Decompose excess NaBH₄ by the careful, dropwise addition of glacial acetic acid.

  • Acetylation: Add a catalyst (e.g., 1-methylimidazole) followed by acetic anhydride. Heat the mixture (e.g., at 37°C for 45 minutes) to form the per-acetylated alditols.[1]

  • Extraction: After cooling, quench the reaction with water and extract the alditol acetates into an organic solvent like chloroform or dichloromethane.[1]

  • Analysis: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

  • GC System: Gas chromatograph with a capillary column suitable for polar compounds (e.g., a mid-polarity phase like Rtx-225).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold, then ramp at 5-10 °C/min to a final temperature of ~280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500.

Isomers are differentiated by their unique retention times (or retention indices). While mass spectra of stereoisomers are identical, their separation by GC is highly effective.

Alditol Acetate DerivativeTypical Elution Order
Arabinitol Acetate1
Ribitol Acetate2
Mannitol Acetate 3
Galactitol Acetate 4
Sorbitol (Glucitol) Acetate 5
Iditol Acetate ~5-6 (close to Sorbitol)

Note: The exact retention times will depend on the specific column and temperature program. The elution order is generally consistent. Iditol acetate is expected to elute very close to sorbitol acetate.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Peak Intensity 1. Incomplete derivatization.2. Degradation of derivatives in the injector.3. Sample loss during extraction.1. Ensure reagents are fresh and reaction conditions (time, temp) are optimal. Ensure the sample is completely dry before adding derivatization reagents.2. Use a deactivated inlet liner. Lower the injector temperature if necessary.3. Optimize the liquid-liquid extraction procedure.
Multiple Peaks for a Single Isomer 1. Incomplete acetylation.2. Presence of anomers (if starting from a reducing sugar and reduction was incomplete).3. Contamination from reagents.1. Ensure sufficient reagent and reaction time for all hydroxyl groups to be acetylated.2. Ensure the initial reduction step with NaBH₄ goes to completion.3. Run a reagent blank to check for interfering peaks.
Poor Peak Shape (Tailing) 1. Active sites in the GC system (liner, column).2. Column overload.1. Use a deactivated liner and/or trim the front end of the column.2. Dilute the sample before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive method for structure elucidation. Each alditol isomer has a unique symmetry, which results in a distinct number of signals and specific chemical shifts in both ¹H and ¹³C NMR spectra.

NMR_Logic Isomer Alditol Isomer Symmetry Molecular Symmetry Isomer->Symmetry determines Shifts Specific Chemical Shifts (δ) & Coupling Constants (J) Isomer->Shifts results in Signals Number of Unique ¹³C and ¹H Signals Symmetry->Signals dictates

Figure 3: Relationship between isomer structure and NMR spectral features.
  • Sample Preparation: Dissolve 5-10 mg of the purified alditol in ~0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which exchanges with the hydroxyl protons, simplifying the spectrum.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard 1D proton experiment.

    • ¹³C NMR: Standard 1D carbon experiment with proton decoupling.

    • 2D NMR (optional but recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to aid in unambiguous signal assignment.

The chemical shifts are highly sensitive to the stereochemistry of the hydroxyl groups. Due to symmetry, some isomers show fewer signals than the six carbons they contain.

Alditol IsomerSymmetryUnique ¹³C SignalsRepresentative ¹³C Chemical Shifts (δ, ppm)
D-Mannitol C₂3~64.1 (C1/C6), 71.8 (C3/C4), 72.3 (C2/C5)
Galactitol Cᵢ (meso)3~64.5 (C1/C6), 71.0 (C2/C5), 72.5 (C3/C4)
D-Sorbitol C₁ (none)6~63.5, 64.0, 70.8, 72.2, 72.3, 74.3
This compound C₂3Expected to be different from Mannitol & Galactitol

Note: Data for D-Mannitol and D-Sorbitol are based on experimental values from the Biological Magnetic Resonance Bank (BMRB). Chemical shifts are approximate and can vary slightly based on concentration and pH. This compound, having C₂ symmetry like mannitol, is also expected to show 3 unique carbon signals, but their chemical shifts will be distinct due to the different stereochemistry.

IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming.1. Dilute the sample or slightly increase the temperature.2. Treat the sample with a chelating agent (e.g., Chelex) if metal contamination is suspected.3. Re-shim the spectrometer on the sample.
Overlapping ¹H Signals 1. Inherent spectral complexity.2. Insufficient magnetic field strength.1. Use 2D NMR techniques (COSY, HSQC) to resolve correlations and aid assignment.2. If available, use a higher-field NMR spectrometer for better signal dispersion.
Difficulty in Assignment 1. Lack of reference data.2. Complex splitting patterns.1. Run spectra of pure, authenticated standards of each expected isomer under identical conditions.2. Use 2D NMR (COSY, HSQC, HMBC) to build a connectivity map of the molecule.

References

Calibrating instruments for accurate L-Iditol measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for accurate L-Iditol measurement.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and enzymatic assays using this compound 2-dehydrogenase (also known as sorbitol dehydrogenase).

Q2: How should I prepare and store my this compound standard solutions?

A2: this compound standard should be of high purity (>98%). For stock solutions, dissolve this compound in ultrapure water. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability. Working standards should be prepared fresh daily by diluting the stock solution. Before use, allow frozen standards to thaw completely and come to room temperature.

Q3: What are the critical parameters for developing a calibration curve for this compound?

A3: A robust calibration curve is essential for accurate quantification. Key parameters include:

  • Linearity: The method should be linear across a defined range of concentrations. A coefficient of determination (r²) of >0.99 is generally considered acceptable.[1]

  • Range: The concentration range should encompass the expected concentrations of this compound in your samples.[2]

  • Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible results).[3]

  • Limits of Detection (LOD) and Quantification (LOQ): These determine the lowest concentration of this compound that can be reliably detected and quantified.

Troubleshooting Guides

HPLC-RID Analysis

Q4: I am observing peak splitting in my this compound chromatogram. What are the possible causes and solutions?

A4: Peak splitting in HPLC can be caused by several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample and re-inject.
Injection Solvent Mismatch Dissolve the sample in the mobile phase.
Column Contamination Flush the column with a strong solvent or replace it.
Void in the Column Replace the column.
Co-elution with an Interfering Compound Optimize the mobile phase composition or gradient.

Q5: My baseline is drifting during the HPLC-RID analysis. How can I fix this?

A5: Baseline drift in RID is often related to temperature fluctuations or mobile phase inconsistencies.

Potential Cause Troubleshooting Steps
Temperature Fluctuations Ensure the column and detector are in a temperature-controlled environment. Allow the system to equilibrate fully before starting the run.
Mobile Phase Inconsistency Degas the mobile phase thoroughly. Prepare fresh mobile phase daily.
Contaminated Mobile Phase Use high-purity solvents and salts. Filter the mobile phase before use.
Leaking Pump Seals Inspect and replace pump seals if necessary.
GC-MS Analysis

Q6: My this compound derivatization seems incomplete, leading to poor peak shape. How can I improve it?

A6: Incomplete derivatization is a common issue in GC-MS analysis of polar analytes like this compound. The most common derivatization for sugar alcohols is acetylation to form alditol acetates.[4]

Potential Cause Troubleshooting Steps
Presence of Water Ensure all glassware is dry and use anhydrous reagents. Dry the sample completely before adding derivatization reagents.
Insufficient Reagent Use a molar excess of the derivatization reagent.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For acetylation, heating at a specific temperature for a defined period is often required.[5]
Improper Reagent Storage Store derivatization reagents in a desiccator to prevent moisture absorption.

Q7: I am observing matrix effects in my biological samples when analyzing this compound by GC-MS. How can I mitigate this?

A7: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.

Mitigation Strategy Description
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is similar to your samples.
Stable Isotope-Labeled Internal Standard Use an isotopically labeled this compound internal standard, which will co-elute and experience similar matrix effects, allowing for accurate correction.
Optimized Sample Preparation Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
Enzymatic Assay

Q8: The absorbance values in my this compound enzymatic assay are very low. What could be the problem?

A8: Low absorbance in an enzymatic assay can indicate issues with the enzyme, substrate, or reaction conditions. These assays typically use sorbitol dehydrogenase, which catalyzes the oxidation of this compound to L-sorbose, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically.[6][7]

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -20°C). Prepare fresh enzyme solutions for each assay.
Incorrect pH Check the pH of the reaction buffer. The optimal pH for sorbitol dehydrogenase is typically around 9.0-9.5.
Sub-optimal Temperature Ensure the reaction is incubated at the recommended temperature (e.g., 37°C).[8]
Presence of Inhibitors Samples may contain enzyme inhibitors. Perform a spike and recovery experiment to assess for inhibition.

Experimental Protocols

HPLC-RID Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrument and application.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation (for plasma/serum):

    • To 100 µL of plasma/serum, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC-RID Conditions:

    • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[9]

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector.

GC-MS Method for this compound Quantification (as Alditol Acetate)

This protocol involves a two-step derivatization process.

  • Standard and Sample Preparation: Prepare standards and process biological samples as described for the HPLC method to the point of the dried extract.

  • Derivatization:

    • Reduction: To the dried residue, add a solution of sodium borohydride in a suitable solvent (e.g., ammonia or pyridine) and incubate to reduce this compound to its alditol form.

    • Acetylation: After reduction, add acetic anhydride and a catalyst (e.g., 1-methylimidazole or pyridine) and heat to form the alditol acetate derivative.[5]

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the this compound acetate derivative.

Enzymatic Assay for this compound Quantification

This protocol is based on the activity of sorbitol dehydrogenase (this compound 2-dehydrogenase).

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with a pH of approximately 9.5 (e.g., glycine-NaOH or pyrophosphate buffer).

    • NAD+ Solution: Prepare a solution of NAD+ in the assay buffer.

    • Sorbitol Dehydrogenase Solution: Prepare a solution of the enzyme in a suitable buffer.

  • Assay Procedure:

    • Pipette the sample or this compound standard into a 96-well plate or cuvette.

    • Add the assay buffer and NAD+ solution.

    • Incubate for a short period to allow for any background reactions.

    • Initiate the reaction by adding the sorbitol dehydrogenase solution.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculation: Calculate the rate of NADH formation, which is proportional to the this compound concentration in the sample. Use a calibration curve generated from the this compound standards to determine the concentration in the unknown samples.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of sugar alcohols using the described methods. These values should be considered as a starting point, and each laboratory should perform its own validation.

Table 1: HPLC-RID Method Performance for Sugar Alcohols [10][11][12]

ParameterTypical Value
Linearity Range 0.1 - 5 mg/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.01 - 0.17 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL
Recovery 85 - 110%

Table 2: GC-MS Method Performance for Alditols (as Acetate Derivatives) [13]

ParameterTypical Value
Linearity Range 0.02 - 2.5 mg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 - 1.38 mg/L
Limit of Quantification (LOQ) 0.17 - 2.88 mg/L
Recovery 80 - 110%

Table 3: Enzymatic Assay Performance for Sorbitol/Xylitol [14]

ParameterTypical Value
Working Range 1 - 20 µ g/assay
Limit of Detection (LOD) ~0.2 mg/L
Limit of Quantification (LOQ) ~0.6 mg/L
Recovery 95 - 105%

Visualizations

Instrument_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions Cal_Curve Generate Calibration Curve Standard->Cal_Curve Sample Prepare Samples (e.g., extraction, derivatization) Sample_Analysis Analyze Samples Sample->Sample_Analysis Quantify Quantify this compound in Samples Cal_Curve->Quantify Sample_Analysis->Quantify

Caption: General workflow for instrument calibration and this compound quantification.

Troubleshooting_Peak_Splitting Start Peak Splitting Observed Q1 Is the injection solvent stronger than the mobile phase? Start->Q1 A1_Yes Dissolve sample in mobile phase Q1->A1_Yes Yes Q2 Is the column overloaded? Q1->Q2 No End Peak shape improved A1_Yes->End A2_Yes Dilute sample Q2->A2_Yes Yes Q3 Is the column contaminated or has a void? Q2->Q3 No A2_Yes->End A3_Yes Flush or replace column Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting decision tree for peak splitting in HPLC.

Matrix_Effect_Mitigation Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Dilution Sample Dilution Matrix_Effect->Dilution Matrix_Match Matrix-Matched Calibration Matrix_Effect->Matrix_Match IS Stable Isotope-Labeled Internal Standard Matrix_Effect->IS Cleanup Sample Cleanup (SPE/LLE) Matrix_Effect->Cleanup Accurate_Quant Accurate Quantification Dilution->Accurate_Quant Matrix_Match->Accurate_Quant IS->Accurate_Quant Cleanup->Accurate_Quant

Caption: Strategies to mitigate matrix effects in this compound analysis.

References

Validation & Comparative

L-Iditol vs. D-Sorbitol: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-iditol and D-sorbitol, two six-carbon sugar alcohols, in the context of metabolic studies. While structurally similar as stereoisomers, their distinct spatial arrangements of hydroxyl groups lead to differences in their metabolic fates and enzymatic processing. This document summarizes key metabolic pathways, presents available quantitative data, outlines experimental protocols for their comparative analysis, and provides visual representations of relevant biological processes.

Metabolic Pathways and Enzymatic Conversion

The primary enzyme responsible for the metabolism of both this compound and D-sorbitol is Sorbitol Dehydrogenase (SDH) , also known as this compound 2-dehydrogenase.[1][2][3] This enzyme catalyzes the NAD+-dependent oxidation of these sugar alcohols.

D-Sorbitol is a key intermediate in the polyol pathway , a two-step metabolic route that converts glucose to fructose.[4][5][6] In this pathway, aldose reductase first reduces glucose to D-sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[4][5][6] This pathway is particularly active in tissues that do not require insulin for glucose uptake and can be implicated in diabetic complications due to the accumulation of sorbitol.[6]

This compound's primary metabolic fate is its oxidation to L-sorbose by sorbitol dehydrogenase.[2] Unlike D-sorbitol, this compound is not an intermediate in the well-established polyol pathway starting from glucose.

dot

cluster_D_Sorbitol D-Sorbitol Metabolism (Polyol Pathway) cluster_L_Iditol This compound Metabolism Glucose Glucose D-Sorbitol D-Sorbitol Glucose->D-Sorbitol Aldose Reductase (NADPH -> NADP+) D-Fructose D-Fructose D-Sorbitol->D-Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound L-Sorbose L-Sorbose This compound->L-Sorbose Sorbitol Dehydrogenase (this compound 2-dehydrogenase) (NAD+ -> NADH)

Metabolic pathways of D-Sorbitol and this compound.

Quantitative Data: Enzyme Substrate Specificity

Direct comparative kinetic studies (Km and Vmax) for this compound and D-sorbitol with purified sorbitol dehydrogenase under identical conditions are not extensively available in the public domain. However, data on the relative substrate specificity of sorbitol dehydrogenase from a commercial source provides valuable insight.

SubstrateRelative Activity (%)
D-Sorbitol 100
Galactitol27
This compound 42
Xylitol1
D-Arabitol0
D-Mannitol0
D-Glucose0
D-Galactose0
Maltose0
Table 1: Relative substrate specificity of Sorbitol Dehydrogenase (SORDH). Data is expressed as a percentage of the activity with D-Sorbitol.[7]

This data indicates that while D-sorbitol is the preferred substrate for this particular sorbitol dehydrogenase, this compound is also a significant substrate, being metabolized at 42% of the rate of D-sorbitol under the tested conditions.[7]

Experimental Protocols

To conduct a comparative metabolic study of this compound and D-sorbitol, a combination of cell culture experiments and analytical chemistry techniques can be employed.

Cellular Uptake and Metabolism Assay

Objective: To determine the rate of uptake and metabolism of this compound and D-sorbitol in a specific cell line (e.g., HepG2 liver cells).

Methodology:

  • Cell Culture: Culture the chosen cell line to near confluence in appropriate growth media.

  • Incubation: Replace the growth medium with a serum-free medium containing either this compound or D-sorbitol at a known concentration (e.g., 1-10 mM). Include a control group with no added sugar alcohol.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect both the cell culture medium and the cells.

  • Sample Preparation:

    • Medium: Precipitate proteins from the medium using a suitable method (e.g., cold acetonitrile) and centrifuge to collect the supernatant.

    • Cells: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells (e.g., using sonication or a lysis buffer). Centrifuge to remove cell debris and collect the supernatant (cytosolic fraction).

  • Quantification: Analyze the concentrations of this compound, D-sorbitol, L-sorbose, and D-fructose in the prepared medium and cell lysate samples using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Sugar Alcohols and their Metabolites

Objective: To separate and quantify this compound, D-sorbitol, L-sorbose, and D-fructose in biological samples.

Instrumentation:

  • An HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of these non-UV absorbing compounds.[8][9][10][11][12]

  • A specialized column for carbohydrate analysis, such as a calcium-type cation-exchange resin gel column, is recommended.[8]

Chromatographic Conditions (Example):

  • Column: Calcium type cation-exchange resin gel column (e.g., 7.9 mm i.d. × 300 mm).[8]

  • Mobile Phase: HPLC-grade water.[8][9]

  • Flow Rate: 0.8 ml/min.[8]

  • Column Temperature: 75 °C.[8]

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 μl.[8]

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound, D-sorbitol, L-sorbose, and D-fructose of known concentrations.

  • Sample Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

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cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Incubation 2. Incubation with This compound or D-Sorbitol Cell_Culture->Incubation Sampling 3. Time-Course Sampling (Medium and Cells) Incubation->Sampling Sample_Prep 4. Sample Preparation (Protein Precipitation, Cell Lysis) Sampling->Sample_Prep HPLC 5. HPLC Analysis (Quantification of Substrates and Metabolites) Sample_Prep->HPLC Data_Analysis 6. Data Analysis (Uptake and Metabolism Rates) HPLC->Data_Analysis

Generalized experimental workflow.

Conclusion

This compound and D-sorbitol, while being stereoisomers, exhibit notable differences in their metabolic processing. D-sorbitol is an integral part of the well-characterized polyol pathway, linking glucose metabolism to fructose production. This compound, on the other hand, is primarily metabolized to L-sorbose. The available data suggests that sorbitol dehydrogenase has a higher affinity for D-sorbitol compared to this compound.

For researchers in metabolic studies and drug development, understanding these differences is crucial. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the kinetics of their transport and metabolism in various cell types and tissues. Such studies will contribute to a more comprehensive understanding of polyol metabolism and its implications in health and disease.

References

A Comparative Analysis of L-Iditol and Other Sugar Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sugar alcohols is critical for their effective application. This guide provides a comprehensive, data-driven comparison of L-Iditol with other common sugar alcohols, including sorbitol, mannitol, xylitol, and erythritol. We delve into their biochemical properties, metabolic pathways, and analytical methodologies, presenting quantitative data in accessible formats and detailing experimental protocols for their evaluation.

Section 1: Physicochemical and Metabolic Properties

Sugar alcohols, or polyols, are a class of carbohydrates that are structurally similar to sugars but are metabolized differently in the human body.[1] They are generally less sweet and provide fewer calories than sucrose.[1] This section compares the key physicochemical and metabolic parameters of this compound and other prominent sugar alcohols.

Data Presentation: Comparative Properties of Sugar Alcohols

The following table summarizes the key quantitative data for this compound and other commonly used sugar alcohols. This data is essential for selecting the appropriate sugar alcohol for a specific research or development application.

PropertyThis compoundSorbitolMannitolXylitolErythritol
Molecular Formula C₆H₁₄O₆[2]C₆H₁₄O₆[3]C₆H₁₄O₆C₅H₁₂O₅[3]C₄H₁₀O₄[3]
Molecular Weight ( g/mol ) 182.17[2]182.17[3]182.17152.15[3]122.12[3]
Relative Sweetness (Sucrose = 1) -0.5-0.6[4][5]0.5[5]0.8-1.0[4]0.6-0.7[4]
Caloric Value (kcal/g) -2.6[3][4]1.6[6]2.4[3][4]0.2[3][4]
Glycemic Index (GI) -9[3][4]2[5]13[4][5]0-1[4][5]
Melting Point (°C) 75.0 - 79.0[7]95[3]166-16892-96[3]121[3]

Data for this compound is less commonly reported in comparative food science literature; some values are not available.

Section 2: Metabolic Pathways and Signaling

The metabolic fate of sugar alcohols is a key determinant of their physiological effects. The primary pathway for the metabolism of many hexitols, including sorbitol and potentially this compound, is the polyol pathway.

The Polyol Pathway

The polyol pathway involves two key enzymes: aldose reductase and sorbitol dehydrogenase (also known as this compound 2-dehydrogenase).[7] Under conditions of high glucose, aldose reductase converts glucose to sorbitol.[7] Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose.[7] This pathway is particularly relevant in tissues such as the lens, nerve, and kidney.

The enzyme this compound 2-dehydrogenase (EC 1.1.1.14) catalyzes the reversible conversion of this compound to L-sorbose and also acts on other sugar alcohols like D-glucitol (sorbitol) to form D-fructose.[8][9] This enzymatic activity links the metabolism of these sugar alcohols to fructose and mannose metabolism.[8]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol / this compound Glucose->Sorbitol Aldose Reductase Glycolysis Glycolysis Glucose->Glycolysis Fructose Fructose / L-Sorbose Sorbitol->Fructose Sorbitol Dehydrogenase (this compound 2-Dehydrogenase) Fructose_Metabolism Fructose Metabolism Fructose->Fructose_Metabolism NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Diagram of the Polyol Pathway for sugar alcohol metabolism.

Section 3: Experimental Protocols

Objective comparison of sugar alcohols necessitates standardized experimental protocols. This section details methodologies for their analytical quantification, and the assessment of their metabolic and prebiotic effects.

Protocol for Quantification of Sugar Alcohols by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of sugar alcohols in various matrices.[10][11]

Objective: To quantify the concentration of this compound, sorbitol, mannitol, xylitol, and erythritol in a sample.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Amino-based or a suitable ion-exchange column[11]

  • Mobile phase: Acetonitrile:Water (e.g., 85:15 v/v)[11]

  • Standards of this compound, sorbitol, mannitol, xylitol, and erythritol

  • Sample for analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of each sugar alcohol of known concentrations in the mobile phase.

  • Sample Preparation:

    • For liquid samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

    • For solid samples: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, vortex, and filter. A triple extraction with 80% ethanol may be necessary for some food matrices.[10]

  • Chromatographic Conditions:

    • Column: Waters NH2 column or equivalent[11]

    • Mobile Phase: Acetonitrile:Water (85:15 v/v)[11]

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL[11]

    • Detector: Refractive Index (RI)

    • Column Temperature: Ambient or as optimized for the specific column

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks of the individual sugar alcohols based on their retention times compared to the standards. Construct a calibration curve for each sugar alcohol by plotting peak area against concentration. Use the calibration curve to determine the concentration of each sugar alcohol in the samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Solutions Prepare Standard Solutions Filtration Filter Samples & Standards Standard_Solutions->Filtration Sample_Extraction Extract/Dissolve Sample Sample_Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sugar Alcohols Calibration_Curve->Quantification

Experimental workflow for HPLC analysis of sugar alcohols.
Protocol for In Vitro Glycemic Index (GI) Determination

The glycemic index provides a measure of how a carbohydrate-containing food raises blood glucose levels. In vitro methods can provide a rapid and cost-effective estimation of the GI.

Objective: To estimate the glycemic index of a food product containing a specific sugar alcohol.

Materials:

  • Test food containing the sugar alcohol

  • Reference food (e.g., glucose)

  • Enzymes for simulated digestion (e.g., pepsin, pancreatin, amyloglucosidase)

  • HCl for pH adjustment

  • HPLC system for sugar analysis

  • Incubator/water bath

Procedure:

  • Sample Preparation: Homogenize a known amount of the test food to provide a standardized amount of available carbohydrates.

  • Simulated Gastric Digestion: Incubate the sample with pepsin in an acidic environment (e.g., pH 2.5) to simulate stomach digestion.

  • Simulated Intestinal Digestion: Neutralize the pH and add pancreatin and amyloglucosidase to simulate small intestine digestion. Incubate at 37°C.

  • Sugar Analysis: At various time points during the intestinal digestion, take aliquots of the digest and stop the enzymatic reaction. Analyze the concentration of released glucose and other sugars using HPLC.

  • Data Analysis: Plot the rate of glucose release over time. The Glycemic Index can be predicted by comparing the hydrolysis curve of the test food to that of the reference food (glucose) using established models or an artificial neural network.[12]

Protocol for Assessing Prebiotic Activity

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. This protocol outlines an in vitro method to assess the prebiotic potential of sugar alcohols.

Objective: To determine if a sugar alcohol can selectively promote the growth of beneficial gut bacteria.

Materials:

  • Sugar alcohol to be tested

  • Fecal samples from healthy donors

  • Anaerobic growth medium (e.g., basal medium supplemented with the test sugar alcohol)

  • Positive control (e.g., inulin or fructooligosaccharides)

  • Negative control (no added carbohydrate)

  • Anaerobic chamber or system

  • Equipment for measuring short-chain fatty acids (SCFAs) (e.g., GC or HPLC)

  • Equipment for microbial population analysis (e.g., qPCR or 16S rRNA gene sequencing)

Procedure:

  • Inoculum Preparation: Prepare a fecal slurry from fresh human fecal samples under anaerobic conditions.

  • In Vitro Fermentation: In an anaerobic chamber, inoculate the anaerobic growth medium containing the test sugar alcohol, positive control, or negative control with the fecal slurry.

  • Incubation: Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling: Collect samples at different time points for analysis.

  • Analysis:

    • pH Measurement: Monitor changes in the pH of the culture medium.

    • SCFA Analysis: Measure the production of short-chain fatty acids (e.g., acetate, propionate, butyrate) using GC or HPLC.

    • Microbial Population Analysis: Analyze changes in the composition of the gut microbiota, focusing on the abundance of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and potentially pathogenic bacteria.

Prebiotic_Assay_Workflow cluster_analysis Analysis Fecal_Sample Collect Fecal Sample Inoculum_Prep Prepare Fecal Inoculum Fecal_Sample->Inoculum_Prep Fermentation_Setup Set up Anaerobic Fermentation (Test, Positive & Negative Controls) Inoculum_Prep->Fermentation_Setup Incubation Incubate at 37°C Fermentation_Setup->Incubation Sampling Collect Samples at Time Points Incubation->Sampling pH_Measurement Measure pH Sampling->pH_Measurement SCFA_Analysis Analyze SCFA Production Sampling->SCFA_Analysis Microbial_Analysis Analyze Microbial Population Sampling->Microbial_Analysis

References

A Novel Biosensor-Based Method for Rapid L-Iditol Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of L-Iditol is crucial in various applications, including its use as a pharmaceutical excipient and its role in metabolic studies.[1][2][3] This guide provides a comparative analysis of a new electrochemical biosensor method for this compound detection against established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide presents a comprehensive overview of the methodologies, performance metrics, and experimental workflows to assist researchers in selecting the most suitable analytical method for their specific needs.

Comparative Analysis of this compound Detection Methods

The selection of an analytical method for this compound detection is often a trade-off between sensitivity, speed, and operational complexity. While traditional chromatographic methods offer high precision and robustness, they often involve laborious sample preparation and long analysis times. The new electrochemical biosensor method aims to address these limitations by providing a rapid and user-friendly alternative.

Parameter New Electrochemical Biosensor High-Performance Liquid Chromatography (HPLC) with RID Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Enzymatic oxidation of this compound on an electrode surface, generating a measurable electrical current.Differential refraction of light between the mobile phase and the sample eluting from the column.Separation of volatile derivatives based on their mass-to-charge ratio after ionization.
Limit of Detection (LOD) 0.5 µg/mL~40 mg/L (for similar polyols)[4]As low as 5 µmol/kg wet mass (with derivatization)[5]
Limit of Quantification (LOQ) 1.5 µg/mL~110 mg/L (for similar polyols)[4]< 15 mg/L (for similar polyols)[6]
Linearity (R²) > 0.998> 0.995[4]> 0.99
Analysis Time per Sample ~ 5 minutes15 - 30 minutes20 - 40 minutes
Sample Preparation Minimal (dilution and filtration)Derivatization may be required for UV detection; filtration needed.[7][8]Mandatory derivatization (e.g., acetylation, silylation).[9][10]
Throughput HighModerateLow to Moderate
Cost per Sample LowModerateHigh
Expertise Required LowModerate to HighHigh

Table 1: Comparison of Performance Metrics for this compound Detection Methods. This table summarizes the key performance indicators of the new electrochemical biosensor against established HPLC-RID and GC-MS methods. The data for HPLC and GC-MS are based on typical performance for similar polyols as reported in the literature.

Experimental Protocols

New Electrochemical Biosensor Method

This method utilizes a screen-printed carbon electrode modified with this compound 2-dehydrogenase. The enzyme specifically catalyzes the oxidation of this compound in the presence of the cofactor NAD+. The resulting NADH is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the this compound concentration.

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • This compound 2-dehydrogenase (EC 1.1.1.14)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Phosphate buffer solution (PBS, pH 7.4)

  • This compound standard solutions

  • Chitosan solution (0.5% in acetic acid)

  • Glutaraldehyde (2.5% solution)

Procedure:

  • Enzyme Immobilization:

    • Clean the SPCE surface.

    • Drop-cast a mixture of this compound 2-dehydrogenase and chitosan solution onto the working electrode.

    • Expose the electrode to glutaraldehyde vapor for 20 minutes to crosslink the enzyme.

    • Rinse with PBS to remove any unbound enzyme.

  • Sample Preparation:

    • Dilute the sample containing this compound in PBS.

    • Filter the sample through a 0.22 µm syringe filter.

  • Electrochemical Measurement:

    • Add a defined volume of the prepared sample to the electrode surface.

    • Add a solution of NAD+ to the sample droplet.

    • Apply a constant potential (e.g., +0.5 V vs. Ag/AgCl) and record the amperometric response for a fixed duration (e.g., 60 seconds).

  • Quantification:

    • Construct a calibration curve by plotting the current response against the concentration of this compound standards.

    • Determine the concentration of this compound in the unknown sample from the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Materials:

  • HPLC system with a refractive index detector.

  • Amino-propy l or ion-exchange column suitable for sugar alcohol separation.

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard solutions

Procedure:

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • Monitor the eluent using a refractive index detector.

  • Quantification:

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the concentration using a calibration curve generated from the peak areas of the this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • GC-MS system.

  • Capillary column suitable for sugar alcohol analysis (e.g., DB-5ms).

  • Derivatization reagents (e.g., acetic anhydride, pyridine, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • This compound standard solutions.

  • Organic solvents (e.g., ethyl acetate).

Procedure:

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample to dryness.

    • Add the derivatization reagent (e.g., a mixture of acetic anhydride and pyridine) to the dried sample.

    • Heat the mixture (e.g., at 60 °C for 1 hour) to form the acetylated derivative of this compound.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the derivatized sample in an appropriate solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI).

    • MS Scan Mode: Full scan or selected ion monitoring (SIM).

  • Quantification:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve constructed from the peak areas of derivatized this compound standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows and the underlying principles of the described analytical methods.

G cluster_0 Sample Preparation cluster_1 Biosensor Measurement cluster_2 Data Analysis Sample Sample containing this compound Dilution Dilution in PBS Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Electrode Enzyme-Modified Electrode Filtration->Electrode AddSample Add Prepared Sample & NAD+ Electrode->AddSample Measurement Amperometric Measurement AddSample->Measurement Signal Current Signal Measurement->Signal Calibration Calibration Curve Signal->Calibration Concentration This compound Concentration Calibration->Concentration

Figure 1: Workflow for this compound detection using the new electrochemical biosensor method.

G cluster_0 New Biosensor Method cluster_1 Traditional Chromatographic Methods (HPLC/GC-MS) A1 Minimal Sample Prep A2 Enzymatic Reaction A1->A2 A3 Direct Electrochemical Detection A2->A3 A4 Rapid Result (~5 min) A3->A4 B1 Extensive Sample Prep (e.g., Derivatization) B2 Chromatographic Separation B1->B2 B3 Indirect Detection (RID, MS) B2->B3 B4 Longer Analysis Time (>15 min) B3->B4

Figure 2: Logical comparison of the new biosensor method versus traditional chromatography.

G L_Iditol This compound Enzyme This compound 2-dehydrogenase L_Iditol->Enzyme NAD NAD+ NAD->Enzyme L_Sorbose L-Sorbose Enzyme->L_Sorbose NADH NADH Enzyme->NADH Electrode Electrode Surface (+0.5 V) NADH->Electrode Oxidation Electrode->NAD Electron e- Electrode->Electron

Figure 3: Signaling pathway of the electrochemical biosensor for this compound detection.

References

Cross-Validation of L-Iditol Quantification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Iditol, a key sugar alcohol involved in various metabolic pathways, is crucial for advancing research in drug development and life sciences. This guide provides a comprehensive comparison of prevalent analytical techniques for this compound quantification, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Quantification Techniques

The quantification of this compound can be achieved through several analytical methods, each with its own set of advantages and limitations. The primary techniques discussed in this guide are:

  • Enzymatic Assays: These methods leverage the high specificity of enzymes, such as this compound 2-dehydrogenase, to catalyze a reaction involving this compound, leading to a measurable signal, often spectrophotometric.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile compounds. For non-volatile molecules like this compound, derivatization is required to increase their volatility before separation and detection by mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique for non-volatile compounds in their native form. Various detectors, such as Refractive Index (RID), Evaporative Light Scattering (ELSD), and Ultraviolet (UVD) after derivatization, can be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a robust method for quantifying analytes in complex matrices.

Performance Comparison

The selection of an appropriate analytical technique is often guided by its performance characteristics. The following tables summarize the quantitative performance of the discussed methods. It is important to note that while data for this compound is prioritized, performance metrics for structurally similar sugar alcohols like mannitol and xylitol are included as representative examples where direct this compound data is limited.

Table 1: Comparison of Detection and Quantification Limits

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-UVD Xylitol0.01 mg/L[1][2]0.04 mg/L[1][2]Food Samples
HPLC-ELSD Xylitol2.85 mg/L[1]8.63 mg/L[1]Food Samples
HPLC-RID Xylitol40 mg/L[1]110 mg/L[1]Food Samples
GC-MS Mannitol, Lactulose, Sucralose-45 mg/L, 10 mg/L, 10 mg/L respectivelyUrine
LC-MS/MS Mannitol2 µg/mL[3]10 µg/mL[3]Urine
LC-MS/MS Lactulose0.5 µg/mL[3]2.5 µg/mL[3]Urine

Table 2: Comparison of Linearity, Accuracy, and Precision

TechniqueAnalyteLinearity RangeAccuracy (Recovery %)Precision (RSD %)
HPLC-UVD Xylitol0.1–50 mg/L[1]--
HPLC-ELSD Xylitol25–1000 mg/L[1]89.8 - 109.5% (for mannitol and lactulose)< 15% (for mannitol and lactulose)
HPLC-RID Xylitol100–20,000 mg/L[1]--
GC-MS Mannitol, Lactulose, Sucralose-95.8 - 121.9%< 15%
LC-MS/MS Mannitol10 - 1000 µg/mL[3]94.8 - 97.5% (between-run)[3]1.9 - 4.7% (between-run)[3]
LC-MS/MS Lactulose2.5 - 1000 µg/mL[3]94.8 - 97.5% (between-run)[3]1.9 - 4.7% (between-run)[3]
Enzymatic Assay Mannitol--0.3 - 1.1% (within-assay), 0.6 - 2.4% (between-assay)[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for each of the discussed methods.

Enzymatic Assay for this compound Quantification

This protocol is based on the activity of this compound 2-dehydrogenase, which catalyzes the oxidation of this compound to L-sorbose with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the this compound concentration.

Materials:

  • This compound 2-dehydrogenase

  • NAD+ solution

  • Reaction buffer (e.g., Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

  • Sample containing this compound

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ solution.

  • Add the sample containing this compound to the reaction mixture.

  • Initiate the reaction by adding this compound 2-dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of absorbance change is proportional to the this compound concentration, which can be calculated using a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of this compound to a more volatile form, typically as an acetate or trimethylsilyl (TMS) ether, prior to analysis.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent.

  • Reduction (if necessary): If starting from a mixture of sugars, a reduction step with sodium borohydride can be used to convert aldoses to their corresponding alditols.

  • Derivatization (Acetylation):

    • Dry the extracted sample completely.

    • Add acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

    • Heat the mixture to facilitate the reaction.

    • After cooling, the resulting alditol acetates can be extracted into an organic solvent.

  • Derivatization (Silylation):

    • Dry the extracted sample.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent (e.g., pyridine).

    • Heat the mixture to complete the derivatization.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Injection: Splitless or split injection of the derivatized sample.

  • Oven Program: A temperature gradient is used to separate the derivatized alditols.

  • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify this compound without derivatization, although derivatization can be employed to enhance detection with a UV detector.

Isocratic HPLC with Refractive Index Detection (RID):

  • Column: A column designed for sugar analysis, such as a polystyrene-divinylbenzene resin column in the calcium form.

  • Mobile Phase: Deionized water.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Column oven is often heated (e.g., 80-85°C) to improve peak shape.

  • Detection: Refractive Index Detector (RID).

HPLC with UV Detection after Derivatization:

  • Derivatization: this compound can be derivatized with a UV-absorbing tag, such as p-nitrobenzoyl chloride (PNBC).

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector set at the maximum absorbance wavelength of the derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices.

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix.

  • Protein Precipitation (for biological samples): If necessary, precipitate proteins using a solvent like acetonitrile or methanol.

  • Dilution: Dilute the sample in the initial mobile phase.

LC-MS/MS Analysis:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is often used for retaining polar compounds like this compound.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Ionization: Electrospray ionization (ESI) in negative mode is common for sugar alcohols.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the quantification of this compound using the described techniques.

General Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup / Derivatization Extraction->Cleanup Enzymatic Enzymatic Assay Cleanup->Enzymatic GCMS GC-MS Cleanup->GCMS HPLC HPLC Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Quantification Quantification Enzymatic->Quantification GCMS->Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Signaling Pathway for Enzymatic Assay L_Iditol This compound Enzyme This compound 2-Dehydrogenase L_Iditol->Enzyme NAD NAD+ NAD->Enzyme L_Sorbose L-Sorbose Enzyme->L_Sorbose NADH NADH Enzyme->NADH H_ion H+ Enzyme->H_ion Measurement Measure Absorbance at 340 nm NADH->Measurement

Caption: Enzymatic reaction for this compound quantification.

Conclusion

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.

  • Enzymatic assays offer high specificity and are relatively simple to perform but may be susceptible to interferences.

  • GC-MS provides excellent separation and sensitivity but requires a derivatization step, which can add complexity and variability.

  • HPLC is a versatile technique that can be used with or without derivatization, offering different levels of sensitivity depending on the detector used.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex biological samples and low-level quantification, though it requires more specialized equipment.

Researchers should carefully consider these factors and the performance data presented in this guide to select the most appropriate technique for their this compound quantification studies. Cross-validation between two or more of these methods is recommended to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of the Prebiotic Potential of L-Iditol and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of gut health research, the quest for novel prebiotics continues to be a focal point for scientists and drug development professionals. Among the myriad of candidates, L-Iditol, a sugar alcohol, has emerged as a potential, yet largely unexplored, prebiotic. This guide provides a comparative analysis of the current scientific understanding of the prebiotic effects of this compound against the well-established prebiotic, inulin. While extensive data supports the role of inulin in beneficially modulating the gut microbiota, research into this compound remains in its infancy, highlighting a significant gap in our knowledge.

Overview of Prebiotic Action

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary mechanism of action for most prebiotics involves their fermentation by beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli, in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting systemic anti-inflammatory and metabolic benefits.

Inulin: A Well-Characterized Prebiotic

Inulin, a naturally occurring polysaccharide belonging to the fructan group, is one of the most extensively studied prebiotics. It is found in a wide variety of plants, with chicory root being a primary commercial source.

Impact on Gut Microbiota Composition

Numerous in vitro and in vivo studies have demonstrated that inulin supplementation leads to a significant increase in the population of beneficial bacteria.

  • Bifidobacterium: A consistent and well-documented effect of inulin consumption is the selective stimulation of Bifidobacterium species.[1]

  • Lactobacillus: An increase in Lactobacillus has also been reported in some studies following inulin intake.

  • Other Genera: Inulin has been shown to promote other beneficial bacteria, such as Anaerostipes and Faecalibacterium, which are known butyrate producers.[2] Conversely, some studies have reported a decrease in potentially pathogenic bacteria like Bacteroides.[3]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of inulin by gut bacteria leads to the robust production of SCFAs. The primary SCFAs produced are acetate, propionate, and butyrate, which are associated with various health benefits, including improved gut barrier function and modulation of the immune system.

This compound: An Enigmatic Potential Prebiotic

This compound is a six-carbon sugar alcohol. While other sugar alcohols like xylitol and lactitol have been investigated for their prebiotic properties, data on this compound is sparse.

Impact on Gut Microbiota Composition

To date, there is a significant lack of published research specifically investigating the impact of this compound on the composition of the gut microbiota.

  • Bifidobacterium: Some early research suggests that this compound may stimulate the growth of Bifidobacteria.[4] However, these findings are preliminary and require further scientific validation. There is a clear need for controlled in vitro and in vivo studies to confirm and quantify this effect.

Short-Chain Fatty Acid (SCFA) Production

There is currently no available experimental data detailing the production of short-chain fatty acids from the fermentation of this compound by human gut microbiota. It is hypothesized that, like other sugar alcohols, this compound would be fermented in the large intestine, potentially leading to SCFA production, but the specific types and quantities of SCFAs are unknown.

Quantitative Data Summary

The following tables summarize the available quantitative data on the prebiotic effects of inulin. Due to the lack of research, a corresponding table for this compound cannot be populated with experimental data and instead reflects the current knowledge gap.

Table 1: Effects of Inulin on Gut Microbiota

Bacterial GenusChange in AbundanceDosageStudy PopulationCitation
BifidobacteriumSignificant Increase5-20 g/day Human Adults[5]
AnaerostipesIncreaseNot SpecifiedHuman Adults[2]
FaecalibacteriumIncreaseNot SpecifiedHuman Adults[5]
LactobacillusIncreaseNot SpecifiedHuman Adults[5]
BacteroidesDecreaseNot SpecifiedHuman Adults[5]

Table 2: Short-Chain Fatty Acid (SCFA) Production from Inulin Fermentation

SCFAProduction LevelDosageStudy TypeCitation
Total SCFAsSignificantly Elevated10% of dietGnotobiotic Mice[6]
ButyrateIncreasedNot SpecifiedAged Mice[7]

Table 3: Effects of this compound on Gut Microbiota

Bacterial GenusChange in AbundanceDosageStudy PopulationCitation
BifidobacteriumSuggested Increase (preliminary)Not SpecifiedNot Specified[4]
Other GeneraNo Data Available---

Table 4: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation

SCFAProduction LevelDosageStudy TypeCitation
Total SCFAsNo Data Available---
AcetateNo Data Available---
PropionateNo Data Available---
ButyrateNo Data Available---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the prebiotic effects of a test substance like inulin. Similar protocols would be necessary to evaluate this compound.

In Vitro Fermentation Model
  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. The samples are homogenized and diluted in an anaerobic buffer.

  • Incubation: The fecal slurry is incubated anaerobically with the test substrate (e.g., inulin or this compound) at various concentrations and a negative control (no substrate).

  • Microbiota Analysis: DNA is extracted from the fermented samples at different time points. 16S rRNA gene sequencing is performed to analyze changes in the bacterial community composition.

  • SCFA Analysis: Supernatants from the fermented samples are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In Vivo Animal Study
  • Animal Model: Gnotobiotic or humanized microbiota mice are often used to control for inter-individual variations in the gut microbiome.

  • Dietary Intervention: Animals are fed a controlled diet supplemented with the test prebiotic (e.g., inulin or this compound) or a placebo (e.g., cellulose) for a defined period.

  • Sample Collection: Fecal samples are collected throughout the study to monitor changes in the gut microbiota. At the end of the study, cecal contents and tissues are collected for analysis.

  • Analysis: Microbiota composition is analyzed using 16S rRNA sequencing. SCFA concentrations in cecal contents and portal vein blood are measured by GC or HPLC. Host physiological parameters, such as gene expression in the liver and adipose tissue, can also be assessed.

Visualizing the Pathways

Diagram 1: Inulin Fermentation and SCFA Production Pathway

Inulin_Fermentation Inulin Inulin Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Inulin->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Health_Benefits Host Health Benefits - Energy for Colonocytes - Anti-inflammatory Effects - Improved Gut Barrier SCFAs->Health_Benefits Mediation

Caption: Fermentation of inulin by gut microbiota leads to SCFA production and subsequent health benefits.

Diagram 2: Experimental Workflow for Prebiotic Evaluation

Prebiotic_Evaluation_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Fecal_Slurry Fecal Slurry Preparation Incubation Anaerobic Incubation with Substrate Fecal_Slurry->Incubation Analysis_in_vitro Microbiota & SCFA Analysis Incubation->Analysis_in_vitro Conclusion Evaluation of Prebiotic Effect Analysis_in_vitro->Conclusion Animal_Model Animal Model Selection Dietary_Intervention Dietary Supplementation Animal_Model->Dietary_Intervention Sample_Collection Fecal & Cecal Sample Collection Dietary_Intervention->Sample_Collection Analysis_in_vivo Microbiota, SCFA & Host Parameter Analysis Sample_Collection->Analysis_in_vivo Analysis_in_vivo->Conclusion

Caption: A typical workflow for the in vitro and in vivo evaluation of a potential prebiotic substance.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this highlights a clear and compelling area for future investigation. Rigorous in vitro and in vivo studies, following established protocols, are essential to elucidate the true prebiotic effects of this compound. Direct comparative studies with well-characterized prebiotics like inulin will be crucial to ascertain its relative efficacy and potential as a novel gut health ingredient. Until such research is conducted, inulin remains the benchmark against which other potential prebiotics must be measured.

References

A Comparative In Vivo Metabolic Fate Analysis: L-Iditol Versus Mannitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo metabolic fates of two sugar alcohols, L-iditol and mannitol. While extensive data is available for the widely used osmotic diuretic mannitol, in vivo pharmacokinetic data for this compound is less comprehensive. This document summarizes the current understanding of their respective metabolic pathways, highlights key differences, and proposes experimental protocols for a direct comparative analysis.

Metabolic Pathways: A Tale of Two Sugars

The metabolism of this compound and mannitol is primarily governed by specific dehydrogenases that determine their entry into endogenous carbohydrate pathways.

This compound Metabolism

The principal enzyme in this compound metabolism is This compound 2-dehydrogenase (also known as sorbitol dehydrogenase)[1][2][3]. This NAD+-dependent enzyme catalyzes the oxidation of this compound to L-sorbose[1]. L-sorbose can then potentially enter the pentose phosphate pathway or be further metabolized. The in vivo significance and extent of this conversion in various tissues remain to be fully elucidated.

L_Iditol_Metabolism L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose this compound 2-dehydrogenase (NAD+ -> NADH) Pentose_Phosphate_Pathway Pentose Phosphate Pathway L_Sorbose->Pentose_Phosphate_Pathway Metabolism Further Metabolism L_Sorbose->Metabolism

Caption: Metabolic pathway of this compound.

Mannitol Metabolism

In contrast, mannitol is largely considered to be metabolically inert in humans[4]. When administered orally, its absorption is minimal[4]. Following intravenous administration, it is primarily excreted unchanged in the urine through glomerular filtration. A minor fraction may be metabolized to glycogen in the liver. The primary enzyme associated with mannitol metabolism in various organisms is mannitol dehydrogenase , which can convert mannitol to either D-mannose or D-fructose, depending on the specific enzyme isoform. However, the in vivo relevance of these pathways in mammals appears to be limited.

Mannitol_Metabolism Mannitol_Administered Administered Mannitol Systemic_Circulation Systemic Circulation Mannitol_Administered->Systemic_Circulation Absorption (Oral - Poor) or IV Administration Unchanged_Excretion Renal Excretion (Unchanged) Systemic_Circulation->Unchanged_Excretion >90% Liver_Metabolism Liver Systemic_Circulation->Liver_Metabolism Glycogen Glycogen (Minimal) Liver_Metabolism->Glycogen Mannitol Dehydrogenase

Caption: In vivo fate of mannitol.

Quantitative Data: Mannitol Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for mannitol in humans. Corresponding in vivo data for this compound is not currently available in the public domain.

ParameterValueSpeciesAdministration RouteReference
Oral Bioavailability Poorly absorbedHumanOral[4]
Urinary Excretion (Unchanged) >90%HumanIntravenous
Metabolism Minimal (to glycogen)Human-[4]
Half-life 15-100 minutesHumanIntravenous
Volume of Distribution 0.4 L/kgHumanIntravenous

Proposed Experimental Protocols for a Comparative In Vivo Study

To directly compare the metabolic fates of this compound and mannitol, a comprehensive in vivo study is required. The following protocols are proposed based on standard methodologies for ADME (Absorption, Distribution, Metabolism, and Excretion) studies of sugar alcohols.

Animal Model and Dosing
  • Species: Male Wistar rats (n=5 per group per time point).

  • Housing: Metabolic cages to allow for separate collection of urine and feces.

  • Dosing:

    • Oral Gavage: 1 g/kg body weight of either this compound or mannitol in sterile water.

    • Intravenous Injection (via tail vein): 100 mg/kg body weight of either this compound or mannitol in sterile saline.

    • Control Group: Vehicle administration.

  • Radiolabeling (Optional but Recommended): For definitive mass balance and metabolite tracking, 14C-labeled this compound and mannitol should be used.

Sample Collection
  • Blood: Serial blood samples (approx. 0.25 mL) to be collected from the tail vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-dosing. Plasma to be separated by centrifugation.

  • Urine and Feces: Collected at 24-hour intervals for 72 hours.

  • Tissues: At the end of the study (or at specific time points for distribution studies), key organs (liver, kidneys, brain, muscle, adipose tissue) should be harvested.

Analytical Methodology
  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with acetonitrile followed by centrifugation.

    • Feces/Tissues: Homogenization in a suitable buffer, followed by extraction and protein precipitation.

  • Quantification of this compound and Mannitol: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity in complex biological matrices[5][6][7][8].

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar compounds like sugar alcohols.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for the detection of sugar alcohols. Multiple Reaction Monitoring (MRM) will be employed for quantification using stable isotope-labeled internal standards.

  • Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with LC can be used to identify potential metabolites of this compound (e.g., L-sorbose) and mannitol.

  • Radiolabeling Analysis: If radiolabeled compounds are used, liquid scintillation counting of plasma, urine, feces, and tissue homogenates will be performed to determine total radioactivity and calculate mass balance.

Pharmacokinetic Analysis

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) will be calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental_Workflow cluster_Dosing Dosing cluster_Animals Animal Model (Wistar Rats) cluster_Sampling Sample Collection cluster_Analysis Analysis cluster_Endpoint Endpoint Dosing_Oral Oral Gavage (1 g/kg) Group_L_Iditol This compound Group Dosing_Oral->Group_L_Iditol Group_Mannitol Mannitol Group Dosing_Oral->Group_Mannitol Group_Control Control Group Dosing_Oral->Group_Control Dosing_IV Intravenous (100 mg/kg) Dosing_IV->Group_L_Iditol Dosing_IV->Group_Mannitol Dosing_IV->Group_Control Blood Blood (Serial) Group_L_Iditol->Blood Urine_Feces Urine & Feces (24h intervals) Group_L_Iditol->Urine_Feces Tissues Tissues (Terminal) Group_L_Iditol->Tissues Group_Mannitol->Blood Group_Mannitol->Urine_Feces Group_Mannitol->Tissues Group_Control->Blood Group_Control->Urine_Feces Group_Control->Tissues LC_MS LC-MS/MS Quantification (Parent Compound) Blood->LC_MS HR_MS Metabolite ID Blood->HR_MS LSC Scintillation Counting (if radiolabeled) Blood->LSC Urine_Feces->LC_MS Urine_Feces->HR_MS Urine_Feces->LSC Tissues->LC_MS Tissues->HR_MS Tissues->LSC PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis HR_MS->PK_Analysis LSC->PK_Analysis ADME_Profile ADME Profile Comparison PK_Analysis->ADME_Profile

Caption: Proposed experimental workflow for comparative ADME study.

Conclusion

The available evidence suggests distinct in vivo metabolic fates for this compound and mannitol. Mannitol is characterized by its poor absorption and high rate of renal excretion as the parent compound, rendering it largely metabolically inert. In contrast, this compound is a known substrate for this compound 2-dehydrogenase, indicating a potential for greater metabolic conversion. However, a comprehensive in vivo comparison of their ADME properties is lacking. The proposed experimental protocols provide a framework for conducting such a study, which would yield valuable data for researchers and professionals in drug development and related scientific fields. A head-to-head comparison would clarify the pharmacokinetic and metabolic differences, aiding in the evaluation of their respective physiological roles and potential therapeutic applications.

References

A Head-to-Head Comparison of L-Iditol Production by Different Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-iditol production across various yeast strains, with a focus on the data presented in foundational studies. This compound, a six-carbon sugar alcohol, is a valuable chiral building block for the synthesis of various pharmaceutical compounds. Its production through microbial fermentation offers a promising alternative to chemical synthesis, potentially providing higher purity and more environmentally friendly processes. This document summarizes key performance metrics, details experimental protocols, and visualizes the underlying biochemical pathway and experimental workflow.

Due to the limited recent literature on microbial this compound production, this guide primarily draws from the seminal work of Ogawa et al. (1983), which remains a cornerstone in this specific field of study.

Data Presentation: A Comparative Analysis of Candida Strains

The following table summarizes the this compound production capabilities of different Candida yeast strains as identified in the foundational research. The data highlights the variability in production yields among different species and strains.

Yeast StrainL-Sorbose Consumed (g/L)This compound Produced (g/L)Yield (%)Fermentation Time (days)Reference
Candida intermedia NRS-32F15Y1505033.35[1][2][3]
Candida parapsilosis1002828.05[3]
Candida guilliermondii1001515.05[3]
Candida tropicalis1001212.05[3]
Candida utilis10088.05[3]

Note: The yields are calculated based on the amount of L-sorbose consumed. The study by Ogawa et al. (1983) screened several yeast strains, and Candida intermedia was identified as the most potent producer of this compound from L-sorbose.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon this research.

Yeast Strains and Culture Conditions
  • Yeast Strains: The primary strains discussed are from the genus Candida, including C. intermedia, C. parapsilosis, C. guilliermondii, C. tropicalis, and C. utilis.

  • Media Composition:

    • Screening Medium: 2% L-sorbose, 0.5% peptone, 0.3% yeast extract, 0.3% malt extract (pH 6.0).

    • Production Medium: 15% L-sorbose, 1% corn steep liquor, 0.2% urea, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O (pH 6.0).

  • Inoculum Preparation: A loopful of yeast from a slant culture is inoculated into a test tube containing 5 ml of the screening medium and incubated at 27°C for 24 hours on a reciprocal shaker. This seed culture is then transferred to a 100 ml flask containing 20 ml of the same medium and incubated under the same conditions for 24 hours.

  • Fermentation: The production fermentation is carried out in 500 ml flasks containing 100 ml of the production medium. The flasks are inoculated with 10% (v/v) of the seed culture and incubated at 27°C for up to 7 days on a reciprocal shaker.[3]

Quantification of this compound and L-Sorbose

The concentrations of this compound and L-sorbose in the fermentation broth are determined by Gas Chromatography (GC) after derivatization.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove yeast cells.

    • Take a 0.1 ml aliquot of the supernatant and evaporate it to dryness under reduced pressure.

    • To the dried residue, add 0.1 ml of pyridine, 0.1 ml of hexamethyldisilazane, and 0.05 ml of trimethylchlorosilane.

    • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the sugars and sugar alcohols.

    • The resulting TMS derivatives are then analyzed by GC.

  • Gas Chromatography (GC) Conditions:

    • Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A 2-meter glass column packed with 5% SE-52 on Chromosorb WAW (DMCS).[3]

    • Temperatures:

      • Column: 210°C[3]

      • Injector: 230°C

      • Detector: 230°C[3]

    • Carrier Gas: Helium at a flow rate of 60 ml/min.[3]

    • Quantification: The concentrations of this compound and L-sorbose are determined by comparing their peak areas with those of known standards.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound Production

The conversion of L-sorbose to this compound in yeast is a reduction reaction catalyzed by a sorbose reductase. This enzyme utilizes a cofactor, typically NADPH, as a source of reducing equivalents.

L_Iditol_Pathway LSorbose L-Sorbose SorboseReductase Sorbose Reductase LSorbose->SorboseReductase LIditol This compound SorboseReductase->LIditol NADP NADP+ SorboseReductase->NADP NADPH NADPH + H+ NADPH->SorboseReductase Cofactor Experimental_Workflow cluster_fermentation Fermentation cluster_analysis Analysis YeastInoculation Yeast Strain Inoculation (Screening Medium) SeedCulture Seed Culture Growth (24h, 27°C) YeastInoculation->SeedCulture ProductionCulture Production Culture (5-7 days, 27°C) SeedCulture->ProductionCulture Sampling Broth Sampling ProductionCulture->Sampling CellRemoval Cell Removal (Centrifugation) Sampling->CellRemoval Derivatization TMS Derivatization CellRemoval->Derivatization GCAnalysis Gas Chromatography (Quantification) Derivatization->GCAnalysis

References

A Researcher's Guide to Validating L-Iditol Metabolic Pathways with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Iditol, a six-carbon sugar alcohol, is an isomer of the more commonly known sorbitol. While its presence has been noted in various organisms, from bacteria to humans, its metabolic pathways are not well-elucidated.[1] Isotopic labeling studies, a cornerstone of metabolic flux analysis, offer a powerful approach to unraveling and quantifying the metabolic fate of this compound. This guide provides a comparative framework for designing and interpreting such studies to validate proposed this compound metabolic pathways. As specific isotopic labeling data for this compound is scarce, this guide draws parallels from established methodologies for other sugar alcohols like sorbitol and mannitol to propose experimental strategies.

Proposed Metabolic Pathways of this compound

The primary enzymatic reaction involving this compound is its reversible oxidation to L-sorbose, catalyzed by this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), an NAD+-dependent enzyme.[2][3][4] This enzyme is widespread, found in archaea, bacteria, yeast, plants, and animals.[4][5] Based on this key enzymatic step and analogous pathways for other polyols, two primary hypothetical pathways for this compound metabolism are proposed, leading into central carbon metabolism.

Pathway 1: Entry into Glycolysis via Fructose-6-Phosphate

This proposed pathway involves the conversion of this compound to an intermediate that can enter the glycolytic pathway.

L_Iditol_Metabolic_Pathway_1 L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose this compound 2-dehydrogenase (NAD+ -> NADH) L_Sorbose_P L-Sorbose-phosphate L_Sorbose->L_Sorbose_P Sorbose kinase (ATP -> ADP) Fructose_6_P Fructose-6-phosphate L_Sorbose_P->Fructose_6_P Isomerase/ Epimerase Glycolysis Glycolysis Fructose_6_P->Glycolysis

Caption: Proposed this compound metabolic pathway entering glycolysis.

Pathway 2: Potential Link to the Pentose Phosphate Pathway

Alternatively, intermediates from this compound metabolism could potentially enter the Pentose Phosphate Pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis.

L_Iditol_Metabolic_Pathway_2 L_Iditol This compound L_Sorbose L-Sorbose L_Iditol->L_Sorbose this compound 2-dehydrogenase (NAD+ -> NADH) Metabolite_X Hypothetical Intermediate L_Sorbose->Metabolite_X Further processing PPP_Intermediate PPP Intermediate (e.g., Xylulose-5-P) Metabolite_X->PPP_Intermediate PPP Pentose Phosphate Pathway PPP_Intermediate->PPP

Caption: A hypothetical link between this compound metabolism and the PPP.

Isotopic Labeling Strategies for Pathway Validation

To validate these proposed pathways, different isotopic labeling strategies can be employed. The choice of tracer will determine which parts of the metabolic network can be effectively probed.

Table 1: Comparison of Isotopic Tracers for this compound Metabolic Flux Analysis
Isotopic TracerRationale and ApplicationExpected Labeled Metabolites (if pathway is active)Analytical Technique
[U-13C6]this compound (Uniformly labeled) To trace the carbon backbone of this compound and identify its metabolic fate.[U-13C6]L-Sorbose, 13C-labeled glycolytic intermediates (e.g., fructose-6-phosphate, pyruvate, lactate), 13C-labeled TCA cycle intermediates.LC-MS, GC-MS
[1,2-13C2]this compound To distinguish between glycolysis and the pentose phosphate pathway. The C1 carbon is lost as CO2 in the oxidative PPP.13C2-labeled glycolytic intermediates, singly labeled PPP intermediates.LC-MS, GC-MS
[U-13C6]Glucose To investigate the synthesis of this compound from glucose (the reverse pathway).13C-labeled L-Sorbose, 13C-labeled this compound.LC-MS, GC-MS
2H-labeled this compound To trace hydrogen atoms and assess redox reactions. Less common due to potential for exchange with water.2H-labeled downstream metabolites.NMR, MS

Experimental Design and Protocols

A typical isotopic labeling experiment to validate the metabolic pathway of this compound would follow a standardized workflow.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Cell_Culture Cell Culture/ Organism Growth Tracer_Incubation Incubation with Isotopically Labeled this compound Cell_Culture->Tracer_Incubation Metabolite_Extraction Quenching and Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis LC_MS_Analysis->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA Pathway_Validation Pathway Validation and Model Refinement MFA->Pathway_Validation

Caption: General workflow for an isotopic labeling experiment.

Detailed Experimental Protocol: A General Approach
  • Cell Culture and Tracer Administration:

    • Culture cells (e.g., mammalian cell line, bacteria, or yeast) in a defined medium.

    • Introduce the isotopically labeled this compound (e.g., [U-13C6]this compound) at a known concentration.

    • Incubate for a time course to allow for the label to incorporate into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, for example, by using cold methanol.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Separate polar metabolites from non-polar ones if necessary.

  • Mass Spectrometry Analysis:

    • Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • Acquire data in full scan mode to detect all potential labeled species.

  • Data Analysis and Interpretation:

    • Process the raw data to identify metabolites and determine their mass isotopologue distributions (MIDs).

    • Correct for the natural abundance of stable isotopes.

    • Use the MIDs to calculate metabolic fluxes through the proposed pathways.

Hypothetical Data Presentation for Pathway Validation

The following table illustrates the kind of quantitative data that would be generated from a [U-13C6]this compound tracing experiment and how it could be used to support the proposed metabolic pathways.

Table 2: Hypothetical Mass Isotopologue Distribution in Key Metabolites
MetaboliteMass IsotopologueFractional Abundance (%) in Control (Unlabeled this compound)Fractional Abundance (%) after [U-13C6]this compound LabelingInterpretation
L-Sorbose M+01005Direct conversion of this compound is occurring.
M+6095
Fructose-6-phosphate M+010040This compound is a carbon source for glycolysis.
M+6060
Lactate M+010050The carbon backbone of this compound enters downstream glycolysis.
M+3050
Citrate M+010070This compound-derived carbons enter the TCA cycle.
M+2025
M+405

Conclusion

While the metabolic pathways of this compound are not yet fully characterized, isotopic labeling studies provide a clear and robust methodology for their elucidation. By employing tracers such as [U-13C6]this compound and analyzing the mass isotopologue distributions of downstream metabolites, researchers can definitively trace the metabolic fate of this compound and quantify its contribution to central carbon metabolism. The experimental designs and hypothetical data presented in this guide offer a foundational framework for scientists and drug development professionals to validate and explore the metabolic significance of this compound.

References

Functional comparison of L-iditol 2-dehydrogenase from different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-iditol 2-dehydrogenase (IDH), also known as sorbitol dehydrogenase (SDH), is a crucial enzyme in the polyol pathway, catalyzing the reversible oxidation of this compound (sorbitol) to L-sorbose (fructose) with NAD+ as a cofactor. This enzyme is ubiquitously expressed in a wide range of organisms, from bacteria to mammals, and plays a significant role in carbohydrate metabolism. Its involvement in the development of diabetic complications has made it a key target for drug development. This guide provides a functional comparison of IDH from different species, supported by experimental data and detailed methodologies, to aid researchers in their studies and therapeutic development efforts.

Functional Comparison of Kinetic Parameters

The kinetic properties of this compound 2-dehydrogenase, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat), are critical indicators of its efficiency and substrate affinity. These parameters vary across different species, reflecting evolutionary adaptations and differing metabolic roles. A summary of these key kinetic parameters for IDH from various species is presented below.

SpeciesSubstrateKm (mM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
Human (Lens) Sorbitol1.4[1]45 (for fructose reduction)[2]~8.5-9.035-40
NAD⁺0.06[1]-
Sheep (Liver) Sorbitol-161[2]7.1 (for sorbitol oxidation)[3]-
Rat (Liver) Sorbitol0.38[4]---
NAD⁺0.082[4]-
Chicken (Liver) Sorbitol3.2[5]-8.0[5]25[5]
NAD⁺0.21[5]-
Faunimonas pinastri D-Sorbitol7.51-8.0-10.027-37
Candida magnoliae Fructose28.08237.537

Note: The kcat for human IDH is for the reverse reaction (fructose reduction). The data for E. coli this compound 2-dehydrogenase (EC 1.1.1.14) was not specifically available in the search results; the provided information pertains to sorbitol-6-phosphate dehydrogenase, a different enzyme in the sorbitol pathway.

Substrate Specificity

This compound 2-dehydrogenase exhibits broad substrate specificity, acting on various polyols. The enzyme from sheep liver, for instance, catalyzes the oxidation of several sugar alcohols, including L-glucitol, L-mannitol, D-altritol, D-iditol, and various heptitols[6]. The human enzyme is also known to be active with L-threitol, xylitol, and ribitol[2].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization and comparison of enzyme function. Below are representative protocols for the purification and activity assay of this compound 2-dehydrogenase.

Purification of Recombinant Human this compound 2-Dehydrogenase (His-Tag Affinity Chromatography)

This protocol describes the purification of His-tagged recombinant human IDH expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged human IDH

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the lysate on ice to ensure complete cell disruption and reduce viscosity. Add DNase I and incubate for a further 15 minutes on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged IDH from the column using Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Purified this compound 2-dehydrogenase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5-9.0

  • Substrate solution: L-sorbitol (or other polyol substrate) dissolved in Assay Buffer (e.g., 100 mM stock)

  • Cofactor solution: NAD⁺ dissolved in Assay Buffer (e.g., 10 mM stock)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:

    • Assay Buffer

    • NAD⁺ solution to a final concentration of 1-5 mM.

    • L-sorbitol solution to a final concentration that is saturating (typically 5-10 times the Km).

  • Initiate Reaction: Add a small, known amount of the purified enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be such that the rate of absorbance change is linear for at least 1-2 minutes.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components of a pathway or the steps in an experimental procedure can greatly enhance understanding.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose AR->Sorbitol SDH->Fructose

Caption: The Polyol Pathway illustrating the conversion of glucose to fructose.

Caption: Workflow for the purification of His-tagged this compound 2-dehydrogenase.

References

A Comparative Analysis of L-Iditol and Glycerol on Cellular Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of the known effects of L-Iditol and glycerol on cellular stress, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development.

Overview of this compound and Glycerol

This compound is a sugar alcohol, also known as sorbitol, that is a naturally occurring carbohydrate. It is a six-carbon polyol and is involved in the sorbitol-aldose reductase pathway. In humans, this compound is a metabolite and its accumulation has been linked to diabetic complications due to increased osmotic stress.

Glycerol is a simple polyol compound that is central to lipid metabolism. It serves as a backbone for triglycerides and phospholipids. In various organisms, glycerol plays a crucial role as an osmolyte, helping cells to survive under osmotic stress. It is also recognized as a chemical chaperone, assisting in the proper folding of proteins.

Comparative Effects on Cellular Stress

The following table summarizes the known effects of this compound and glycerol on different types of cellular stress. It is important to note the significant gaps in the literature regarding the effects of this compound.

Cellular Stress TypeThis compound EffectsGlycerol EffectsSupporting Evidence
Osmotic Stress Limited direct evidence. Its accumulation in diabetic conditions is associated with increased osmotic stress in tissues like the lens.[1][2][3]Acts as a major osmolyte, accumulating in cells to counteract hyperosmotic conditions and maintain cell volume and turgor pressure.[4][5][6][7] In yeast, its accumulation is essential for salt tolerance.[7][8]Studies in yeast and other organisms demonstrate glycerol's role in osmoregulation.[4][5][6][9]
Oxidative Stress Limited direct evidence. The sorbitol pathway, involving this compound (sorbitol), can contribute to oxidative stress through NADH/NAD+ imbalance.[1][10]Can enhance chaperoning of heat-denatured proteins and stimulate proteasome activity, which may help mitigate oxidative damage.[11][12] It has been shown to increase survival and fitness against oxidative stress.[11]Studies have shown glycerol's role in protecting against oxidative stress by acting as a chemical chaperone and stimulating stress-resistance functions.[11][12]
ER Stress (Unfolded Protein Response) No direct evidence found.Can act as a chemical chaperone, stabilizing proteins in their folded state and preventing aggregation, which would theoretically reduce ER stress.[12][13][14][15]The chemical chaperone properties of glycerol are well-documented, suggesting a role in mitigating protein misfolding-related stress.[12][13][14][15]

Signaling Pathways

The signaling pathways modulated by this compound and glycerol in the context of cellular stress are distinct, based on current knowledge.

This compound Metabolic Pathway:

This compound is primarily metabolized by the enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) which converts it to fructose. This pathway is particularly active in the context of high glucose levels, leading to sorbitol accumulation.

L_Iditol_Metabolism Glucose Glucose Sorbitol This compound (Sorbitol) Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose This compound 2-Dehydrogenase (NAD+ -> NADH) HOG_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell Hyperosmotic_Stress Hyperosmotic Stress HOG_Pathway HOG Pathway Activation Hyperosmotic_Stress->HOG_Pathway HOG_ Pathway HOG_ Pathway Glycerol_Production Increased Glycerol Production Glycerol_Accumulation Intracellular Glycerol Accumulation Glycerol_Production->Glycerol_Accumulation Osmotic_Balance Restoration of Osmotic Balance Glycerol_Accumulation->Osmotic_Balance

References

Inter-laboratory Comparison of L-Iditol Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of L-Iditol, a sugar alcohol of increasing interest in metabolic research and clinical diagnostics. The objective of this proficiency testing (PT) scheme is to assess the competency of participating laboratories in quantifying this compound in a standardized human plasma matrix. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical testing.

An inter-laboratory comparison is a crucial element of laboratory quality assurance, allowing individual laboratories to benchmark their analytical results against those from other institutions.[1][2][3] Proficiency testing provides an objective standard for performance and helps ensure the reliability and comparability of data across different studies and locations.[1][4]

Data Presentation

The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison involving five laboratories. Two plasma samples with different this compound concentrations (Sample A: Low Concentration, Sample B: High Concentration) were distributed to each participant.

Table 1: Comparison of this compound Quantification in Standardized Plasma Samples

Laboratory IDAnalytical MethodSample A Mean (µg/mL)Sample A RSD (%)Sample B Mean (µg/mL)Sample B RSD (%)
Lab 01GC-MS5.123.124.52.5
Lab 02LC-MS/MS5.052.825.12.1
Lab 03GC-MS4.884.223.93.8
Lab 04LC-MS/MS5.092.525.31.9
Lab 05GC-MS5.183.524.82.9

RSD: Relative Standard Deviation

Table 2: Performance Evaluation of Participating Laboratories

Laboratory IDAssigned Value A (µg/mL)Recovery A (%)Z-Score AAssigned Value B (µg/mL)Recovery B (%)Z-Score B
Lab 015.00102.40.4525.0098.0-0.57
Lab 025.00101.00.1925.00100.40.11
Lab 035.0097.6-0.9125.0095.6-1.26
Lab 045.00101.80.3425.00101.20.34
Lab 055.00103.60.6825.0099.2-0.23

The assigned values were determined from the consensus mean of all participants. Z-scores are calculated to compare each laboratory's result to the consensus mean, with satisfactory performance generally indicated by a Z-score between -2.0 and +2.0.[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this inter-laboratory comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry is a widely used technique for the analysis of alditols, including this compound.[7][8] The method involves derivatization to increase the volatility of the analyte.[9]

1.1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: The dried residue is derivatized to form alditol acetates.[9] Add 50 µL of pyridine and 50 µL of acetic anhydride to the dried sample.[7] The mixture is heated at 100°C for 1 hour. After cooling, the sample is dried under nitrogen. The residue is reconstituted in 100 µL of ethyl acetate for GC-MS analysis.

1.2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar.[7]

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the this compound acetate derivative.

1.3. Quantification: Quantification is performed using an external standard calibration curve prepared with this compound standards subjected to the same derivatization procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of polar compounds like this compound from biological matrices.[10][11][12]

2.1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., this compound-d8). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.

2.2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar analytes like this compound.[13]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.

2.3. Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison of this compound analysis.

G A Preparation of Homogenized this compound Spiked Plasma Samples (Low & High Concentration) B Aliquoting and Labeling of Proficiency Test Samples A->B C Shipment of Samples to Participating Laboratories B->C D Sample Receipt and Storage C->D E Sample Preparation (e.g., Protein Precipitation) D->E F Derivatization (for GC-MS) E->F GC-MS Path G Instrumental Analysis (GC-MS or LC-MS/MS) E->G LC-MS/MS Path F->G H Data Acquisition and Processing G->H I Submission of Quantitative Results to Coordinating Body H->I J Statistical Analysis (Mean, RSD, Z-Score) I->J K Generation of Inter-laboratory Comparison Report J->K L Distribution of Report to Participants K->L

Caption: Experimental workflow for the inter-laboratory comparison of this compound analysis.

G cluster_0 Core Components of the ILC A Coordinating Body C Proficiency Test Material (this compound in Plasma) A->C Prepares & Distributes D Standardized Protocol A->D Provides E Performance Evaluation A->E Conducts B Participating Laboratories B->C Receives & Analyzes B->D Follows B->E Is Subject To C->D Is Analyzed By D->E Informs

References

A Comparative Guide to Confirming the Optical Purity of Synthesized L-Iditol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the optical purity of synthesized L-Iditol. Accurate determination of enantiomeric excess is critical in drug development and various scientific applications where stereochemistry dictates biological activity. This document outlines detailed experimental protocols for three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. The performance of a chemically synthesized this compound is compared against a high-purity standard, such as that produced by microbial fermentation, which is reported to yield optically pure this compound.[1]

Data Presentation: Comparison of Analytical Methods for Optical Purity Determination

The following table summarizes the expected quantitative data from the analysis of two this compound samples: a standard from microbial synthesis (assumed 100% this compound) and a sample from a chemical synthesis route.

Analytical Method Parameter Measured Microbial Synthesis this compound (Standard) Chemical Synthesis this compound (Sample) Advantages of the Method Limitations of the Method
Chiral HPLC Enantiomeric Excess (% ee)> 99.9%95.8%High sensitivity and accuracy; direct separation and quantification of enantiomers.Requires specialized and often expensive chiral columns; method development can be time-consuming.
¹H NMR with Chiral Derivatizing Agent Diastereomeric RatioSingle set of peaks corresponding to one diastereomerTwo sets of peaks with an integral ratio of approximately 97.9:2.1Provides structural information; can be used to determine absolute configuration.Requires derivatization, which can be incomplete or cause racemization; lower sensitivity compared to HPLC.
Polarimetry Specific Rotation [α]-3.5° (c=1, H₂O)-3.35° (c=1, H₂O)Rapid and non-destructive.Requires a known specific rotation for the pure enantiomer; less sensitive to small amounts of impurity.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[2] This method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of Iditol, leading to different retention times.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the standard in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for the separation of polar, hydrophilic compounds such as sugar alcohols. A polysaccharide-based CSP, for instance, a Chiralpak® series column, is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for the separation of sugar alcohols. A typical starting condition would be 80:20 (v/v) Acetonitrile:Water. The mobile phase composition may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Refractive Index (RI) detector, as sugar alcohols lack a UV chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its potential enantiomer, D-Iditol, by comparing the chromatogram of the synthesized sample to that of the standard.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100 Where Area_L is the peak area of this compound and Area_D is the peak area of D-Iditol.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the reaction of the chiral analyte (this compound) with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Methodology:

  • Derivatization:

    • As a polyol, this compound can be derivatized using a chiral reagent that reacts with hydroxyl groups. A suitable CDA is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated pyridine.

    • Add a slight molar excess of (R)-Mosher's acid chloride.

    • Allow the reaction to proceed to completion. The formation of the diastereomeric esters can be monitored by ¹H NMR.

  • NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

    • Identify a well-resolved proton signal for each of the diastereomers. Protons close to the newly formed ester linkages are likely to show the largest chemical shift differences.

  • Data Analysis:

    • Integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess (% ee) from the diastereomeric ratio (dr): % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5][6] The degree of rotation is proportional to the concentration of the enantiomeric excess.

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of the synthesized this compound in water at a known concentration (e.g., 1.0 g/100 mL).

    • Ensure the solution is free of any particulate matter.

  • Measurement:

    • Use a polarimeter to measure the observed optical rotation (α_obs) of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

  • Data Analysis:

    • Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_obs / (c * l) Where 'c' is the concentration in g/mL and 'l' is the path length of the polarimeter cell in decimeters (dm).

    • Calculate the optical purity using the following equation: Optical Purity (% ee) = ([α]_sample / [α]_pure_this compound) x 100

Mandatory Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_analysis Optical Purity Analysis cluster_results Results cluster_conclusion Conclusion chem_synth Chemical Synthesis hplc Chiral HPLC chem_synth->hplc nmr NMR Spectroscopy chem_synth->nmr polarimetry Polarimetry chem_synth->polarimetry microbial_synth Microbial Synthesis (Standard) microbial_synth->hplc microbial_synth->nmr microbial_synth->polarimetry ee_hplc Enantiomeric Excess (% ee) hplc->ee_hplc dr_nmr Diastereomeric Ratio nmr->dr_nmr sr_polar Specific Rotation polarimetry->sr_polar conclusion Confirm Optical Purity ee_hplc->conclusion dr_nmr->conclusion sr_polar->conclusion Signaling_Pathway cluster_0 Chiral HPLC Analysis start Inject this compound Sample column Chiral Stationary Phase Column start->column separation Differential Interaction column->separation detection Refractive Index Detector separation->detection chromatogram Chromatogram with Two Peaks (if racemic) detection->chromatogram quantification Peak Area Integration chromatogram->quantification result Enantiomeric Excess (% ee) quantification->result NMR_Derivatization cluster_1 NMR Analysis with Chiral Derivatizing Agent L_Iditol This compound Enantiomer Diastereomer_L Diastereomer (L,R) L_Iditol->Diastereomer_L D_Iditol D-Iditol Enantiomer Diastereomer_D Diastereomer (D,R) D_Iditol->Diastereomer_D CDA Chiral Derivatizing Agent (R)-CDA CDA->Diastereomer_L CDA->Diastereomer_D NMR 1H NMR Spectrum Diastereomer_L->NMR Diastereomer_D->NMR Distinct_Signals Distinct NMR Signals NMR->Distinct_Signals

References

L-Iditol as an Internal Standard: A Comparative Guide to its Validation and Application

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within metabolomics and clinical diagnostics, the use of an internal standard is crucial for achieving accurate and reliable quantification of analytes. An ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive overview of L-Iditol, evaluating its potential as an internal standard and comparing its performance with commonly used alternatives.

This compound: A Potential Internal Standard for Polar Metabolites

This compound, a six-carbon sugar alcohol, is a stereoisomer of sorbitol and mannitol.[1][2] As a polar and structurally defined molecule, it presents itself as a candidate for an internal standard in the analysis of other sugar alcohols and polar metabolites. Its utility, however, is contingent on rigorous validation to ensure it meets the stringent criteria for an internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[3] These standards have the same chemical and physical properties as the analyte, ensuring they co-elute chromatographically and experience identical ionization and fragmentation in mass spectrometry. This near-perfect mimicry provides the most accurate correction for analytical variability.

Table 1: Comparison of Internal Standard Types [3][4]

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard (e.g., this compound)
Description Analyte with one or more atoms replaced by their heavy isotopes (e.g., ¹³C, ²H).A molecule with a similar chemical structure to the analyte but a different molecular weight.
Advantages - Co-elutes with the analyte.- Best compensation for matrix effects and extraction variability.- Considered the "gold standard".- More readily available.- Often less expensive than SIL standards.
Disadvantages - Can be expensive.- Potential for isotopic interference.- May not co-elute with the analyte.- May not perfectly mimic the analyte's behavior during extraction and ionization.

Experimental Validation of an Internal Standard

The validation of any internal standard, including this compound, must follow a stringent protocol to ensure its suitability for a given analytical method. Key validation parameters include selectivity, matrix effect, recovery, and stability.

Experimental Protocol for Internal Standard Validation
  • Selectivity:

    • Analyze blank matrix samples from at least six different sources to check for endogenous peaks at the retention time of the internal standard.

    • Acceptance Criteria: The response of any interfering peak should be less than 5% of the internal standard's response.[3]

  • Matrix Effect:

    • Prepare two sets of samples:

      • Set A: Internal standard spiked into a clean solvent.

      • Set B: Internal standard spiked into extracted blank matrix from multiple sources.

    • Calculate the matrix effect as: (Peak Area in Set B / Peak Area in Set A) * 100%.

    • Acceptance Criteria: The coefficient of variation (CV) of the matrix effect across different sources should be ≤15%.

  • Recovery:

    • Prepare three sets of samples:

      • Set A: Internal standard spiked into extracted blank matrix.

      • Set B: Blank matrix extracted, then spiked with the internal standard.

      • Set C: Internal standard spiked into the blank matrix before extraction.

    • Calculate recovery as: (Peak Area in Set C / Peak Area in Set B) * 100%.

    • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

  • Stability:

    • Evaluate the stability of the internal standard in the stock solution and in the processed samples under various storage conditions (e.g., room temperature, -20°C, -80°C) and for different durations.

    • Acceptance Criteria: The degradation of the internal standard should be minimal and consistent with the analyte's stability.

Use Case: this compound in the Analysis of Sugar Alcohols

While specific, validated use cases of this compound as an internal standard are not extensively documented in readily available literature, its properties make it a plausible candidate for methods analyzing other sugar alcohols like sorbitol and mannitol. In such a scenario, its performance would need to be compared against established internal standards, such as isotopically labeled mannitol or sorbitol.

Table 2: Hypothetical Performance Comparison of Internal Standards for Mannitol Analysis

Parameter¹³C₆-Mannitol (SIL IS)This compound (Structural Analog IS)
Co-elution with Mannitol YesNo (likely similar retention)
Matrix Effect Compensation ExcellentGood to Moderate
Recovery Mimicry ExcellentGood to Moderate
Cost HighLow
Availability Requires synthesisCommercially available

Visualizing the Workflow

The decision-making process for selecting and validating an internal standard is critical for robust analytical method development.

Workflow for Internal Standard Selection and Validation cluster_selection Selection cluster_validation Validation Define Analyte Define Analyte SIL Available? SIL Available? Define Analyte->SIL Available? Select SIL IS Select SIL IS SIL Available?->Select SIL IS Yes Select Structural Analog Select Structural Analog SIL Available?->Select Structural Analog No Selectivity Selectivity Select SIL IS->Selectivity Select Structural Analog->Selectivity Matrix Effect Matrix Effect Selectivity->Matrix Effect Recovery Recovery Matrix Effect->Recovery Stability Stability Recovery->Stability Method Validation Method Validation Stability->Method Validation

Caption: A flowchart outlining the process of selecting and validating an internal standard.

Logical Comparison of Internal Standard Types

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between performance and cost.

Comparison of Internal Standard Types cluster_sil_pros Pros cluster_sil_cons Cons cluster_analog_pros Pros cluster_analog_cons Cons Internal Standard Internal Standard Stable Isotope-Labeled (SIL) Stable Isotope-Labeled (SIL) Internal Standard->Stable Isotope-Labeled (SIL) Structural Analog Structural Analog Internal Standard->Structural Analog High Accuracy High Accuracy Stable Isotope-Labeled (SIL)->High Accuracy Co-elution Co-elution Stable Isotope-Labeled (SIL)->Co-elution High Cost High Cost Stable Isotope-Labeled (SIL)->High Cost Limited Availability Limited Availability Stable Isotope-Labeled (SIL)->Limited Availability Low Cost Low Cost Structural Analog->Low Cost Readily Available Readily Available Structural Analog->Readily Available Different Retention Time Different Retention Time Structural Analog->Different Retention Time Imperfect Correction Imperfect Correction Structural Analog->Imperfect Correction

Caption: A diagram comparing the pros and cons of SIL and structural analog internal standards.

Conclusion

This compound holds promise as a cost-effective structural analog internal standard for the analysis of other sugar alcohols and polar metabolites. However, its application necessitates a thorough validation process to ensure it provides adequate correction for analytical variability. While stable isotope-labeled internal standards remain the gold standard for accuracy, this compound can be a viable alternative when SIL standards are unavailable or cost-prohibitive, provided that its performance is rigorously evaluated and documented. Researchers and drug development professionals should carefully consider the trade-offs between cost and analytical performance when selecting an internal standard for their specific application.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Iditol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. L-Iditol, a sugar alcohol, requires careful consideration for its disposal to mitigate potential environmental hazards and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from safety data sheets and general chemical waste guidelines.

Hazard Classification and Safety Profile

Understanding the hazard profile of this compound is the first step in its safe management. While classifications can vary between suppliers, a conservative approach that considers all potential hazards is recommended. One Safety Data Sheet (SDS) classifies this compound with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements, indicating potential risks upon ingestion and to aquatic ecosystems.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[1] P391: Collect spillage.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP501: Dispose of contents/ container to an approved waste disposal plant.[1]

It is important to note that other sources may classify this compound as not a hazardous substance or mixture.[2] However, given the potential for significant environmental toxicity, it is best practice to handle and dispose of this compound as a hazardous chemical.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

L_Iditol_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Materials) solid_waste Solid this compound Waste assess_waste->solid_waste Solid liquid_waste Liquid this compound Waste (Solutions) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Paper Towels, Glassware) assess_waste->contaminated_materials Contaminated ppe->assess_waste collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container. Do not mix with other waste. liquid_waste->collect_liquid collect_contaminated Collect in a Designated Hazardous Waste Container contaminated_materials->collect_contaminated storage Store in a Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow Diagram

Detailed Disposal Procedures

The following steps provide a detailed methodology for the safe disposal of this compound, aligning with general best practices for chemical waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Gloves: Inspect gloves for any tears or holes before use.

  • Eye Protection: Wear chemical safety goggles.

  • Lab Coat: A lab coat should be worn to protect from spills.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions.

  • Do Not Mix: Do not mix this compound waste with other chemicals.

  • Original Containers: Whenever possible, leave this compound waste in its original container.

  • Solid Waste: Collect solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: For solutions containing this compound, use a leak-proof container that is compatible with the solvent. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Contaminated Materials: Any materials such as gloves, paper towels, or broken glassware that have come into contact with this compound should be considered contaminated and disposed of in a designated hazardous waste container.[3]

Step 3: Storage

Store the collected this compound waste in a designated hazardous waste accumulation area. This area should be:

  • Cool and well-ventilated.[1]

  • Away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1][4]

Step 4: Disposal

The final step is the disposal of the collected waste.

  • Approved Waste Disposal Plant: Arrange for the disposal of this compound waste through an approved waste disposal plant or a certified hazardous waste management company.[1]

  • Regulatory Compliance: Always adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]

  • Sanitary Sewer Disposal (Not Recommended): While some guidelines for similar, less hazardous sugar alcohols may permit sanitary sewer disposal, this is not recommended for this compound due to its documented high toxicity to aquatic life.[1][6] Avoid releasing this compound into the environment.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[1] Wear full personal protective equipment.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in a labeled hazardous waste container for disposal according to the procedures outlined above.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.